molecular formula C5H5NO B7722190 3-Hydroxypyridine CAS No. 80618-81-1

3-Hydroxypyridine

Cat. No.: B7722190
CAS No.: 80618-81-1
M. Wt: 95.10 g/mol
InChI Key: GRFNBEZIAWKNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-pyridinol is a monohydroxypyridine that is pyridine in which the hydrogen at position 3 has been replaced by a hydroxy group. It has been detected as a thermal degradation product from the smoke of the burning leaves of Salvia divinorum, a Mexican psychoactive plant.
2-pyridone is a natural product found in Salvia divinorum, Paeonia lactiflora, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNBEZIAWKNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52536-09-1 (hydrochloride salt)
Record name 3-Pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1051563
Record name 3-Pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light tan powder; [Alfa Aesar MSDS]
Record name 3-Pyridinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10771
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.55 [mmHg]
Record name 3-Pyridinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10771
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

109-00-2
Record name 3-Hydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PYRIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-hydroxypyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine (B118123), a heterocyclic aromatic organic compound, is a versatile building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, reactivity, and biological activity make it a crucial scaffold for the development of novel molecules. This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental methodologies related to this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder with notable solubility in water and alcohol.[1] Its key physicochemical properties are summarized in the table below, providing a comparative overview of its fundamental characteristics.

PropertyValueReferences
Molecular Formula C₅H₅NO[2]
Molecular Weight 95.10 g/mol [2]
Melting Point 125-128 °C[3]
Boiling Point 280-281 °C
pKa₁ (pyridinium ion) 4.79 (at 20 °C)
pKa₂ (hydroxyl group) 8.75 (at 20 °C)
Water Solubility 32.26 g/L (at 20 °C)
Appearance White to light brown crystalline powder[1]
CAS Number 109-00-2[3]

Structure and Tautomerism

The structure of this compound is characterized by a pyridine (B92270) ring substituted with a hydroxyl group at the 3-position. A critical aspect of its chemistry is the existence of tautomeric equilibria. In aqueous solution, this compound coexists with its zwitterionic keto tautomer, 3-pyridone.[4][5] However, unlike 2- and 4-hydroxypyridine (B47283) which predominantly exist in their pyridone forms, this compound is the major tautomer in the gas phase and in many organic solvents.[6] This equilibrium is sensitive to the solvent environment, with polar solvents favoring the zwitterionic form.[4][7]

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium between this compound and 3-pyridone.

Experimental evidence for this tautomerism is primarily derived from spectroscopic studies. UV-Vis spectroscopy in water reveals characteristic absorption peaks for the zwitterionic form.[4][5] NMR spectroscopy also provides insights into the tautomeric state, with distinct signals for each form.[1][8] In the solid state and gas phase, infrared and Raman spectroscopy confirm the predominance of the this compound tautomer.[9]

Spectroscopic Data
  • ¹H NMR (300 MHz, DMSO-d₆): δ 9.91 (s, 1H, OH), 8.15 (d, J=4.6 Hz, 1H), 8.36 (d, J=2.8 Hz, 1H), 7.32 (dd, J=8.4, 4.6 Hz, 1H), 7.26 (dd, J=8.4, 2.8 Hz, 1H).[1]

  • ¹³C NMR: The 13C NMR spectrum shows characteristic signals for the aromatic carbons of the pyridine ring.

  • FTIR (KBr): The IR spectrum displays a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching vibration, characteristic of the hydroxyl group.[9]

  • UV-Vis (in water): Exhibits absorption maxima corresponding to both the enol and zwitterionic forms.[10]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are commonly employed in laboratory and industrial settings.

This traditional method involves the sulfonation of pyridine followed by fusion with a strong base.

Synthesis_Sulfonation Pyridine Pyridine Sulfonation Sulfonation (H₂SO₄/SO₃) Pyridine->Sulfonation Pyridine3SulfonicAcid Pyridine-3-sulfonic Acid Sulfonation->Pyridine3SulfonicAcid AlkaliFusion Alkali Fusion (NaOH/KOH) Pyridine3SulfonicAcid->AlkaliFusion HydroxypyridineSalt This compound Salt AlkaliFusion->HydroxypyridineSalt Neutralization Neutralization (Acid) HydroxypyridineSalt->Neutralization Hydroxypyridine This compound Neutralization->Hydroxypyridine

Caption: Synthesis of this compound via sulfonation of pyridine.

Protocol:

  • Sulfonation: Pyridine is heated with fuming sulfuric acid (oleum) to produce pyridine-3-sulfonic acid.

  • Alkali Fusion: The resulting pyridine-3-sulfonic acid is fused with a mixture of sodium and potassium hydroxides at high temperatures (typically 220-300 °C).[2]

  • Neutralization and Isolation: The reaction mixture is cooled, dissolved in water, and neutralized with an acid (e.g., HCl) to precipitate the crude this compound.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.

An alternative synthesis involves the oxidative rearrangement of furfurylamine.[11][12]

Synthesis_Furfurylamine Furfurylamine Furfurylamine Oxidation Oxidative Rearrangement (H₂O₂/HCl) Furfurylamine->Oxidation Intermediate Reaction Intermediate Oxidation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Hydroxypyridine This compound Hydrolysis->Hydroxypyridine

Caption: Synthesis of this compound from furfurylamine.

Protocol:

  • Reaction Setup: Furfurylamine is dissolved in aqueous hydrochloric acid.

  • Oxidation: The solution is cooled to 0-5 °C, and hydrogen peroxide is added dropwise while maintaining the low temperature.[11][12]

  • Rearrangement and Hydrolysis: The reaction mixture is then heated to reflux to facilitate the rearrangement and hydrolysis to form this compound.[11][12]

  • Workup and Purification: The product is isolated by neutralization and purified by recrystallization. This method is often preferred for its milder reaction conditions compared to the alkali fusion method.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing pyridine ring and the electron-donating hydroxyl group. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a leaving group for nucleophilic aromatic substitution reactions. The pyridine nitrogen can be N-alkylated or N-oxidized.

This versatile reactivity makes this compound a valuable scaffold in drug discovery and development.[13] It is a key intermediate in the synthesis of a wide range of biologically active molecules.

Examples of applications include:

  • Synthesis of Nicotinamide (B372718) and Vitamin B3 Derivatives: this compound serves as a precursor for the industrial synthesis of nicotinamide and other vitamin B3 derivatives.[2]

  • Antimicrobial and Anti-inflammatory Agents: The this compound moiety is incorporated into various compounds exhibiting antimicrobial and anti-inflammatory properties.[13]

  • Photosensitizers: Derivatives of this compound have been identified as endogenous photosensitizers in human skin cells, playing a role in photooxidative stress.[14] This has implications for understanding skin photodamage and for the development of photodynamic therapies.

Biological Pathways

While this compound itself is not a direct participant in major signaling pathways, its microbial catabolism provides an interesting example of a biological transformation pathway. In some bacteria, such as Ensifer adhaerens, this compound is degraded via a specific enzymatic pathway.

The initial step in this pathway is the oxidation of this compound to 2,5-dihydroxypyridine, catalyzed by a multicomponent this compound dehydrogenase.[15]

Metabolic_Pathway This compound This compound Enzyme This compound Dehydrogenase (HpdA) This compound->Enzyme 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine Enzyme->2,5-Dihydroxypyridine Downstream Downstream Metabolism 2,5-Dihydroxypyridine->Downstream

Caption: Initial step in the microbial catabolism of this compound.

Conclusion

This compound is a foundational molecule with a rich chemistry and a broad spectrum of applications, particularly in the pharmaceutical and life sciences sectors. A thorough understanding of its chemical properties, structural nuances, and synthetic methodologies is paramount for researchers and developers aiming to leverage this versatile compound in the creation of novel and effective chemical entities. The information presented in this guide serves as a comprehensive resource to facilitate such endeavors.

References

Synthesis of 3-Hydroxypyridine from Furfurylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-hydroxypyridine (B118123) from furfurylamine (B118560), a critical transformation for the production of a versatile chemical intermediate used in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of the prevalent synthetic methodology, including detailed experimental protocols, quantitative data summaries, and a visualization of the reaction pathway.

Core Synthesis Route: Oxidation and Rearrangement

The primary and most widely cited method for the synthesis of this compound from furfurylamine involves an oxidative ring expansion. This process is typically carried out using hydrogen peroxide as the oxidant in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the oxidation of the furan (B31954) ring, followed by rearrangement and cyclization to form the pyridine (B92270) nucleus.[1][2][3]

Reaction Mechanism Overview

The conversion of furfurylamine to this compound is a complex process that involves several key steps:

  • Protonation: The nitrogen atom of the furfurylamine is protonated by the acid.

  • Oxidation: The furan ring is oxidized by hydrogen peroxide, leading to the formation of an unstable intermediate.

  • Ring Opening: The oxidized furan ring undergoes opening to form a dicarbonyl intermediate.

  • Cyclization and Dehydration: The intermediate then undergoes intramolecular condensation (cyclization) and subsequent dehydration to form the aromatic this compound ring.[4][5]

dot graph "Reaction_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Furfurylamine [label="Furfurylamine"]; Protonated_Furfurylamine [label="Protonated Furfurylamine"]; Oxidized_Intermediate [label="Oxidized Intermediate"]; Ring_Opened_Intermediate [label="Ring-Opened Dicarbonyl\nIntermediate"]; Cyclized_Intermediate [label="Cyclized Intermediate"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Furfurylamine -> Protonated_Furfurylamine [label="HCl"]; Protonated_Furfurylamine -> Oxidized_Intermediate [label="H₂O₂"]; Oxidized_Intermediate -> Ring_Opened_Intermediate [label="Ring Opening"]; Ring_Opened_Intermediate -> Cyclized_Intermediate [label="Intramolecular\nCondensation"]; Cyclized_Intermediate -> Product [label="Dehydration"]; } caption { label = "Figure 1: Reaction pathway for the synthesis of this compound from furfurylamine."; fontsize = 10; }

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes the optimal conditions and results reported in the literature.

ParameterValueReference
**Molar Ratio (Furfurylamine:HCl:H₂O₂) **1 : 5 : 1.1[1][2][3]
H₂O₂ Addition Temperature 0-5 °C[1][2][3]
Reflux Temperature 100-105 °C[1][2][3]
Reflux Time 0.5 hours[1][2][3]
Yield 76%[1][2]
Purity 99.3%[1][2]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from furfurylamine based on the optimized conditions.

Materials and Reagents
  • Furfurylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Sodium Hydroxide (B78521) (for neutralization)

  • Deionized Water

  • Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Synthesis Procedure

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Dissolve furfurylamine in HCl solution at 0-5 °C"]; Step2 [label="Add H₂O₂ dropwise while maintaining temperature"]; Step3 [label="Reflux the mixture at 100-105 °C for 30 minutes"]; Step4 [label="Cool the reaction mixture"]; Step5 [label="Neutralize with NaOH to pH 7-8"]; Step6 [label="Extract with an organic solvent"]; Step7 [label="Dry the organic layer"]; Step8 [label="Remove solvent under reduced pressure"]; Step9 [label="Purify the crude product (e.g., crystallization)"]; End [label="Obtain pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> Step9; Step9 -> End; } caption { label = "Figure 2: Experimental workflow for the synthesis of this compound."; fontsize = 10; }

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a thermometer, place furfurylamine.

  • Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated hydrochloric acid to the furfurylamine with constant stirring.

  • Oxidation: While maintaining the temperature between 0-5 °C, add hydrogen peroxide (30% solution) dropwise from the dropping funnel. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reflux: After the addition of hydrogen peroxide is complete, remove the ice bath and heat the mixture to reflux at 100-105 °C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a solution of sodium hydroxide to a pH of 7-8.

    • Transfer the neutralized solution to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent or by sublimation to obtain a product of high purity.

Alternative Synthetic Approaches

While the hydrogen peroxide method is prevalent, other synthetic routes have been explored.

Photooxygenation

An alternative method involves the low-temperature photooxygenation of furfurylamine derivatives. This process, followed by treatment with triphenylphosphine, has been reported to produce 3-hydroxypyridines in high yields.[6] This method may offer an alternative for substrates that are sensitive to the harsh acidic conditions of the hydrogen peroxide method.

Conclusion

The synthesis of this compound from furfurylamine via oxidative rearrangement with hydrogen peroxide and hydrochloric acid is a well-established and efficient method. The reaction proceeds with good yield and high purity under optimized conditions. This technical guide provides researchers and professionals in drug development with the necessary details to reproduce this important chemical transformation. Further exploration of alternative methods like photooxygenation may provide milder conditions for specific applications.

References

The Tautomeric Equilibrium of 3-Hydroxypyridine in Solution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric equilibrium of 3-hydroxypyridine (B118123), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in solution. This guide details the underlying principles, experimental methodologies for characterization, and quantitative data on the equilibrium in various solvents.

Introduction: The Dual Nature of this compound

This compound stands as a fascinating molecule of significant interest in medicinal chemistry and drug design due to its ability to exist in two tautomeric forms: the enol form (this compound) and the zwitterionic keto form (3-pyridone). This dynamic equilibrium is highly sensitive to the surrounding solvent environment, a characteristic that can profoundly influence the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and ultimately its biological activity. A thorough understanding of this tautomeric interplay is therefore crucial for the rational design and development of novel therapeutics.

The equilibrium is characterized by the tautomeric equilibrium constant, KT, which is the ratio of the concentration of the zwitterionic form to the enol form. In aqueous solutions, the zwitterionic tautomer is significantly stabilized through hydrogen bonding interactions with water molecules, leading to a state where both forms coexist in nearly equal proportions.[1][2] Conversely, in nonpolar, aprotic solvents, the equilibrium shifts dramatically to favor the neutral enol form.

This guide provides a detailed overview of the tautomeric equilibrium of this compound, presenting quantitative data, experimental protocols for its investigation, and visualizations to aid in the comprehension of the underlying processes.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium of this compound is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. The following tables summarize the quantitative data available for the tautomeric equilibrium constant (KT), tautomeric ratio, and thermodynamic parameters in various solvents.

Table 1: Tautomeric Equilibrium Constant (KT) of this compound in Various Solvents

SolventDielectric Constant (ε)KT ([Zwitterion]/[Enol])Reference
Water78.5~1.17[3]
Cyclohexane (B81311)2.0Enol form predominates[2]
Chloroform4.8Enol form predominates[4]
Acetonitrile37.5Zwitterionic form is significant[4]

Note: The equilibrium constant is a dimensionless quantity.

Table 2: Thermodynamic Parameters for the Tautomerization of this compound in Aqueous Solution

ParameterValueUnitsReference
ΔG°~ -0.09kcal/molCalculated from KT = 1.17
ΔH°Not availablekcal/mol
ΔS°Not availablecal/mol·K

Experimental Protocols for Characterization

The tautomeric equilibrium of this compound is most commonly investigated using UV/Vis spectroscopy and computational methods. While NMR spectroscopy is a powerful tool for studying tautomerism, its application to this compound is less documented in the literature.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and effective method for quantifying the ratio of the two tautomers in solution. The enol and zwitterionic forms of this compound exhibit distinct absorption maxima, allowing for their individual concentrations to be determined. The enol form in cyclohexane shows an absorption peak at approximately 278 nm.[2] In water, two additional peaks appear at around 247 nm and 315 nm, which are attributed to the zwitterionic form.[2]

A flowchart of the experimental workflow for determining the tautomeric equilibrium of this compound using UV/Vis spectroscopy.
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of solutions of this compound in the solvents of interest (e.g., water, cyclohexane, dioxane-water mixtures) by diluting the stock solution. A typical final concentration is around 0.05 mM.[5]

  • Spectroscopic Measurement:

    • Record the UV/Vis absorption spectra of the solutions over a wavelength range that covers the absorption maxima of both tautomers (e.g., 230-360 nm).

    • Use the pure solvent as a blank for background correction.

  • Data Analysis and Calculation of KT:

    • Identify the absorption maxima (λmax) for the enol and zwitterionic forms.

    • The equilibrium constant, KT, can be calculated using the following equation, which is derived from the Beer-Lambert law:

      KT = [Zwitterion] / [Enol] = (Aenolλzwitterion - Aobsλzwitterion) / (Aobsλenol - Azwitterionλenol)

      Where:

      • Aobs is the observed absorbance of the solution at a given wavelength.

      • Aenol and Azwitterion are the absorbances of the pure enol and zwitterionic forms, respectively, at the specified wavelengths. These are typically determined in solvents where one form is known to predominate (e.g., pure enol in cyclohexane).

      • λenol and λzwitterion are the absorption maxima of the enol and zwitterionic forms, respectively.

Computational Chemistry

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are invaluable for studying the tautomeric equilibrium. They can provide insights into the relative stabilities of the tautomers, the influence of solvent, and the transition state of the tautomerization process.

Computational_Workflow cluster_setup Model Setup cluster_calc Quantum Mechanical Calculations cluster_analysis Analysis of Results Build Build 3D structures of enol and zwitterion tautomers Method Select level of theory (e.g., MP2, DFT) and basis set (e.g., 6-31++G(d,p)) Build->Method SolventModel Choose a solvent model (e.g., SCRF, PCM) Method->SolventModel Optimize Geometry optimization in gas phase and solution SolventModel->Optimize Frequency Frequency calculations to confirm minima and obtain thermodynamic data Optimize->Frequency Energies Compare relative energies of the tautomers Frequency->Energies Thermo Calculate ΔG, ΔH, and ΔS Energies->Thermo KT Calculate K_T from ΔG Thermo->KT

A flowchart illustrating the computational workflow for studying the tautomeric equilibrium of this compound.
  • Structure Preparation:

    • Build the 3D structures of the this compound (enol) and 3-pyridone (zwitterion) tautomers using molecular modeling software.

  • Calculation Setup:

    • Choose an appropriate level of theory and basis set. For example, second-order Møller-Plesset perturbation theory (MP2) with the 6-31++G(d,p) basis set has been used effectively.[5]

    • To model the effect of the solvent, employ a continuum solvation model such as the Self-Consistent Reaction Field (SCRF) or the Polarizable Continuum Model (PCM).

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for both tautomers in the gas phase and in the selected solvents.

    • Follow up with frequency calculations to verify that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Analysis:

    • The relative Gibbs free energy difference (ΔG) between the two tautomers can be used to calculate the tautomeric equilibrium constant (KT) using the following equation:

      ΔG = -RT ln(KT)

      Where:

      • R is the ideal gas constant.

      • T is the temperature in Kelvin.

Visualization of the Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be visualized as a dynamic interplay between the enol and zwitterionic forms, influenced by the solvent environment.

Tautomeric_Equilibrium cluster_enol Enol Form (this compound) cluster_zwitterion Zwitterionic Form (3-Pyridone) Enol Zwitterion Enol->Zwitterion K_T

The tautomeric equilibrium between the enol and zwitterionic forms of this compound.

Conclusion

The tautomeric equilibrium of this compound in solution is a critical factor influencing its chemical behavior and biological function. This guide has provided a comprehensive overview of this phenomenon, including quantitative data on the equilibrium in different solvents and detailed protocols for its experimental and computational investigation. For researchers in drug discovery and medicinal chemistry, a deep understanding of this equilibrium is paramount for predicting molecular properties and designing more effective and targeted therapeutic agents. The provided methodologies and data serve as a valuable resource for further research into the fascinating and complex world of tautomerism.

References

Spectroscopic Analysis of 3-Hydroxypyridine Tautomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxypyridine (B118123) (3HP) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules, including pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6). A key characteristic of this compound is its existence in a tautomeric equilibrium between two primary forms: the enol form (this compound) and a zwitterionic keto form (pyridin-3(1H)-one). This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[1][2] Understanding and quantifying this tautomeric balance is crucial, as the different forms exhibit distinct chemical properties, reactivities, and biological activities.

This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze the tautomers of this compound. It details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format, and illustrates the underlying chemical and experimental processes.

The Tautomeric Equilibrium of this compound

This compound undergoes prototropic tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms. In the gas phase or in nonpolar solvents, the neutral enol form is predominantly favored.[3][4] However, in polar protic solvents such as water, the zwitterionic keto form is significantly stabilized through hydrogen bonding, leading to a mixture where both tautomers can coexist in nearly equal proportions.[1][3][4] The equilibrium constant, K_T, is defined as the ratio of the keto form to the enol form ([keto]/[enol]).

Figure 1: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing and quantifying the tautomers of this compound. Techniques such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide unique signatures for each form.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying the this compound tautomeric equilibrium due to the distinct absorption spectra of the enol and zwitterionic forms. The position and intensity of the absorption bands are highly dependent on solvent polarity.

  • Enol Form (this compound): In nonpolar solvents like cyclohexane (B81311), the spectrum is dominated by the enol tautomer, which typically exhibits a π-π* transition band around 278 nm.[5]

  • Zwitterionic Keto Form (3-Pyridone): In aqueous solutions, the equilibrium shifts towards the zwitterionic form. This results in the appearance of two new, distinct absorption peaks at approximately 247 nm and 315 nm, while the intensity of the enol peak decreases.[5]

Quantitative Data: UV-Vis Absorption

Tautomer FormSolventAbsorption Maxima (λ_max)Reference
Enol (this compound)Cyclohexane~278 nm[5]
Zwitterionic (3-Pyridone)Water~247 nm and ~315 nm[5]

Tautomeric Equilibrium Constants (K_T)

The equilibrium constant can be determined from spectroscopic data in various solvents.

SolventK_T ([keto]/[enol])Reference
Aqueous Solution1.17[1][3]
Gas PhaseEnol form is greatly favored[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, allowing for the unambiguous identification of tautomeric forms by observing the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • ¹H NMR: The chemical shifts of the aromatic protons are different for each tautomer. The presence of an N-H proton in the keto form, often appearing as a broad signal, is a key indicator. In contrast, the enol form shows an O-H proton signal.

  • ¹³C NMR: The chemical shift of the carbon atom at the 3-position is particularly informative. In the enol form, this carbon is bonded to a hydroxyl group (C-O), while in the keto form, it is a carbonyl carbon (C=O), resulting in a significant downfield shift.

Quantitative Data: ¹H NMR Chemical Shifts

The following table summarizes reported ¹H NMR data for this compound, which primarily reflects the enol form in the specified solvent.

SolventH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)OH (ppm)Reference
DMSO-d₆ (1 M)8.1467.3157.2588.3639.905[6]
CDCl₃ (saturated)8.0937.3277.2908.284Not Observed[6]

Note: In aqueous or other protic solvents where the zwitterion is present, the spectrum represents a population-weighted average of the two forms or shows distinct peaks if the exchange is slow on the NMR timescale.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in each tautomer. The key vibrational modes for distinguishing between the enol and keto forms are:

  • Enol Form: Characterized by a broad O-H stretching band and C-O stretching vibrations.

  • Keto Form: Characterized by a C=O stretching band (typically a strong absorption) and an N-H stretching band.

Experimental Protocols

Detailed and consistent experimental procedures are critical for the reliable spectroscopic analysis of tautomers.

Protocol 1: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the effect of solvent polarity on the tautomeric equilibrium of this compound.

Materials:

  • This compound (≥98% purity)

  • Spectroscopic grade cyclohexane

  • Spectroscopic grade 1,4-dioxane (B91453)

  • Deionized water

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol (B145695) or methanol.

  • Sample Preparation:

    • Nonpolar Solvent: Prepare a dilute solution (e.g., 0.1 mM) of this compound in cyclohexane by diluting the stock solution.

    • Polar Solvent: Prepare a solution of the same concentration in deionized water.

    • Solvent Mixtures: Prepare a series of solutions in binary mixtures of 1,4-dioxane and water with varying mole fractions to study the gradual effect of polarity.[7]

  • Spectra Acquisition:

    • Calibrate the spectrophotometer using the respective solvent as a blank.

    • Record the absorption spectrum for each sample over a wavelength range of 230 nm to 360 nm.[5]

  • Data Analysis:

    • Identify the λ_max for the peaks corresponding to the enol and zwitterionic forms.

    • Analyze the changes in absorbance at these characteristic wavelengths as a function of solvent polarity to observe the shift in equilibrium.[7]

Protocol 2: NMR Spectroscopic Analysis

Objective: To identify the predominant tautomeric form of this compound in a given solvent.

Materials:

  • This compound

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Prepare an NMR sample by dissolving an appropriate amount of this compound in the chosen deuterated solvent (e.g., 5-10 mg in 0.6-0.7 mL). Ensure the sample is fully dissolved.

  • Spectra Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (proton-decoupled).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the proton signals and assign the peaks based on their chemical shifts and coupling patterns.

    • Compare the observed chemical shifts with literature values to identify the tautomeric form(s) present.[6][8] Pay close attention to the presence and location of labile N-H or O-H protons and the chemical shift of C3.

Experimental and Analytical Workflow

The systematic study of tautomerism involves a logical progression from sample preparation through to data interpretation and modeling.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Compound Procurement (this compound) B Solvent Selection (Polar, Nonpolar, Mixtures) A->B C Sample Preparation (Controlled Concentration) B->C D UV-Vis Spectroscopy C->D E NMR Spectroscopy (¹H, ¹³C) C->E F IR Spectroscopy C->F G Spectral Deconvolution D->G E->G F->G H Peak Assignment G->H I Equilibrium Constant (K_T) Calculation H->I J Computational Modeling (Optional) I->J

Figure 2: General workflow for spectroscopic analysis of tautomerism.

References

The Ubiquitous Scaffold: A Technical Guide to the Natural Occurrence of 3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypyridine (B118123) scaffold is a privileged heterocyclic motif that forms the core of a diverse array of naturally occurring compounds. These molecules are biosynthesized by a wide range of organisms, from bacteria and fungi to plants and marine invertebrates.[1][2][3] The inherent chemical properties of this scaffold, including its ability to act as a bidentate chelator and its participation in vital biochemical reactions, have made its derivatives essential for life and a fertile ground for drug discovery.

This technical guide provides an in-depth exploration of the major classes of naturally occurring this compound derivatives, their biological activities, biosynthetic origins, and the experimental methodologies used for their study. Quantitative data are presented in tabular format to facilitate comparison, and key biological and experimental pathways are visualized using standardized diagrams.

Major Classes of Natural this compound Derivatives

The this compound core is found in several distinct classes of natural products, each with unique biological roles and sources.

Vitamin B6 (Pyridoxine and its Vitamers)

Perhaps the most well-known and vital of the this compound derivatives, Vitamin B6 is an essential nutrient for humans.[4] Its active form, pyridoxal (B1214274) 5′-phosphate (PLP), is a crucial coenzyme in over 140 enzymatic reactions, primarily centered on amino acid, glucose, and lipid metabolism.[4][5] While animals must obtain Vitamin B6 through their diet, plants and microorganisms synthesize it de novo.[4] In plants, pyridoxine (B80251) plays a role in chlorophyll (B73375) synthesis and provides protection against UV-B radiation.[4]

Plant Alkaloids: Mimosine

Mimosine is a non-protein amino acid and a potent allelochemical found in the leaves, seeds, and stems of leguminous trees, particularly those of the Leucaena and Mimosa genera.[6][7] It is known for its toxicity to livestock, causing issues such as hair loss and growth retardation, which limits the use of these protein-rich plants as fodder.[7] Mimosine exerts its biological effects by inhibiting DNA replication and acting as a tyrosine analogue.[7] Its concentration varies significantly with the age and part of the plant.[8][9]

Microbial Metabolites: Caerulomycins and Collismycins

The caerulomycins and collismycins are a family of 2,2'-bipyridine (B1663995) alkaloids produced by various Streptomyces species.[10][11] These compounds are formed from two pyridine (B92270) rings, at least one of which is a this compound derivative. They exhibit a broad range of potent biological activities, including immunosuppressive, antibiotic, anti-inflammatory, and cytotoxic effects.[10][12] Their unique structure and significant bioactivity make them attractive targets for synthetic and biosynthetic engineering studies.[11][12]

Marine Alkaloids: 3-Alkyl Pyridinium (B92312) Alkaloids (3-APAs)

Marine sponges, particularly from the order Haplosclerida (e.g., genus Haliclona), are a rich source of 3-alkyl pyridinium alkaloids (3-APAs).[2][13] These compounds are characterized by a pyridinium ring (the oxidized form of a pyridine) substituted with long alkyl chains. Examples include viscosaline, viscosamine, and the haliclamines.[2][13] 3-APAs often possess significant antibacterial, antifungal, and cytotoxic properties.[2]

Quantitative Data on Occurrence and Bioactivity

The following tables summarize key quantitative data for prominent this compound derivatives.

Table 1: Concentration of Mimosine in Leucaena leucocephala

Plant Part Age/Condition Mimosine Concentration (% Dry Weight) Reference
Foliage General 2 - 5% [9]
Growing Shoot Tips Young Up to 12 - 20% [9]
Leaves (Air-dried) Not specified 2.5 - 5.75% [6]
Green Seeds Immature Highest Expression of Mimosine Synthase [8][9]

| Stems & Roots | General | Present |[8] |

Table 2: Selected this compound Derivatives, Sources, and Biological Activities

Compound/Class Natural Source Reported Biological Activity Reference
Vitamin B6 Plants, Fungi, Bacteria Essential coenzyme in metabolism [5]
Mimosine Leucaena leucocephala Antimitotic, allelopathic, phytotoxic [7]
Caerulomycins Streptomyces caeruleus Immunosuppressive, antibiotic, cytotoxic [10][12]
Collismycins Streptomyces sp. Antibiotic, cytotoxic [10][12]
3-APAs (e.g., Viscosaline) Haliclona viscosa (Sponge) Antibacterial, antifungal, cytotoxic [2]
Dercitin Dercitus sp. (Sponge) Potent cytotoxicity (nanomolar range) [14]

| Pyridoacridines | Marine Organisms | Anticancer, anti-infectious |[15] |

Biosynthesis and Signaling Pathways

The assembly of the this compound core and its derivatives follows distinct and often complex biosynthetic routes.

Biosynthesis of Vitamin B6 (Pyridoxine)

The de novo synthesis of Vitamin B6 occurs via two primary pathways. The DXP-dependent pathway is found in prokaryotes and involves the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4-PHT). The DXP-independent pathway, found in fungi, plants, and other eukaryotes, uses precursors from the pentose (B10789219) phosphate (B84403) pathway.[5][16]

Vitamin_B6_Biosynthesis DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) PdxA PdxA DXP->PdxA PHT 4-Phosphohydroxy- L-threonine (4-PHT) PdxJ PdxJ PHT->PdxJ PNP Pyridoxine 5'-phosphate (PNP) PNPox PNP Oxidase PNP->PNPox PLP Pyridoxal 5'-phosphate (PLP, Active Form) PdxA->PdxJ PdxJ->PNP Condensation & Cyclization PNPox->PLP

DXP-Dependent Biosynthesis of Vitamin B6.
Biosynthesis of Caerulomycins and Collismycins

The 2,2'-bipyridine core of these antibiotics is assembled by an unusual hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.[17][18] This molecular assembly line uses precursors like L-cysteine and L-leucine. The pathway diverges based on the differential processing of a sulfhydryl group from a cysteine precursor, leading to either the sulfur-free caerulomycins or the sulfur-containing collismycins.[17][18]

Bipyridine_Biosynthesis start PKS/NRPS Precursors (e.g., L-Cysteine, L-Leucine) assembly Hybrid PKS-NRPS Assembly Line start->assembly core Formation of 2,2'-Bipyridine Core assembly->core intermediate Common Thiolated Intermediate core->intermediate cae Caerulomycins intermediate->cae Desulfurization col Collismycins intermediate->col Sulfur Retention/ Modification

Simplified workflow for Caerulomycin/Collismycin biosynthesis.

Experimental Protocols

Standardized methodologies are crucial for the study of natural products. The following sections outline general protocols for the isolation, characterization, and bioactivity testing of this compound derivatives.

Protocol 1: General Extraction and Isolation from Plant Material

This protocol provides a general workflow for isolating alkaloids from plant sources.[19][20][21]

  • Sample Preparation:

    • Collect and clean fresh plant material (e.g., leaves, bark).

    • Air-dry or freeze-dry the material to remove water and halt enzymatic degradation.

    • Grind the dried material into a fine powder to increase the surface area for extraction.[20]

  • Solvent Extraction:

    • Macerate or percolate the powdered plant material with an appropriate solvent. For polar alkaloids like mimosine, acidified water (e.g., 0.1 N HCl) or methanol/ethanol is effective.[9][20]

    • Perform the extraction over several hours to days, often with agitation.

    • Filter the mixture to separate the crude extract from the solid plant debris.

    • Concentrate the crude extract in vacuo using a rotary evaporator.

  • Purification:

    • Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or alumina.[19]

    • Elute with a solvent gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol) to separate fractions.

    • Monitor fractions using Thin-Layer Chromatography (TLC).

    • Combine fractions containing the target compound(s) and further purify using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to obtain pure compounds.[19][21]

Protocol 2: Structure Elucidation of Isolated Compounds

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[2][22]

  • Mass Spectrometry (MS):

    • Perform High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), to determine the accurate mass of the molecule.

    • Use the accurate mass to calculate the elemental formula (e.g., CₓHᵧNₐOₑ).[19]

    • Analyze fragmentation patterns (MS/MS) to gain initial structural insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire a ¹H NMR spectrum to identify the number and types of protons and their neighboring environments.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[19][22]

  • Data Comparison:

    • Compare the acquired spectroscopic data (MS, NMR) with published data for known compounds to confirm the identity.[19] For novel compounds, the data serves as the basis for structure determination.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is commonly used to screen compounds for cytotoxic or anti-proliferative activity.[22][23]

MTT_Assay_Workflow seed 1. Seed Cells in 96-well plate treat 2. Add Compound (various concentrations) seed->treat incubate 3. Incubate (e.g., 24-72 hours) treat->incubate mtt 4. Add MTT Reagent (Yellow) incubate->mtt formazan (B1609692) 5. Metabolized to Formazan (Purple) mtt->formazan by viable cells solubilize 6. Solubilize Crystals (e.g., with DMSO) formazan->solubilize read 7. Read Absorbance (~570 nm) solubilize->read calc 8. Calculate Viability and IC50 Value read->calc

Workflow of a standard MTT cytotoxicity assay.
  • Cell Seeding: Plate cancer or other target cells in a 96-well microtiter plate at a specific density (e.g., 5 x 10⁴ cells/mL) and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of the isolated compound. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: After a few hours of incubation, remove the medium and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[22]

References

A Comprehensive Technical Guide to the Physical Properties of 3-Pyridinol (CAS 109-00-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-pyridinol (also known as 3-hydroxypyridine). The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and includes a logical workflow for physical property determination.

Core Physical and Chemical Properties

3-Pyridinol is a versatile heterocyclic compound with applications in pharmaceuticals and agrochemicals.[1] Its unique properties, including excellent solubility in water and organic solvents, make it a valuable building block in chemical synthesis.[1]

Table 1: General and Physical Properties of 3-Pyridinol

PropertyValueSource(s)
Molecular Formula C₅H₅NO[1][2]
Molecular Weight 95.10 g/mol [1][2]
Appearance White to beige or brown to off-white crystalline powder[1][2][3]
Melting Point 124 - 130 °C[1][2][4][5]
Boiling Point 258 - 319 °C (at atmospheric pressure); 151-153 °C (at 3 mmHg)[1][2][3][6]
Density 1.2 g/cm³ (-70 °C); 1.2150 g/cm³[2][3]
Vapor Pressure 0.0002 mmHg (at 25 °C)[2]
pKa 8.51[2]
Solubility Very soluble in water; Soluble in alcohol, methanol, and acetone; Slightly soluble in ether and benzene.[1][2][3][6]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like 3-pyridinol.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure substances typically exhibiting a sharp melting point range.[7][8]

Capillary Method:

  • Sample Preparation: A small amount of the dry, powdered 3-pyridinol is packed into a capillary tube, which is sealed at one end.[7][9] The tube is tapped to compact the sample.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, often with a heated metal block.[7]

  • Heating and Observation: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., a ramp rate of about 2 °C/min) starting from a temperature slightly below the approximate melting point.[8]

  • Data Recording: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[7]

Mixed Melting Point Technique:

To confirm the identity of an unknown sample suspected to be 3-pyridinol, a mixed melting point determination can be performed. A small amount of the unknown is mixed with a pure sample of 3-pyridinol. If the melting point of the mixture is sharp and close to the literature value of 3-pyridinol, the unknown is likely 3-pyridinol. If the melting point is depressed and the range is broadened, the unknown is an impure sample or a different compound.[10]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Distillation Method (for larger volumes):

  • Apparatus Setup: A simple or fractional distillation apparatus is assembled.[11]

  • Heating: The liquid is heated, and as it boils, the vapor rises and is condensed.

  • Temperature Measurement: A thermometer is placed in the vapor phase to measure the temperature at which the liquid is distilling. This temperature remains constant during the distillation of a pure substance and represents its boiling point.[11]

Micro-Boiling Point Method (for small volumes):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube with a capillary tube (sealed at the top) inverted within it.[12][13]

  • Heating: The test tube is heated in a heating block or bath.[14]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped.

  • Data Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[12]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

General Procedure:

  • Solvent and Solute Measurement: A measured volume of the solvent (e.g., water, ethanol) is placed in a container. A known mass of the solute (3-pyridinol) is measured.[15][16]

  • Dissolution: The solute is added to the solvent in small portions with stirring or agitation.[16]

  • Saturation Point: The addition of the solute continues until a saturated solution is formed, meaning no more solute will dissolve.

  • Quantification: The amount of solute that has dissolved in the given amount of solvent at a specific temperature is determined to quantify the solubility.[16] For temperature-dependent solubility, this process is repeated at various temperatures.[17]

Determination of pKa

The pKa is a measure of the acidity of a compound.

Spectrophotometric Method:

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A solution of 3-pyridinol is also prepared.[18]

  • Spectral Measurement: The UV-Vis absorbance of 3-pyridinol is measured in each of the buffer solutions at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorbances.[18][19]

  • Data Analysis: A plot of absorbance versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, and this pH is the pKa of the compound.[20]

Potentiometric Titration:

  • Titration Setup: A solution of 3-pyridinol is titrated with a standard solution of a strong acid or base. A pH meter is used to monitor the pH of the solution throughout the titration.[18]

  • Data Collection: The volume of titrant added is recorded along with the corresponding pH.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.[21]

NMR Spectroscopy Method:

  • Sample Preparation: A solution of 3-pyridinol is prepared in a deuterated solvent (e.g., D₂O).[22]

  • pH Adjustment and Spectral Acquisition: The pH of the solution is adjusted incrementally, and a ¹H NMR spectrum is acquired at each pH value.

  • Data Analysis: The chemical shifts of the protons on the pyridine (B92270) ring will change as a function of pH. By plotting the chemical shift of a particular proton against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.[22]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like 3-pyridinol.

G Workflow for Physical Property Determination of 3-Pyridinol cluster_0 Initial Assessment cluster_1 Physical State and Appearance cluster_2 Solution Properties cluster_3 Spectroscopic Characterization Sample_Purity Assess Sample Purity (e.g., via Chromatography) Visual_Inspection Visual Inspection (Color, Form) Sample_Purity->Visual_Inspection Literature_Search Conduct Literature Search for Known Properties Literature_Search->Sample_Purity Melting_Point Determine Melting Point Visual_Inspection->Melting_Point Boiling_Point Determine Boiling Point Melting_Point->Boiling_Point Solubility_Screen Solubility Screening in Various Solvents Boiling_Point->Solubility_Screen pKa_Determination Determine pKa Solubility_Screen->pKa_Determination NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) pKa_Determination->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy NMR_Spectroscopy->IR_Spectroscopy UV_Vis_Spectroscopy UV-Vis Spectroscopy IR_Spectroscopy->UV_Vis_Spectroscopy Mass_Spectrometry Mass Spectrometry UV_Vis_Spectroscopy->Mass_Spectrometry

Caption: A logical workflow for the determination of the physical properties of 3-pyridinol.

Spectroscopic Data Summary

Spectroscopic data is essential for the structural elucidation and characterization of 3-pyridinol.

Table 2: Spectroscopic Data for 3-Pyridinol

TechniqueData HighlightsSource(s)
¹H NMR Spectra available in CDCl₃ and DMSO-d₆. Chemical shifts are dependent on the solvent and protonation state.[23][23]
¹³C NMR Spectra are available for structural confirmation.[24]
¹⁷O NMR Data is available.[25]
IR Spectroscopy Spectra available, typically showing characteristic peaks for O-H and aromatic C-H and C=C bonds.[26][27][28][26][27][28]
UV-Vis Spectroscopy UV-Vis spectrum is available, which can be used for quantitative analysis and pKa determination.[29][30][29][30]
Mass Spectrometry Electron ionization mass spectrum is available, providing information on the molecular weight and fragmentation pattern.[31][32][31][32]

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine (B118123) is a crucial heterocyclic compound with significant applications in the pharmaceutical and chemical industries. Its solid-state properties, particularly its crystal structure and potential for polymorphism, are of paramount importance for drug development, formulation, and manufacturing, as these can influence solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While crystallographic evidence for multiple polymorphs remains elusive in publicly accessible literature, this document also explores spectroscopic findings that strongly suggest the existence of more than one solid-state form. Detailed experimental protocols for crystallization and characterization are provided to facilitate further research in this area.

Introduction

This compound (C₅H₅NO), a derivative of pyridine, is a versatile building block in organic synthesis.[1] Its presence in various biologically active molecules underscores the need for a thorough understanding of its physicochemical properties. In the solid state, the arrangement of molecules in a crystal lattice can lead to different crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physical properties, making the study of polymorphism a critical aspect of materials science and pharmaceutical development.

This guide summarizes the currently available crystallographic data for this compound and discusses the evidence pointing towards potential polymorphic forms.

Known Crystal Structure of this compound

To date, one crystal structure of this compound has been extensively characterized and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 165614.[2] The crystallographic data for this form was reported in a 2004 study focused on the vibrational and theoretical analysis of the compound.

Crystallographic Data

The known crystal structure of this compound belongs to the monoclinic crystal system. Key crystallographic parameters are summarized in the table below for easy reference.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.512(2)
b (Å) 13.794(5)
c (Å) 5.861(2)
α (°) 90
β (°) 100.34(3)
γ (°) 90
Volume (ų) 438.2(3)
Z 4
Calculated Density (g/cm³) 1.438

Table 1: Crystallographic data for the known monoclinic form of this compound.

Evidence for Polymorphism

While only one crystal structure has been fully elucidated by single-crystal X-ray diffraction, there is compelling evidence from spectroscopic studies to suggest that this compound can exist in more than one polymorphic form.

A notable study utilizing ¹⁴N Nuclear Quadrupole Resonance (NQR) spectroscopy observed two distinct nitrogen environments in solid this compound. This finding is significant as it implies either the presence of two crystallographically independent molecules in the asymmetric unit of a single crystal form or, more compellingly, the co-existence of two different polymorphs within the sample. This spectroscopic evidence provides a strong impetus for further investigation into the polymorphic landscape of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the crystallization and characterization of this compound, based on established procedures and general best practices in polymorph screening.

Crystallization Methods

The successful isolation of different polymorphs often relies on varying crystallization conditions.

Slow evaporation is a common technique for obtaining high-quality single crystals.

Protocol:

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., toluene, ethanol, water) at a constant temperature.[3][4]

  • Filter the solution to remove any particulate matter.

  • Transfer the filtrate to a clean crystallization dish or vial.

  • Cover the vessel with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Store the vessel in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

This method involves dissolving the solute in a solvent at an elevated temperature and then allowing the solution to cool slowly.

Protocol:

  • Dissolve this compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

  • Slowly cool the solution to room temperature or below. A programmable thermostat can be used to control the cooling rate.

  • Once crystals have formed, they can be isolated by filtration.

Characterization Techniques

A combination of analytical techniques is essential for identifying and characterizing different polymorphic forms.

SC-XRD is the definitive method for determining the crystal structure of a solid.

Protocol:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected by a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell dimensions, space group, and atomic positions.

PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline material and can be used to distinguish between different polymorphs.

Protocol:

  • A finely ground powder of the sample is placed on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ).

  • The intensity of the diffracted X-rays is recorded as a function of the 2θ angle, generating a unique diffraction pattern for each crystalline form.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting points, phase transitions, and decomposition temperatures.

DSC Protocol:

  • A small amount of the sample is weighed into an aluminum pan, which is then hermetically sealed.

  • The sample and a reference pan are heated or cooled at a controlled rate.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic events appear as peaks in the DSC thermogram.

TGA Protocol:

  • A sample is placed in a tared pan which is attached to a sensitive microbalance.

  • The sample is heated at a controlled rate in a controlled atmosphere.

  • The change in mass of the sample is recorded as a function of temperature.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

FTIR (KBr Pellet) Protocol:

  • A small amount of the sample is finely ground with potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • The pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

FT-Raman Protocol:

  • The sample is placed in a suitable container (e.g., a glass vial).

  • The sample is irradiated with a monochromatic laser beam.

  • The scattered light is collected and analyzed to produce a Raman spectrum.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of this compound polymorphism.

Experimental_Workflow_for_Polymorph_Screening cluster_crystallization Crystallization Methods cluster_characterization Characterization Techniques Crude_3HP Crude this compound Solvent_Evaporation Slow Evaporation Crude_3HP->Solvent_Evaporation Cooling_Crystallization Cooling Crystallization Crude_3HP->Cooling_Crystallization Slurry_Conversion Slurry Conversion Crude_3HP->Slurry_Conversion PXRD Powder X-ray Diffraction Solvent_Evaporation->PXRD Cooling_Crystallization->PXRD Slurry_Conversion->PXRD DSC_TGA DSC / TGA PXRD->DSC_TGA FTIR_Raman FTIR / Raman Spectroscopy DSC_TGA->FTIR_Raman SC_XRD Single-Crystal XRD FTIR_Raman->SC_XRD Structure_Elucidation Structure Elucidation SC_XRD->Structure_Elucidation

Caption: A general experimental workflow for polymorph screening of this compound.

Logical_Relationship_Polymorph_Identification Start Crystalline Sample of 3-HP PXRD_Analysis Perform Powder X-ray Diffraction Start->PXRD_Analysis Compare_Patterns Compare PXRD Pattern to Known Form PXRD_Analysis->Compare_Patterns Known_Form Identified as Known Monoclinic Form Compare_Patterns->Known_Form Match Potential_New_Form Potential New Polymorph Compare_Patterns->Potential_New_Form No Match Further_Characterization Further Characterization (DSC, TGA, Spectroscopy) Potential_New_Form->Further_Characterization Isolate_Single_Crystal Isolate Single Crystal for SC-XRD Further_Characterization->Isolate_Single_Crystal Structure_Solution Solve Crystal Structure Isolate_Single_Crystal->Structure_Solution

Caption: Logical flow for the identification of potential new polymorphs of this compound.

Conclusion

The solid-state chemistry of this compound is an area that warrants further exploration. While a single monoclinic crystal form has been well-documented, spectroscopic evidence strongly indicates the potential for polymorphism. This guide provides the foundational crystallographic data of the known form and outlines the necessary experimental protocols to systematically investigate and characterize new polymorphic forms. For researchers and professionals in drug development, a comprehensive understanding and control of this compound's solid-state behavior are essential for ensuring product quality, stability, and efficacy. The methodologies and data presented herein serve as a valuable resource to support these critical endeavors.

References

The Solubility of 3-Hydroxypyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-hydroxypyridine (B118123) in various organic solvents. This compound is a key heterocyclic compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility is a critical parameter for reaction kinetics, purification, formulation, and overall process design.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This relates to the polarity of the solute and the solvent. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group and a nitrogen atom in the pyridine (B92270) ring, which can participate in hydrogen bonding.[1] Its solubility is therefore expected to be higher in polar solvents.

Key Factors Influencing Solubility:

  • Polarity: Polar solvents are generally better at dissolving polar solutes like this compound.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature.[1]

  • Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to solvate the solute.

Quantitative Solubility Data

As mentioned, specific quantitative solubility data for this compound in a broad range of organic solvents is sparse in the literature. The table below summarizes the available data. Researchers are encouraged to use the experimental protocols provided in this guide to determine precise solubility values for their specific applications.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Reference
Water203.33.47[2][3][4]
Dimethyl Sulfoxide (DMSO)Not Specified~11.0~1.16Inferred from 110 mg/mL

Qualitative Solubility Information:

  • Soluble in: Alcohol (including methanol (B129727) and ethanol), acetone.[1][5][6]

  • Slightly soluble in: Ether, benzene.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable process development and formulation. The following are detailed methodologies for two common and effective methods for determining the solubility of this compound in organic solvents.

Gravimetric Method (Isothermal Shake-Flask)

This method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.[7][8][9][10][11][12]

Objective: To determine the mass of this compound that dissolves in a known mass or volume of a solvent to form a saturated solution at a specific temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials for collecting the filtrate

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches equilibrium saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a syringe filter. This prevents the precipitation or further dissolution of the solute during sampling.

  • Mass Determination: Dispense the filtered saturated solution into a pre-weighed, dry vial and record the total mass.

  • Solvent Evaporation: Evaporate the solvent from the vial. This can be achieved in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

  • Final Weighing: Once the solvent is completely removed, cool the vial in a desiccator to room temperature and weigh it again. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.

Calculation:

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

  • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

  • Solubility (mol/L): (Mass of dissolved this compound / Molar mass of this compound) / Volume of filtrate (L)

UV-Vis Spectrophotometry Method

This method is a rapid and sensitive technique for determining the concentration of a solute in a saturated solution, provided the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent at the wavelength of maximum absorbance (λmax).[7]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance and using a pre-established calibration curve.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • High-purity this compound

  • Analytical grade organic solvent of interest

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).[7]

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution:

    • Filter the saturated solution as described in the gravimetric method (step 4).

    • Carefully and accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_grav Gravimetric Method cluster_spec Spectroscopic Method start Start solute High-Purity This compound start->solute solvent Select & Prepare Organic Solvent start->solvent add_excess Add Excess Solute to Solvent solute->add_excess solvent->add_excess equilibrate Equilibrate at Constant Temperature (24-72h) add_excess->equilibrate separate Separate Supernatant (Filtration/Centrifugation) equilibrate->separate analysis Analysis of Saturated Solution separate->analysis evaporate Evaporate Solvent & Weigh Residue analysis->evaporate dilute Dilute & Measure Absorbance analysis->dilute calc_grav Calculate Solubility (g/100g solvent) evaporate->calc_grav end End calc_grav->end calc_spec Calculate Concentration from Calibration Curve dilute->calc_spec calc_spec->end

Caption: General workflow for solubility determination.

Conclusion

This technical guide serves as a foundational resource for researchers and professionals working with this compound. While a comprehensive set of quantitative solubility data is not currently available, the provided qualitative information and detailed experimental protocols empower users to determine the precise solubility of this compound in their specific solvent systems. Accurate solubility data is indispensable for optimizing reaction conditions, developing robust purification strategies, and designing effective formulations in the pharmaceutical and chemical industries.

References

The Pyrolytic Landscape of Salvia divinorum: A Technical Guide to its Thermal Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia divinorum, a perennial herb native to Oaxaca, Mexico, has garnered significant scientific interest due to its principal psychoactive component, Salvinorin A.[1][2] This neoclerodane diterpene is a potent and selective kappa-opioid receptor (KOR) agonist, a mechanism of action distinct from classic serotonergic hallucinogens.[1][3][4][5] The most common method of administration for recreational and traditional use is smoking the dried leaves, which subjects the plant's chemical constituents to high temperatures.[6][7][8] This process of thermal degradation, or pyrolysis, results in a complex aerosol of chemical compounds that are then inhaled. Understanding the composition of this smoke is critical for a comprehensive toxicological and pharmacological assessment of Salvia divinorum use. This technical guide provides an in-depth analysis of the known thermal degradation products of Salvia divinorum, detailing the quantitative data, experimental methodologies for their identification, and the relevant signaling pathways of the primary active compound.

Quantitative Analysis of Thermal Degradation Products

The smoke produced from the combustion of Salvia divinorum leaves contains a mixture of compounds, including the parent molecule Salvinorin A, its hydrolysis product Salvinorin B, and a variety of other thermal degradation products. The following tables summarize the quantitative data from key studies that have analyzed the composition of this smoke.

CompoundAverage Amount Delivered per Cigarette (µg)Percentage of Total Salvinorin A DeliveredReference
Salvinorin A133~5%[6]
Salvinorin B217N/A[6]
Other Analytes Units Amount in Salvia divinorum Smoke Reference
Tarmg/cigarette31.8 ± 1.2[9]
Nicotinemg/cigarette< 0.05[9]
Carbon Monoxide (CO)mg/cigarette35.8 ± 1.7[9]
Nitrogen Oxides (NOx)µ g/cigarette 231 ± 13[9]
Benzo[a]pyreneng/cigarette11.2 ± 1.1[9]

Table 1: Quantitative Analysis of Major Components in Salvia divinorum Smoke. This table presents the average amounts of Salvinorin A, Salvinorin B, and other common smoke analytes delivered from a cigarette containing approximately 830 mg of dried Salvia divinorum leaf material with a Salvinorin A content of about 2.7 mg.[6]

In a pivotal study, Ma et al. (2010) identified eleven thermal degradation products from the smoke of S. divinorum leaves, including a new neoclerodane diterpene derivative. While this study focused on structural elucidation, it highlights the chemical diversity of the smoke. The compounds were evaluated for their binding affinities at opioid receptors, with Salvinorin A remaining the most potent KOR agonist.[10]

Experimental Protocols

The identification and quantification of thermal degradation products of Salvia divinorum primarily rely on chromatographic and spectrometric techniques. The following sections detail the methodologies employed in key research.

Sample Preparation and Smoke Generation
  • Cigarette Preparation: Dried Salvia divinorum leaves are typically ground into coarse pieces (~5 mm) and conditioned before being machine-rolled into cigarettes.[6]

  • Smoke Collection: The smoke is generated using a smoking machine under standardized conditions (e.g., puff volume, duration, and frequency). The particulate matter is collected on glass fiber filters, and the gas phase can be collected in gas bags for analysis.[9]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for analyzing the complex mixture of compounds found in Salvia divinorum smoke.

  • Extraction: The collected particulate matter on the glass fiber filters is extracted with a suitable solvent, such as acetone (B3395972) or methanol.[6][9]

  • GC-MS Analysis of Salvinorin A and B:

    • Instrumentation: An Agilent 6890 Series GC coupled with a 5973 Mass Selective Detector is a commonly used system.[9]

    • Column: A DB-1 column (60 m length x 0.250 mm outer diameter with a 1.0-µm film thickness) is often employed for separation.[9]

    • Carrier Gas: Helium is used as the carrier gas.

    • Injection Mode: Splitless injection is typically used.

    • Temperature Program: A programmed temperature ramp is utilized to separate the different components. For example, an initial temperature of 25°C held for 2 minutes, followed by a ramp of 30°C/min to a final temperature of 300°C, which is then held for 5 minutes.[11]

    • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification of unknown compounds or selected ion monitoring (SIM) mode for quantification of target analytes like Salvinorin A (monitoring m/z 94).[6]

  • Analysis of Other Smoke Constituents (e.g., PAHs):

    • Extraction and Cleanup: A more complex extraction and cleanup procedure involving solvent-solvent extraction and solid-phase extraction (SPE) is necessary to isolate polycyclic aromatic hydrocarbons (PAHs).[9]

    • GC-MS Conditions: A different GC column, such as a DB-17ms (30 m x 0.25 mm x 0.25 µm), may be used for PAH analysis.[9] Internal standards like Benzo(a)pyrene-d12 are used for accurate quantification.[9]

Signaling Pathways of Salvinorin A

Salvinorin A exerts its potent psychoactive effects primarily through its interaction with the kappa-opioid receptor (KOR).[1][3][4] Unlike classical opioids, Salvinorin A is a non-nitrogenous diterpenoid.[1][2] Its binding to the KOR initiates a cascade of intracellular signaling events.

Salvinorin A is considered a non-biased agonist, meaning it activates both the G-protein signaling pathway and the β-arrestin recruitment pathway.[3]

  • G-protein Signaling: Activation of the KOR by Salvinorin A leads to the coupling of Gi/o proteins. This inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The activation of this pathway also leads to an increase in inward rectifier potassium currents, which decreases cellular excitability.[3]

  • β-arrestin Pathway: Salvinorin A also promotes the recruitment of β-arrestin to the KOR.[3] This pathway is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades that can be independent of G-protein signaling.

  • Dopamine (B1211576) Signaling Modulation: The activation of KORs by Salvinorin A has an inhibitory effect on dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation.[12] This interaction with the dopamine system is thought to contribute to the aversive or dysphoric effects sometimes reported by users.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Smoke Generation cluster_collection Sample Collection cluster_analysis Analysis S_divinorum Dried Salvia divinorum Leaves Cigarette Machine-Rolled Cigarette S_divinorum->Cigarette Smoking_Machine Smoking Machine Cigarette->Smoking_Machine Particulate_Filter Glass Fiber Filter (Particulate Phase) Smoking_Machine->Particulate_Filter Gas_Bag Gas Bag (Gas Phase) Smoking_Machine->Gas_Bag Extraction Solvent Extraction (e.g., Acetone) Particulate_Filter->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: Experimental workflow for the analysis of Salvia divinorum smoke.

salvinorin_a_signaling Salvinorin_A Salvinorin A KOR Kappa-Opioid Receptor (KOR) Salvinorin_A->KOR binds G_protein Gαi/o Protein KOR->G_protein activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin recruits Dopamine_Release ↓ Dopamine Release (Nucleus Accumbens) KOR->Dopamine_Release Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Cellular_Excitability ↓ Cellular Excitability G_protein->Cellular_Excitability cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

References

An In-depth Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-ol scaffold, a key heterocyclic motif, has a rich history in organic chemistry and has emerged as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and biological significance of pyridin-3-ol and its derivatives. It details seminal synthetic methodologies, from early harsh, low-yielding processes to modern, more efficient routes. The guide elucidates the diverse biological activities of these compounds, with a particular focus on their anticancer and antimicrobial properties, detailing the underlying mechanisms of action and relevant signaling pathways. Included are detailed experimental protocols for key syntheses and biological assays, alongside tabulated quantitative data for comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate complex pathways and workflows, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Pyridine (B92270) Core and the Emergence of Pyridin-3-ol

The journey of pyridin-3-ol is intrinsically linked to the broader history of pyridine chemistry. Pyridine, a basic heterocyclic organic compound, was first isolated in its pure form in 1849 by the Scottish chemist Thomas Anderson from bone oil. It was not until the early 20th century that chemists began the systematic exploration of its hydroxylated derivatives, leading to the synthesis and characterization of pyridin-3-ol.[1] This molecule presented a unique combination of chemical properties, including tautomerism, where it can exist in equilibrium with its zwitterionic pyridone form, particularly in polar solvents. This characteristic significantly influences its reactivity and biological interactions. The versatile nature of the pyridin-3-ol core has since led to the development of a vast array of derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1]

Historical and Modern Synthetic Methodologies

The synthesis of pyridin-3-ol has evolved from arduous early methods to more sophisticated and efficient modern techniques. This section details the key synthetic routes, providing a historical perspective and practical experimental protocols.

Early Synthetic Approaches

The initial syntheses of pyridin-3-ol were often challenging, characterized by harsh reaction conditions and low yields.

One of the earliest successful methods involved the sulfonation of pyridine to pyridine-3-sulfonic acid, followed by fusion with an alkali metal hydroxide (B78521). This high-temperature process, while foundational, was difficult to control and purify.

Experimental Protocol: Synthesis of 3-Hydroxypyridine (B118123) from Pyridine-3-Sulfonic Acid

  • Step 1: Alkali Fusion. In a suitable high-temperature reaction vessel, a mixture of sodium hydroxide and potassium hydroxide is heated to a molten state (approximately 220-230°C).

  • Step 2: Addition of Pyridine-3-Sulfonic Acid. Pyridine-3-sulfonic acid is cautiously added to the molten alkali mixture. The reaction is highly exothermic and requires careful temperature control.

  • Step 3: Heating. The reaction mixture is heated at 220-230°C for approximately 4 hours.

  • Step 4: Work-up. After cooling to about 100°C, water is carefully added to dissolve the solid mass.

  • Step 5: Neutralization and Isolation. The solution is neutralized with hydrochloric acid to a pH of 8-9. The precipitated crude this compound is then filtered, washed with cold water, and dried.

Another classical method involves the diazotization of 3-aminopyridine (B143674) to form a diazonium salt, which is subsequently hydrolyzed to this compound. While a common transformation in aromatic chemistry, the instability of the pyridine-3-diazonium salt presented challenges.

Experimental Protocol: Synthesis of this compound from 3-Aminopyridine

  • Step 1: Dissolution of 3-Aminopyridine. 3-Aminopyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and the solution is cooled to 0-5°C in an ice bath.

  • Step 2: Diazotization. A solution of sodium nitrite (B80452) in water is added dropwise to the cooled 3-aminopyridine solution, maintaining the temperature below 5°C. The reaction mixture is stirred for a designated period to ensure complete formation of the diazonium salt.

  • Step 3: Hydrolysis. The solution containing the pyridine-3-diazonium salt is then gently warmed to facilitate the hydrolysis of the diazonium group to a hydroxyl group, with the evolution of nitrogen gas.

  • Step 4: Neutralization and Extraction. The reaction mixture is neutralized with a base, and the this compound is extracted with a suitable organic solvent.

  • Step 5: Purification. The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or sublimation.

Modern Synthetic Routes

Advances in synthetic organic chemistry have led to the development of more efficient, higher-yielding, and scalable methods for the preparation of pyridin-3-ol and its derivatives.

A notable modern approach involves the oxidative ring expansion of furfurylamine (B118560) using hydrogen peroxide in the presence of an acid. This method offers a significant improvement in yield and proceeds under milder conditions compared to the classical methods.[2]

Experimental Protocol: Synthesis of this compound from Furfurylamine [2]

  • Step 1: Reaction Setup. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of hydrochloric acid (5 molar equivalents) in water.

  • Step 2: Addition of Furfurylamine. Add furfurylamine (1 molar equivalent) to the acidic solution while maintaining the temperature at 0-5°C using an ice bath.

  • Step 3: Oxidation. Add hydrogen peroxide (1.1 molar equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • Step 4: Reflux. After the addition is complete, heat the mixture to reflux at 100-105°C for 30 minutes.

  • Step 5: Work-up and Isolation. After cooling, the reaction mixture is worked up to isolate the this compound. This typically involves neutralization and extraction, followed by purification. This method has been reported to yield this compound in 76% yield and 99.3% purity.[2]

Synthesis of Key Medically Important Derivatives

Pirfenidone (B1678446) (5-methyl-1-phenyl-2-(1H)-pyridone) is an anti-fibrotic drug used in the treatment of idiopathic pulmonary fibrosis. Its synthesis typically involves the N-arylation of 5-methyl-2-pyridone.

Experimental Protocol: Synthesis of Pirfenidone

  • Step 1: Coupling Reaction. In a reaction vessel, admix 5-methyl-2-pyridone, bromobenzene, cuprous oxide (as a catalyst), and an organic solvent such as dimethylformamide.

  • Step 2: Heating. Heat the mixture to an elevated temperature, typically around 100°C, to facilitate the coupling reaction.

  • Step 3: Work-up. After the reaction is complete, the mixture is cooled and washed with a saline solution.

  • Step 4: Extraction and Purification. The pirfenidone is extracted with a solvent like toluene (B28343). The crude product can be further purified by crystallization from a solvent mixture such as heptanes and toluene to yield purified pirfenidone with a purity of at least 99%.

Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) is an antioxidant drug with a range of therapeutic applications. It is synthesized by the reaction of 2-ethyl-6-methyl-3-hydroxypyridine with succinic acid.

Experimental Protocol: Synthesis of Mexidol [3]

  • Step 1: Dissolution of Reactants. In a reactor, dissolve 2-ethyl-6-methyl-3-hydroxypyridine (1.2 kg) and succinic acid (1.0 kg) in ethanol (B145695) (3.5 L) by heating to the boiling point of ethanol (78°C) with continuous stirring for 20 minutes until complete dissolution.[3]

  • Step 2: Crystallization. Cool the reaction mixture to 20°C with stirring, and then further cool to 5°C and maintain at this temperature for 16 hours with occasional stirring to allow for crystallization.[3]

  • Step 3: Isolation. The resulting suspension is stirred until homogeneous and then filtered through a centrifuge.[3]

  • Step 4: Drying. The collected precipitate of 2-ethyl-6-methyl-3-hydroxypyridine succinate (B1194679) is dried in a vacuum oven at 45°C to a constant weight. The reported yield of Mexidol is 89%.[3]

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data for the synthesis and biological activity of pyridin-3-ol and its derivatives, facilitating easy comparison.

Table 1: Comparison of Synthetic Methods for Pyridin-3-ol

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
Alkali FusionPyridine-3-sulfonic acidNaOH, KOH220-230~64[4]
Diazotization3-AminopyridineNaNO₂, H₂SO₄0-5Moderate[1]
From FurfurylamineFurfurylamineH₂O₂, HCl0-5, then 100-10576[2]
Hydrolysis3-ChloropyridineNaOH130-14085-90[5]

Table 2: Anticancer Activity of Selected Pyridin-3-ol Derivatives (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[1]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[1]
Doxorubicin (Reference)MCF-7 (Breast)1.93 (48h)[1]

Table 3: Antimicrobial Activity of Selected Pyridin-3-ol Derivatives (MIC values in µg/mL)

CompoundS. aureusMRSAP. aeruginosaReference
Alkyl Pyridinol EA-02-0090.5-10.5-1Ineffective[6]
Alkyl Pyridinol JC-01-07244-8Ineffective[6]
Alkyl Pyridinol JC-01-0741616Ineffective[6]

Biological Activities and Mechanisms of Action

Pyridin-3-ol derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous pyridin-3-ol derivatives have demonstrated potent anticancer effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

A prominent target for many pyridine-based anticancer agents is the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers. Pyridin-3-ol derivatives can inhibit key kinases in this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and leading to the suppression of tumor growth.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyridin_3_ol Pyridin-3-ol Derivatives Pyridin_3_ol->PI3K Inhibition Pyridin_3_ol->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyridin-3-ol derivatives.

Antimicrobial Activity

Pyridin-3-ol derivatives have also been extensively investigated for their antibacterial and antifungal properties. The pyridine nucleus is a common feature in many clinically used antimicrobial agents.

One of the proposed mechanisms for the antimicrobial action of certain pyridin-3-ol derivatives, particularly alkyl pyridinols, is the disruption of the bacterial cell membrane.[6] These compounds can intercalate into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. This mechanism is particularly effective against Gram-positive bacteria.

Antimicrobial_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Alkyl_Pyridinol Alkyl Pyridinol Derivatives Membrane Lipid Bilayer Alkyl_Pyridinol->Membrane Intercalation & Disruption Leakage Leakage of Intracellular Components Membrane->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of bacterial cell membrane disruption by alkyl pyridinol derivatives.

Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel pyridin-3-ol derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Pyridin-3-ol Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo models) Lead_Optimization->Preclinical_Studies

Caption: A typical workflow for the discovery of new pyridin-3-ol derivatives.

Antimicrobial Screening Protocol (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

  • Step 1: Preparation of Inoculum. A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).

  • Step 2: Serial Dilution of Compounds. The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to create a range of concentrations.

  • Step 3: Inoculation. Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Step 4: Incubation. The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

  • Step 5: Determination of MIC. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The pyridin-3-ol scaffold has a rich history and continues to be a fertile ground for the discovery of novel therapeutic agents. From its early, challenging syntheses to modern, efficient methodologies, the accessibility of this core has enabled extensive exploration of its biological potential. The diverse range of activities, including potent anticancer and antimicrobial effects, underscores the importance of pyridin-3-ol derivatives in drug development. Future research will likely focus on the rational design of more selective and potent derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs.

References

Methodological & Application

The Versatility of 3-Hydroxypyridine: A Precursor for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxypyridine (B118123), a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals. Its unique chemical structure allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry for developing treatments for neuromuscular disorders, neurodegenerative diseases, inflammatory conditions, and iron overload. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of key pharmaceutical agents derived from this compound.

Application Notes

The this compound core is integral to the therapeutic effects of several classes of drugs. Its derivatives have been successfully developed into commercial drugs and are the subject of ongoing research for new therapeutic applications.

1. Cholinergic Agents for Neuromuscular Disorders: this compound is a key precursor in the synthesis of pyridostigmine (B86062) bromide, a reversible acetylcholinesterase inhibitor.[1] This drug is a cornerstone in the management of myasthenia gravis, a chronic autoimmune disease characterized by muscle weakness. By preventing the breakdown of the neurotransmitter acetylcholine, pyridostigmine bromide enhances neuromuscular transmission and improves muscle strength.

2. Neuroprotective Agents: The derivative 2-ethyl-6-methyl-3-hydroxypyridine is the core of the neuroprotective drug Mexidol. This compound exhibits a multimodal mechanism of action, combining the antioxidant and membrane-stabilizing properties of the this compound moiety with the metabolic benefits of a succinate (B1194679) salt. It is used in the treatment of cerebrovascular disorders and has shown efficacy in protecting neurons from oxidative stress and improving cognitive function.

3. Iron Chelators for Iron Overload Disorders: 3-Hydroxypyridin-4-one derivatives are potent and orally active iron chelators.[2] These compounds, synthesized from precursors like maltol, form stable complexes with iron, facilitating its excretion from the body.[2] They are used to treat iron overload conditions such as thalassemia and hemochromatosis, preventing the toxic effects of excess iron.[3]

4. Anti-inflammatory Agents: The iron-chelating properties of this compound-4-one derivatives also contribute to their anti-inflammatory effects.[4][5] By sequestering iron, these compounds can inhibit the activity of iron-dependent enzymes like cyclooxygenase and lipoxygenase, which are key players in the inflammatory cascade.[4][5]

5. Precursors for Anticancer Drug Development: 2-Amino-3-hydroxypyridine, synthesized from this compound derivatives, is a valuable intermediate in the development of novel anticancer agents.[6] Its structure allows for the creation of diverse molecules that can be screened for activity against various cancer cell lines.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of pharmaceuticals derived from this compound.

Table 1: Synthesis Yields of this compound Derivatives

ProductStarting Material(s)Key Reagents/CatalystsReported YieldReference(s)
2-Amino-3-hydroxypyridine2-Hydroxy-3-nitropyridine10% Pd/C, H₂89%[7]
2-Ethyl-6-methyl-3-hydroxypyridine5-Methyl-2-propionylfuran, AmmoniaAmmonium chloride, Resin73-74%[8]
2-Ethyl-6-methyl-3-hydroxypyridine5-Methyl-2-propionylfuran, AmmoniaCatalyst, HCl, NaCl64.5% (as HCl salt)[9]
This compoundFurfurylamine, H₂O₂HCl76%[10]

Table 2: Biological Activity of this compound Derivatives

Compound ClassAssayModelKey FindingsReference(s)
This compound-4-one DerivativesAnti-inflammatoryCarrageenan-induced rat paw edemaCompound A (20 mg/kg) showed 67% inhibition of edema.[5]
3-Hydroxypyridin-4-one DerivativesCytotoxicityHeLa cancer cellsCompound 4e (butyl-substituted) had an IC₅₀ of 30 µM.[3]
2-Ethyl-6-methyl-3-hydroxypyridine DerivativeCerebroprotectiveExperimental purulent meningitisDecreased oxidative stress markers (catalase, SOD, MDA).[11]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of key this compound-derived pharmaceuticals are provided below.

Protocol 1: Synthesis of Pyridostigmine Bromide

This two-step protocol describes the synthesis of pyridostigmine bromide starting from this compound.

Step 1: Synthesis of 3-(Dimethylcarbamoyloxy)pyridine

  • Materials: this compound (50 g), Toluene (B28343) (250 ml), Triethylamine (B128534) (87.9 ml), Dimethylcarbamic chloride (67.84 g).[1]

  • Procedure:

    • In a reaction flask, dissolve 50 g of this compound in 250 ml of toluene.

    • Add 87.9 ml of triethylamine to the solution at 25-30°C.

    • To this mixture, add 67.84 g of dimethylcarbamic chloride.

    • Heat the reaction mixture to 60-65°C and stir for 4 hours.

    • Cool the mixture to 25-30°C and filter to remove the triethylamine hydrochloride salt.

    • The filtrate containing 3-(dimethylcarbamoyloxy)pyridine is used directly in the next step.

Step 2: Quaternization to form Pyridostigmine Bromide

  • Materials: Filtrate from Step 1, Methyl bromide.

  • Procedure:

    • The toluene solution of 3-(dimethylcarbamoyloxy)pyridine is treated with methyl bromide.

    • The reaction mixture is stirred at room temperature until precipitation is complete.

    • The precipitated solid is collected by filtration, washed with a suitable organic solvent (e.g., ether), and dried under vacuum to yield pyridostigmine bromide.

Diagram 1: Synthesis of Pyridostigmine Bromide

G cluster_0 Step 1: Carbamoylation cluster_1 Step 2: Quaternization 3_HP This compound Reaction1 Reaction in Toluene 60-65°C, 4h 3_HP->Reaction1 DMC Dimethylcarbamoyl chloride DMC->Reaction1 TEA Triethylamine TEA->Reaction1 Intermediate 3-(Dimethylcarbamoyloxy)pyridine Reaction1->Intermediate Reaction2 Reaction Intermediate->Reaction2 MeBr Methyl bromide MeBr->Reaction2 PB Pyridostigmine Bromide Reaction2->PB G Start 5-Methyl-2-propionylfuran Reaction Autoclave Reaction 170°C, 3.0 MPa, 10h Start->Reaction Reagents Ammonia, NH4Cl, Resin Catalyst Reagents->Reaction Filtration1 Filter Catalyst Reaction->Filtration1 Workup Solvent Removal & Precipitation Filtration1->Workup Recrystallization Recrystallization (Isopropanol) Workup->Recrystallization Decolorization Decolorization (Activated Carbon) Recrystallization->Decolorization Final_Product 2-Ethyl-6-methyl-3-hydroxypyridine Decolorization->Final_Product G Start 2-Hydroxy-3-nitropyridine Reaction Catalytic Hydrogenation 10% Pd/C, H2 (balloon) Methanol, RT, Overnight Start->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 2-Amino-3-hydroxypyridine Purification->Product G ACh Acetylcholine (ACh) Breakdown ACh Breakdown ACh->Breakdown hydrolyzed by AChR Acetylcholine Receptor ACh->AChR binds to AChE Acetylcholinesterase (AChE) AChE->Breakdown PB Pyridostigmine Bromide Inhibition Inhibition PB->Inhibition Inhibition->AChE ACh_inc Increased ACh in Synaptic Cleft ACh_inc->AChR increased binding Muscle_Contraction Enhanced Muscle Contraction AChR->Muscle_Contraction activates G Mexidol Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) HP_moiety This compound Moiety Mexidol->HP_moiety Succinate_moiety Succinate Moiety Mexidol->Succinate_moiety Antioxidant Antioxidant Effect HP_moiety->Antioxidant Membrane Membrane Stabilization HP_moiety->Membrane Mitochondria Mitochondrial Respiration (Krebs Cycle Activation) Succinate_moiety->Mitochondria ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS Neuroprotection Neuroprotection Membrane->Neuroprotection Energy Increased Cellular Energy (ATP) Mitochondria->Energy ROS->Neuroprotection Energy->Neuroprotection G HPO 3-Hydroxypyridin-4-one Derivative Chelation Iron Chelation HPO->Chelation Iron Excess Iron (Fe³⁺) Iron->Chelation Inhibition Inhibition of Activity Chelation->Inhibition reduces iron availability for Heme_Enzymes Heme-dependent Enzymes (e.g., COX, LOX) Prostaglandins Reduced Prostaglandin & Leukotriene Synthesis Heme_Enzymes->Prostaglandins catalyze synthesis of Inhibition->Heme_Enzymes Anti_Inflammatory Anti-inflammatory Effect Prostaglandins->Anti_Inflammatory

References

Synthesis of Bioactive Compounds from 3-Hydroxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 3-hydroxypyridine (B118123) is a cornerstone in the synthesis of a diverse array of bioactive compounds, demonstrating significant potential in the development of novel therapeutics. Its unique chemical properties allow for modifications that lead to compounds with a wide spectrum of biological activities, including antimicrobial, neuroprotective, iron-chelating, and anticancer effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these valuable molecules.

Antimicrobial Agents: Synthesis of this compound-4-one Derivatives

This compound-4-one derivatives are a class of compounds that have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[1][2] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial growth and proliferation.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of representative this compound-4-one derivatives.

Compound IDStructureTarget MicroorganismMIC (µg/mL)Reference
6c Phenyl ring with a meta-OCH3 groupS. aureus, E. coli32[1]
Series 9, 10, 15-18 Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-onesC. albicans, S. aureusNot specified[3]
Experimental Protocol: Synthesis of this compound-4-one Derivatives (General Procedure)

This protocol outlines a general method for synthesizing this compound-4-one derivatives, which can be adapted based on the desired substitutions.

Materials:

Procedure:

  • Synthesis of the Schiff base: Dissolve the substituted benzaldehyde (1 equivalent) and the primary amine (1 equivalent) in ethanol. Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).

  • Reaction with Maltol: To the Schiff base solution, add maltol (1 equivalent). Reflux the reaction mixture for 6-8 hours.

  • Cyclization and Aromatization: After reflux, cool the reaction mixture to room temperature. Add a catalytic amount of hydrochloric acid and continue stirring for an additional 1-2 hours to facilitate cyclization and aromatization.

  • Work-up and Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow

G cluster_synthesis Synthesis of this compound-4-one cluster_testing Antimicrobial Testing start Start Materials: Substituted Benzaldehyde, Primary Amine, Maltol schiff_base Schiff Base Formation (Ethanol, RT, 2-4h) start->schiff_base reaction Reaction with Maltol (Reflux, 6-8h) schiff_base->reaction cyclization Cyclization/Aromatization (HCl catalyst, RT, 1-2h) reaction->cyclization workup Work-up & Purification (Extraction, Chromatography) cyclization->workup product Final Product: This compound-4-one Derivative workup->product screening Microdilution Assay product->screening mic Determine MIC values screening->mic

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound-4-one derivatives.

Neuroprotective Agents: Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine (Mexidol) Analogs

Derivatives of 2-ethyl-6-methyl-3-hydroxypyridine, such as Mexidol, have demonstrated significant neuroprotective properties.[4][5] These compounds are believed to exert their effects through antioxidant and membrane-stabilizing mechanisms.[4] A novel analog, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA), has shown promise in protecting brain cells against ischemic damage.[3][6]

Quantitative Data Summary

The neuroprotective effects of 3-EA are summarized in the table below.

CompoundModelEffectConcentration/DosageReference
3-EA Glutamate Excitotoxicity (in vitro)Suppressed cortical cell death10-100 µM[3][6]
3-EA Oxygen-Glucose Deprivation (in vitro)Suppressed cortical cell death10-100 µM[3][6]
3-EA Middle Cerebral Artery Occlusion (in vivo)Reduced neurological deficitNot specified[3]
Experimental Protocol: Synthesis of 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA)

This protocol describes a topochemical reaction for the synthesis of 3-EA.[6]

Materials:

  • 2-ethyl-6-methyl-3-hydroxypyridine

  • gammalactone-2,3-dehydro-L-gulonic acid (ascorbic acid)

  • Homogenizer

  • Drying oven

Procedure:

  • Preparation of Reactants: Dry samples of 2-ethyl-6-methyl-3-hydroxypyridine and gammalactone-2,3-dehydro-L-gulonic acid at 100-105 °C to a constant weight.[6]

  • Grinding: Grind the dried materials to obtain particles no larger than 50 µm in size.[6]

  • Homogenization: Charge 3.43 g (0.025 gmol) of 2-ethyl-6-methyl-3-hydroxypyridine and 4.4 g (0.025 gmol) of gammalactone-2,3-dehydro-L-gulonic acid into a homogenizer.[6]

  • Reaction: Homogenize the mass for 2 hours at a shift speed of 300-400 rpm.[6] The reaction proceeds as a topochemical reaction.

  • Product Isolation: The resulting product is a crystalline water-soluble powder.[6] Analyze the product to confirm its structure and purity. The reported yield is 90.9%.[6]

Signaling Pathway of Neuroprotection

G cluster_pathway Neuroprotective Signaling Cascade of 3-EA ischemia Ischemic Insult (e.g., MCAO) ca_overload Intracellular Ca2+ Overload ischemia->ca_overload ox_stress Oxidative Stress ischemia->ox_stress apoptosis Apoptosis & Necrosis (Neuronal Death) ca_overload->apoptosis ox_stress->apoptosis three_ea This compound Derivative (3-EA) upregulation Upregulation of Anti-apoptotic Genes (Bcl-2, STAT3, SOCS3) three_ea->upregulation downregulation Downregulation of Pro-inflammatory & Necrotic Genes three_ea->downregulation suppression Suppression of TRAIL, MLKL, Caspases three_ea->suppression upregulation->apoptosis downregulation->apoptosis suppression->apoptosis

Caption: Proposed neuroprotective mechanism of 3-EA in response to ischemic injury.

Anticancer Agents: Synthesis of Fused Pyridine (B92270) Ring Systems

Fused pyridine ring systems derived from this compound precursors have emerged as a promising class of anticancer agents. These compounds can exhibit potent cytotoxic activity against various cancer cell lines.

Quantitative Data Summary

The following table presents the anticancer activity of representative fused pyridine derivatives.

Compound IDTarget Cell LineIC50 (µM)Reference DrugReference
8a MCF-7 (Breast Cancer)0.28DoxorubicinNot specified
11d MCF-7, HCT 1165.95, 6.09DoxorubicinNot specified
Ib HeLa, MCF-734.3, 50.18Not specified[7]
3h HCT-15 (Colon Cancer)66.92Not specified[8]
Experimental Protocol: Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines (General Procedure)

This protocol outlines a general synthesis for a class of fused pyridine anticancer agents.

Materials:

  • 4-Aryl-6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitriles

  • Formamide (B127407) or other suitable cyclizing agents

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Starting Material Synthesis: Synthesize the 4-aryl-6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitriles according to literature procedures.

  • Cyclization: Reflux a mixture of the starting pyridothione (1 equivalent) in an excess of formamide for 8-10 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrido[3',2':4,5]thieno[3,2-d]pyrimidine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques (1H NMR, 13C NMR, MS).

Logical Relationship in Anticancer Drug Design

G cluster_derivatization Chemical Derivatization cluster_properties Enhanced Properties scaffold This compound Scaffold fusion Ring Fusion scaffold->fusion substitution Substituent Modification scaffold->substitution potency Increased Potency fusion->potency pk Favorable PK/PD fusion->pk selectivity Improved Selectivity substitution->selectivity substitution->pk target Anticancer Drug Candidate potency->target selectivity->target pk->target

Caption: Logical progression from the this compound scaffold to a potential anticancer drug candidate.

Iron Chelating Agents: Synthesis of 3-Hydroxypyridin-4-ones

3-Hydroxypyridin-4-ones are well-established as potent and selective iron(III) chelators.[6][9] Their ability to bind iron makes them valuable for the treatment of iron overload diseases and potentially as anticancer agents due to the iron-dependent nature of cancer cell proliferation.[1]

Quantitative Data Summary

The iron-chelating efficacy and cytotoxic activity of selected 3-hydroxypyridin-4-ones are presented below.

Compound IDKpartIC50 (µM) (HeLa cells)pFe3+Reference
4e 5.0230Not specified[1]
4f 0.1700Not specified[1]
CP502 Not specifiedNot specified21.7[10]
Experimental Protocol: Synthesis of 1-Alkyl-3-hydroxy-2-methyl-4-pyridinones

This protocol describes the synthesis of N-substituted 3-hydroxypyridin-4-ones from maltol.[6]

Materials:

  • 2-Methyl-3-hydroxypyran-4-one (maltol)

  • Benzyl (B1604629) chloride or other alkylating agents

  • Sodium hydroxide

  • Methanol

  • Dichloromethane

  • 5% Palladium on carbon (Pd/C) catalyst (for debenzylation)

  • Standard laboratory glassware and purification equipment

Procedure:

  • O-Benzylation of Maltol: To a solution of maltol (1 equivalent) in methanol, add a solution of sodium hydroxide (1.1 equivalents). Then, add benzyl chloride (1.1 equivalents) and reflux the mixture for 6 hours.[6]

  • Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane. Wash the combined organic extracts with 5% sodium hydroxide solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the O-benzylated product.[6]

  • Conversion to Pyridinone: React the O-benzylated pyranone with a primary amine to form the corresponding N-substituted pyridinone.

  • Debenzylation: For the final deprotected chelator, perform catalytic hydrogenation of the benzylated pyridinone using 5% Pd/C in a suitable solvent like ethanol to remove the benzyl protecting group.

  • Purification and Characterization: Purify the final product by recrystallization or column chromatography and characterize using spectroscopic methods.

Experimental Workflow for Iron Chelator Synthesis

G start Maltol o_benzylation O-Benzylation (Benzyl Chloride, NaOH, Methanol) start->o_benzylation pyranone O-Benzylated Pyranone o_benzylation->pyranone pyridinone_formation Reaction with Primary Amine pyranone->pyridinone_formation protected_pyridinone N-Substituted-O-benzyl-pyridinone pyridinone_formation->protected_pyridinone debenzylation Catalytic Hydrogenation (Pd/C, Ethanol) protected_pyridinone->debenzylation final_product 3-Hydroxypyridin-4-one Iron Chelator debenzylation->final_product

Caption: Synthetic workflow for the preparation of 3-hydroxypyridin-4-one iron chelators from maltol.

References

Application Notes and Protocols for 3-Hydroxypyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine (B118123) and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. Their unique structural features allow for a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents. These compounds have demonstrated efficacy in various areas, including neuroprotection, anti-inflammatory, and anticancer applications. This document provides a comprehensive overview of the applications of this compound derivatives, complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.

Neuroprotective Applications

This compound derivatives have shown considerable promise as neuroprotective agents, particularly in the context of ischemic brain injury and neurodegenerative diseases. Their mechanism of action is often multifaceted, involving antioxidant properties and the modulation of key signaling pathways involved in cell death and survival.

One notable derivative, 2-ethyl-6-methyl-3-hydroxypyridine (commercially available as Mexidol or Emoxipin), has been studied for its ability to mitigate the effects of cerebral ischemia.[1][2] Another derivative, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA), has also demonstrated significant neuroprotective potential in experimental models.[1][3]

Mechanism of Action

The neuroprotective effects of this compound derivatives are attributed to their ability to counteract oxidative stress and modulate apoptosis-related signaling pathways. In models of ischemic brain injury, the derivative 3-EA has been shown to suppress cortical cell death in a dose-dependent manner.[3][4] Mechanistic studies have revealed that 3-EA treatment leads to an overexpression of anti-apoptotic genes such as BCL-2, STAT3, and SOCS3.[3] Concurrently, it suppresses the expression of genes that regulate necrosis and inflammation, including TRAIL, MLKL, Cas-1, Cas-3, IL-1β, and TNFα.[3] This modulation of gene expression ultimately inhibits the later, irreversible stages of apoptosis.[3] Furthermore, these compounds can reduce intracellular calcium ion concentration, a key factor in excitotoxicity and necrotic cell death.[1][4]

ischemia Ischemic Insult ros ↑ Reactive Oxygen Species (ROS) ischemia->ros ca_influx ↑ Intracellular Ca²⁺ ischemia->ca_influx apoptosis Apoptosis ros->apoptosis necrosis Necrosis / Inflammation (↓ TRAIL, MLKL, IL-1β, TNFα) ros->necrosis ca_influx->necrosis hp_derivative This compound Derivative (e.g., 3-EA) antioxidant Antioxidant Effect hp_derivative->antioxidant gene_expression Modulation of Gene Expression hp_derivative->gene_expression hp_derivative->necrosis antioxidant->ros bcl2_stat3 ↑ BCL-2, STAT3, SOCS3 (Anti-apoptotic) gene_expression->bcl2_stat3 caspases ↓ Caspase-1, Caspase-3 (Pro-apoptotic) gene_expression->caspases bcl2_stat3->apoptosis caspases->apoptosis neuroprotection Neuroprotection apoptosis->neuroprotection necrosis->neuroprotection

Neuroprotective Signaling Pathway
Quantitative Data

DerivativeModelDosage/ConcentrationOutcome MeasureResultReference
3-EAGlutamate Excitotoxicity (in vitro)10 - 100 µMIntracellular Ca²⁺Significant stagnation of [Ca²⁺]i increase[1]
3-EAOxygen-Glucose Deprivation (in vitro)10 - 100 µMIntracellular Ca²⁺Significant stagnation of [Ca²⁺]i increase[1]
3-EAGlutamate Excitotoxicity & OGD (in vitro)10 - 100 µMCell DeathDose-dependent suppression of cortical cell death[1]
3-EAMiddle Cerebral Artery Occlusion (MCAO) in rats (in vivo)18.0 mg/kg (intravenous, daily for 7 days)Neurological DeficitDecreased severity of neurological deficit[1][3]
3-EAMCAO in rats (in vivo)18.0 mg/kg (intravenous, daily for 7 days)Neuronal PopulationPreservation of cortex neuron population[1][3]
EMOP-AGBilateral ligation of common carotid arteries in rats (in vivo)10 and 30 mg/kgNeurologic DeficiencyMore effective than amtizol, mexidol, and emoxipin[5]
Experimental Protocols

This protocol describes the induction of ischemic-like conditions in primary cortical cell cultures to assess the neuroprotective effects of a test compound.[1]

Materials:

  • Primary cortical cell culture

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Glucose-free DMEM

  • Test compound (e.g., 3-EA)

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Normoxic incubator (95% air, 5% CO₂)

  • Fluorescence microscope and calcium imaging system (e.g., with Fura-2 AM)

  • Cell viability assay reagents (e.g., propidium (B1200493) iodide)

Procedure:

  • Cell Culture: Plate primary cortical cells at a suitable density in culture plates and maintain in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Pre-incubation: Prior to OGD, incubate the cells with the test compound (e.g., 10-100 µM 3-EA) for a specified period (e.g., 24 hours).

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death in control wells (e.g., 60-90 minutes).

  • Reoxygenation:

    • Remove the cells from the hypoxic chamber.

    • Replace the glucose-free DMEM with the original culture medium (containing glucose and the test compound).

    • Return the cells to a normoxic incubator.

  • Assessment:

    • Intracellular Calcium Imaging: Perform fluorescence imaging to measure changes in intracellular calcium concentration during and after OGD.

    • Cell Viability: Assess cell viability at a predetermined time point after reoxygenation using a suitable assay (e.g., propidium iodide staining).

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the in vivo neuroprotective efficacy of a test compound.[1]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture

  • Test compound (e.g., 3-EA) and vehicle solution

  • Physiological monitoring equipment

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain stable body temperature. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction:

    • Ligate the ECA and insert a nylon monofilament suture into the ICA via the ECA stump.

    • Advance the suture to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion can be transient (e.g., 90 minutes followed by reperfusion) or permanent.

  • Drug Administration: Administer the test compound (e.g., 18.0 mg/kg 3-EA) or vehicle at a predetermined time point (e.g., at the onset of reperfusion) via a suitable route (e.g., intravenous).

  • Post-operative Care and Neurological Assessment: Provide post-operative care, including analgesia and hydration. Perform neurological deficit scoring at regular intervals (e.g., 24, 48, 72 hours, and 7 days post-MCAO).

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological staining (e.g., TTC staining for infarct volume, Nissl staining for neuronal survival).

Anti-inflammatory and Analgesic Applications

Derivatives of this compound-4-one have been investigated for their anti-inflammatory and analgesic properties.[6][7] These effects are thought to be linked to their iron-chelating capabilities.[7][8]

Mechanism of Action

The anti-inflammatory mechanism of this compound-4-one derivatives is primarily attributed to their ability to chelate iron.[6][8] Cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade that produce prostaglandins (B1171923) and leukotrienes, are heme-dependent (iron-containing) enzymes.[6][7] By chelating iron, these derivatives may inhibit the activity of COX and LOX, thereby reducing the synthesis of pro-inflammatory mediators.[6][7]

inflammatory_stimulus Inflammatory Stimulus arachidonic_acid Arachidonic Acid inflammatory_stimulus->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox hp_derivative This compound-4-one Derivative iron_chelation Iron Chelation hp_derivative->iron_chelation iron_chelation->cox iron_chelation->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Anti-inflammatory Signaling Pathway
Quantitative Data

CompoundModelDosage% Inhibition of EdemaReference
Compound ACarrageenan-induced paw edema in rats10 mg/kgSignificant[6]
Compound ACarrageenan-induced paw edema in rats20 mg/kgSignificant[6]
Compound BCarrageenan-induced paw edema in rats200 mg/kgSignificant[6]
Compound BCarrageenan-induced paw edema in rats400 mg/kgSignificant[6]
Compound CCarrageenan-induced paw edema in rats100 mg/kgSignificant[6]
Compound CCarrageenan-induced paw edema in rats200 mg/kgSignificant[6]
Indomethacin (Standard)Carrageenan-induced paw edema in rats10 mg/kgSignificant[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • 1% (w/v) carrageenan solution in saline

  • Test compounds and vehicle

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.[6][12]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[12][13]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6][12]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Anticancer Applications

Certain this compound derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents.

Mechanism of Action

The anticancer mechanisms of this compound derivatives are still under investigation but are thought to involve the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.[14] The photosensitizing properties of some this compound derivatives can lead to the generation of reactive oxygen species upon UVA irradiation, inducing apoptosis and cell cycle arrest in G2/M phase.[14]

hp_derivative This compound Derivative cancer_cell Cancer Cell hp_derivative->cancer_cell ros_generation ↑ Reactive Oxygen Species (ROS) (with UVA) cancer_cell->ros_generation p38_mapk p38 MAPK Signaling ros_generation->p38_mapk cell_cycle_arrest Cell Cycle Arrest (G2/M) p38_mapk->cell_cycle_arrest apoptosis Apoptosis Induction p38_mapk->apoptosis cell_death Cancer Cell Death cell_cycle_arrest->cell_death apoptosis->cell_death

Anticancer Signaling Pathway
Quantitative Data: In Vitro Anticancer Activity (IC50 Values)

Derivative ClassCancer Cell LineIC50 (µM)Reference
s-Triazine Hydrazone Complex 1A-549 (Lung Carcinoma)5.94 ± 0.58[15]
Thienopyridine DerivativesHL-60, MCF-7, LS-180Variable[16]
Imidazo[1,2-a]pyrimidine DerivativesMCF-7 (Breast Cancer)3d: 43.4, 4d: 39.0[17]
Imidazo[1,2-a]pyrimidine DerivativesMDA-MB-231 (Breast Cancer)3d: 35.9, 4d: 35.1[17]
Pyridine (B92270) DerivativesHepG2 (Liver Cancer)1.30 - 7.15[18]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Synthesis of this compound Derivatives

A common route for the synthesis of 2,6-disubstituted-3-hydroxypyridines involves the reaction of a 2-acylfuran with an ammonia (B1221849) source under elevated temperature and pressure.[21][22][23]

Experimental Protocol: Synthesis of 2-Ethyl-6-Methyl-3-Hydroxypyridine

This protocol describes a general method for the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine from 5-methyl-2-propionylfuran.

start_material 5-Methyl-2-propionylfuran autoclave Autoclave Reaction start_material->autoclave reagents Aqueous Ammonia Ammonium (B1175870) Chloride (Catalyst) reagents->autoclave reaction_conditions High Temperature (e.g., 170-200°C) High Pressure reaction_conditions->autoclave workup Work-up (Cooling, Filtration) autoclave->workup product 2-Ethyl-6-methyl-3-hydroxypyridine workup->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Synthesis Workflow

Materials:

  • 5-Methyl-2-propionylfuran

  • Aqueous ammonia (e.g., 25% solution)

  • Ammonium chloride or another suitable catalyst

  • High-pressure autoclave

  • Solvents for recrystallization (e.g., isopropanol (B130326), acetone)

  • Activated carbon

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 5-methyl-2-propionylfuran, aqueous ammonia, and a catalytic amount of ammonium chloride.

  • Reaction: Seal the autoclave and heat the reaction mixture to 170-200°C under the resulting pressure for a specified time (e.g., 2-10 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. The product, technical grade 2-ethyl-6-methyl-3-hydroxypyridine, will precipitate out of the solution.

  • Isolation: Filter the reaction mixture to collect the crude product.

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., hot isopropanol or acetone).

    • Treat the solution with activated carbon to remove colored impurities.

    • Filter the hot solution and allow it to cool to induce recrystallization.

    • Collect the purified crystals by filtration and dry them under vacuum.

This general protocol can be adapted and optimized for the synthesis of other this compound derivatives by using different starting 2-acylfurans.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Polysubstituted 3-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polysubstituted 3-hydroxypyridine (B118123) scaffold is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Unlike its 2- and 4-hydroxy counterparts, which predominantly exist as pyridone tautomers, the 3-hydroxy isomer maintains its phenolic character, making it an excellent precursor for further functionalization through cross-coupling reactions.[3] The pyridine (B92270) ring is a core component in over 7,000 pharmaceuticals, and its derivatives are noted for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The ability to synthesize these complex heterocycles with high regioselectivity and efficiency is therefore of significant interest to the drug development community.

This document provides detailed application notes and protocols for a modern and efficient palladium-catalyzed de novo synthesis of polysubstituted 3-hydroxypyridines from readily available starting materials such as amino acids and propargyl alcohols.[3][5]

Methodology Overview: "Anti-Wacker"-Type Cyclization

A recently developed, highly efficient method for the synthesis of polysubstituted 3-hydroxypyridines involves a palladium(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with organoboronic acids.[3][5] This initial cyclization yields 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines, which are then converted to the final this compound products in a two-step oxidation and elimination sequence.[3][5]

Key Advantages of this Method:
  • High Regioselectivity: Allows for the precise placement of multiple substituents on the pyridine ring.[5]

  • Broad Substrate Scope: Tolerates a variety of functional groups on the starting materials, enabling the creation of diverse compound libraries.[3][5]

  • Accessible Starting Materials: Utilizes readily available amino acids and propargyl alcohols.[3][5]

  • Versatile Intermediate: The resulting this compound can be further functionalized via its triflate derivative in subsequent cross-coupling reactions.[3][5]

Experimental Protocols

This section provides detailed protocols for the multi-step synthesis of polysubstituted 3-hydroxypyridines.

Protocol 1: Palladium-Catalyzed "Anti-Wacker"-Type Cyclization

This protocol details the synthesis of the 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate.

Materials:

  • N-propargyl-N-tosyl-aminoaldehyde (1 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous Methanol (MeOH) (to a concentration of 0.1 M)

  • Polymer-supported diethanolamine (B148213) (for purification)

  • Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a dry test tube, add the N-propargyl-N-tosyl-aminoaldehyde (1 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).[5]

  • Place the test tube under an argon atmosphere.[5]

  • Add anhydrous MeOH to the test tube to achieve a concentration of 0.1 M with respect to the aminoaldehyde.[5]

  • Seal the test tube with a screw cap and heat the reaction mixture at 80 °C with agitation for the time specified for the particular substrate (typically monitored by TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • To remove excess arylboronic acid, treat the reaction mixture with polymer-supported diethanolamine (3 equiv) in THF.[5]

  • Stir the mixture, then filter to remove the resin.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine.[5]

Protocol 2: Conversion to Polysubstituted this compound

This two-step protocol describes the conversion of the tetrahydropyridine (B1245486) intermediate to the final aromatic product.

Step A: Dess-Martin Oxidation

Materials:

  • 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine (1 equiv)

  • Dess-Martin periodinane (DMP) (1.5 equiv)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) (for acid-sensitive substrates)

Procedure:

  • Dissolve the 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine in DCM.

  • Add Dess-Martin periodinane (1.5 equiv) to the solution. For acid-sensitive substrates, add NaHCO₃ to prevent dehydration.[3]

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-oxo intermediate, which is often used in the next step without further purification.[3]

Step B: Desulfinative Aromatization

Materials:

  • Crude 3-oxo-1,2,3,6-tetrahydropyridine intermediate from Step A

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent (e.g., Toluene (B28343) or THF)

Procedure:

  • Dissolve the crude 3-oxo intermediate in a suitable solvent like toluene or THF.

  • Add DBU to the solution.

  • Stir the reaction at room temperature or with gentle heating to effect the elimination of p-toluenesulfinic acid and subsequent aromatization.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the polysubstituted this compound.[3]

Data Presentation

The following tables summarize the scope and yields for the palladium-catalyzed synthesis of various polysubstituted 3-hydroxypyridines via the "anti-wacker" type cyclization.

Table 1: Scope of the Palladium-Catalyzed Cyclization of Terminal Alkyne-Aldehydes [5]

EntryStarting AldehydeArylboronic AcidProductTime (h)Yield (%)
14a (R¹=R²=R⁴=H)7A (4-MeO-Ph-B(OH)₂)5aA185
24a (R¹=R²=R⁴=H)7B (Ph-B(OH)₂)5aB175
34a (R¹=R²=R⁴=H)7C (4-CF₃-Ph-B(OH)₂)5aC161
44b (R¹=Me, R²=R⁴=H)7A (4-MeO-Ph-B(OH)₂)5bA182
54f (R⁴=Me, R¹=R²=H)7A (4-MeO-Ph-B(OH)₂)5fA179

Table 2: Conversion of 3-Hydroxytetrahydropyridines to 3-Hydroxypyridines [3]

EntryTetrahydropyridine Intermediate3-Oxo Intermediate Yield (%)Final this compoundElimination Yield (%)
15aA953aA98
25aB933aB97
35aC963aC99
45bA943bA98
55fA923fA95

Visualizations

Experimental Workflow

G cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Pd-Catalyzed Cyclization cluster_2 Step 3: Aromatization AminoAcid Amino Acid Alkynal N-propargyl-N-tosyl- aminoaldehyde AminoAcid->Alkynal PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Alkynal Cyclization Pd(0)-Catalyzed 'Anti-Wacker' Cyclization Alkynal->Cyclization Tetrahydropyridine 3-Hydroxy- tetrahydropyridine Cyclization->Tetrahydropyridine BoronicAcid Arylboronic Acid BoronicAcid->Cyclization Oxidation Dess-Martin Oxidation Tetrahydropyridine->Oxidation Elimination Desulfinative Aromatization (DBU) Oxidation->Elimination FinalProduct Polysubstituted This compound Elimination->FinalProduct

A high-level overview of the synthetic workflow.
Catalytic Cycle of "Anti-Wacker"-Type Cyclization

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (anti-Wacker) Pd(0)L_n->Oxidative_Addition Alkyne Intermediate_A Vinyl-Pd(II) Intermediate Oxidative_Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Intermediate_B Aryl-Vinyl-Pd(II) Intermediate Transmetalation->Intermediate_B ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Cyclized Product Reductive_Elimination->Product

The catalytic cycle for the "anti-Wacker" cyclization.
Application in Drug Discovery

G cluster_synthesis Synthesis & Diversification cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Synth Pd-Catalyzed Synthesis of This compound Scaffold Func Further Functionalization (e.g., via Triflate) Synth->Func Library Diverse Compound Library Func->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Lead Lead Optimization SAR->Lead Hit->SAR Preclinical Preclinical Studies (ADME/Tox) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug

Logical workflow for drug discovery using the this compound scaffold.

References

Analytical Methods for the Determination of 3-Hydroxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 3-hydroxypyridine (B118123), a key intermediate in the synthesis of various pharmaceuticals and a significant compound in metabolic and environmental studies. The following sections outline methodologies based on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Sensing.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of this compound in various matrices. The choice of detector and column chemistry can be adapted to suit the specific requirements of the analysis, such as sample complexity and required sensitivity.

Application Note: HPLC with UV/Diode Array Detection

Reverse-phase HPLC coupled with a UV or Diode Array Detector (DAD) is a robust and straightforward method for the determination of this compound. This method is suitable for routine analysis of relatively clean samples, such as in-process monitoring of chemical reactions or analysis of pharmaceutical formulations.

Quantitative Data Summary:

ParameterTypical ValueRemarks
Linearity Range0.5 - 100 µg/mLFor this compound and related compounds.
Correlation Coefficient (r²)> 0.999Demonstrates excellent linearity.
Limit of Detection (LOD)0.1 - 0.5 µg/mLDependent on instrument and specific conditions.
Limit of Quantification (LOQ)0.3 - 1.5 µg/mLDependent on instrument and specific conditions.
Recovery95 - 105%For related pyridinium (B92312) derivatives in biological matrices.[1]
Precision (RSD)< 2%For intra- and inter-day precision.[1]
Experimental Protocol: HPLC-UV/DAD

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, and UV or DAD detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC grade methanol, acetonitrile, and water.

  • Formic acid or trifluoroacetic acid (TFA).

1.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.2.3. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with 20% Methanol and 80% 0.1% Triethylamine in water, or a gradient elution for more complex samples (e.g., starting with 5% B, increasing to 95% B over 15 minutes).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

1.2.4. Sample Preparation

  • Liquid Samples: Filter through a 0.45 µm syringe filter before injection.

  • Solid Samples: Dissolve in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter.

  • Biological Samples (e.g., Urine): May require a pre-fractionation or solid-phase extraction (SPE) step to remove interfering substances.[1]

1.2.5. Data Analysis

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration using a calibration curve generated from the peak areas of the working standard solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions B->D C Prepare Sample E Inject Standard/Sample C->E D->E F Acquire Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify this compound H->I

Fig. 1: HPLC Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of this compound in complex matrices, particularly at trace levels. Due to the polar nature of this compound, a derivatization step is typically required to increase its volatility for GC analysis.

Application Note: GC-MS with Silylation

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group in this compound is replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and sensitivity.

Quantitative Data Summary:

ParameterTypical ValueRemarks
Linearity Range0.1 - 50 µg/mLFor silylated phenolic and amine compounds.[4]
Correlation Coefficient (r²)> 0.99For silylated analytes.[3][4]
Limit of Detection (LOD)0.01 - 0.1 µg/mLFor related derivatized compounds.[5][6]
Limit of Quantification (LOQ)0.03 - 0.3 µg/mLFor related derivatized compounds.[5][6]
Recovery85 - 115%Dependent on matrix and extraction efficiency.
Precision (RSD)< 10%For silylated analytes.[3][6]
Experimental Protocol: GC-MS with Silylation

2.2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (B92270) (as a catalyst and solvent).

  • Anhydrous sodium sulfate.

  • Organic solvents (e.g., ethyl acetate, dichloromethane).

2.2.2. Sample Preparation and Derivatization

  • Extraction: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. For solid samples, perform a solvent extraction. Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

2.2.3. GC-MS Conditions

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

2.2.4. Data Analysis

  • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification in SIM mode, monitor characteristic ions of the derivatized analyte.

  • Construct a calibration curve using derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Extraction B Evaporation to Dryness A->B C Derivatization (Silylation) B->C D Inject Derivatized Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Identify Peak F->G H Quantify using SIM G->H

Fig. 2: GC-MS with Derivatization Workflow.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of this compound in bulk drug and simple formulations. The method relies on the inherent UV absorbance of the pyridine ring.

Application Note: Direct UV Spectrophotometry

This technique is suitable for quality control applications where the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength as this compound.

Quantitative Data Summary:

ParameterTypical ValueRemarks
Linearity Range2 - 20 µg/mLFor various pharmaceutical compounds.[8][9]
Correlation Coefficient (r²)> 0.999Demonstrates good linearity.[10][11]
Limit of Detection (LOD)0.1 - 0.6 µg/mLFor various pharmaceutical compounds.[10][11][12]
Limit of Quantification (LOQ)0.3 - 1.8 µg/mLFor various pharmaceutical compounds.[10][11][12]
Recovery98 - 102%For various pharmaceutical compounds.[11][12]
Precision (RSD)< 2%For intra- and inter-day precision.[11][12]
Experimental Protocol: UV-Visible Spectrophotometry

3.2.1. Instrumentation and Materials

  • UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Methanol or 0.1 M Hydrochloric acid (HCl).

3.2.2. Preparation of Solutions

  • Solvent: Methanol or 0.1 M HCl.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the solvent to construct a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).

3.2.3. Analytical Procedure

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV range (200-400 nm) to determine the λmax. The λmax for this compound is typically around 260-280 nm, depending on the solvent.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution to a concentration within the linearity range. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

UVVis_Pathway A Determine λmax of this compound C Measure Absorbance of Standards A->C B Prepare Calibration Standards B->C D Construct Calibration Curve C->D G Determine Concentration D->G E Prepare Sample Solution F Measure Sample Absorbance E->F F->G

Fig. 3: UV-Visible Spectrophotometry Logical Pathway.

Electrochemical Sensing

Electrochemical methods, particularly voltammetry, offer a highly sensitive, rapid, and low-cost alternative for the determination of this compound. These methods are based on the electrochemical oxidation of the hydroxyl group on the pyridine ring.

Application Note: Differential Pulse Voltammetry

Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique that can be used for the quantification of this compound. The use of chemically modified electrodes can further enhance the sensitivity and selectivity of the method.

Quantitative Data Summary:

ParameterTypical ValueRemarks
Linearity Range0.01 - 100 µMFor various phenolic and electroactive compounds.[13]
Correlation Coefficient (r²)> 0.99Demonstrates good linearity.[14]
Limit of Detection (LOD)0.002 - 0.1 µMFor various phenolic and electroactive compounds.[13][15]
Limit of Quantification (LOQ)0.007 - 0.3 µMFor various phenolic and electroactive compounds.[13]
Recovery96 - 104%In spiked real samples (e.g., water, urine).[13][15]
Precision (RSD)< 5%For repetitive measurements.[14]
Experimental Protocol: Differential Pulse Voltammetry

4.2.1. Instrumentation and Materials

  • Potentiostat/Galvanostat with a three-electrode system.

  • Working Electrode (e.g., Glassy Carbon Electrode - GCE).

  • Reference Electrode (e.g., Ag/AgCl).

  • Counter Electrode (e.g., Platinum wire).

  • This compound reference standard.

  • Phosphate (B84403) buffer solution (PBS) or other suitable supporting electrolyte.

4.2.2. Preparation of Solutions

  • Supporting Electrolyte: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Standard Stock Solution (1 mM): Accurately weigh a small amount of this compound and dissolve it in the supporting electrolyte to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the supporting electrolyte.

4.2.3. Electrochemical Measurement

  • Electrode Pretreatment: Polish the GCE with alumina (B75360) slurry, followed by sonication in water and ethanol (B145695) to ensure a clean and reproducible surface.

  • Electrochemical Cell Setup: Place the three electrodes in the electrochemical cell containing the supporting electrolyte.

  • Background Scan: Record a DPV scan of the supporting electrolyte to obtain a baseline.

  • Sample Measurement: Add a known volume of the standard or sample solution to the cell and record the DPV scan. The oxidation of this compound will produce a peak at a specific potential.

  • Calibration: Perform successive additions of the standard solution to the cell and record the DPV scan after each addition. Plot the peak current versus the concentration to generate a calibration curve.

4.2.4. DPV Parameters (Typical)

  • Potential Range: 0.2 to 1.2 V (vs. Ag/AgCl).

  • Pulse Amplitude: 50 mV.

  • Pulse Width: 50 ms.

  • Scan Rate: 20 mV/s.

Electrochemical_Workflow cluster_prep Preparation cluster_analysis Voltammetric Analysis cluster_data Data Processing A Prepare Supporting Electrolyte D Record Background Scan A->D B Prepare Standard/Sample E Add Analyte and Record DPV B->E C Pretreat Working Electrode C->D D->E F Standard Additions E->F G Measure Peak Current E->G H Construct Calibration Plot F->H G->H I Determine Concentration H->I

Fig. 4: Electrochemical Sensing Experimental Workflow.

References

Application Note: HPLC Analysis of 3-Hydroxypyridinium Derivatives in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridinium (B1257355) derivatives, specifically pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD), are established biomarkers for bone resorption. These compounds are cross-linking amino acids essential for the structural integrity of collagen, the primary protein component of the bone matrix.[1][2] During bone resorption, a natural process of bone breakdown, these crosslinks are released into the bloodstream and subsequently excreted in the urine.[3][4] Therefore, the quantitative analysis of urinary PYD and DPD provides a valuable tool for assessing bone turnover rates. This is particularly relevant in the management of metabolic bone diseases such as osteoporosis and for monitoring the efficacy of anti-resorptive therapies.[1][2]

Deoxypyridinoline is considered a more specific marker for bone resorption as it is almost exclusively found in bone and dentin, whereas pyridinoline is present in various connective tissues, including cartilage.[5][6] The analysis of these markers is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection, which offers high sensitivity and specificity.[7][8][9] This application note provides a detailed protocol for the determination of PYD and DPD in human urine by HPLC.

Biochemical Pathway of Pyridinoline and Deoxypyridinoline Formation

Pyridinoline and deoxypyridinoline are formed from lysine (B10760008) and hydroxylysine residues within collagen molecules. This enzymatic process provides structural stability to collagen fibrils. During bone resorption by osteoclasts, collagen is degraded, and these crosslinks are released into the circulation and excreted in the urine.

cluster_collagen Collagen Fibril cluster_bone Bone Matrix cluster_resorption Bone Resorption cluster_excretion Excretion Lysyl_Hydroxylysyl_Residues Lysyl and Hydroxylysyl Residues Collagen_Crosslinking Enzymatic Cross-linking Lysyl_Hydroxylysyl_Residues->Collagen_Crosslinking Pyridinium_Crosslinks Pyridinoline (PYD) & Deoxypyridinoline (DPD) Collagen_Crosslinking->Pyridinium_Crosslinks Osteoclast_Activity Osteoclast Activity Collagen_Degradation Collagen Degradation Osteoclast_Activity->Collagen_Degradation Circulation Circulation Collagen_Degradation->Circulation Urine Urine Excretion Circulation->Urine

Biochemical pathway of pyridinium (B92312) crosslink formation and excretion.

Experimental Protocols

This section details the methodology for the HPLC analysis of urinary pyridinoline and deoxypyridinoline.

Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate and reproducible results.

  • Urine Collection: A first morning void or a 24-hour urine collection is recommended. To account for variations in urine concentration, results are typically normalized to urinary creatinine (B1669602) levels.

  • Sample Stability: Urine samples for pyridinium crosslink analysis are stable for extended periods when stored frozen at -20°C or below.[10] Repeated freeze-thaw cycles should be avoided.[10]

  • Hydrolysis (for Total PYD and DPD): Both free and peptide-bound forms of pyridinium crosslinks exist in urine.[11] To measure the total amount, acid hydrolysis is required to liberate the free forms.

    • To 1 mL of urine, add an equal volume of concentrated hydrochloric acid (HCl).

    • Heat the mixture at 110°C for 18-24 hours in a sealed, pressurized container.

    • After hydrolysis, cool the samples and neutralize them with sodium hydroxide (B78521) (NaOH).

  • Solid-Phase Extraction (SPE): An extraction step is necessary to remove interfering substances from the urine matrix.[12]

    • Condition a cellulose (B213188) or C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the hydrolyzed and neutralized urine sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interfering compounds.

    • Elute the pyridinium crosslinks with an appropriate solvent, such as a formic acid solution.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

HPLC-Fluorescence Detection Method
  • Chromatographic System: An isocratic or gradient HPLC system equipped with a fluorescence detector is suitable.[1]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A typical mobile phase consists of an ion-pairing agent like 1-octanesulfonic acid in an ammonium (B1175870) chloride or acetate (B1210297) buffer with acetonitrile (B52724) as the organic modifier.[8]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Fluorescence Detection: Excitation at 295 nm and emission at 395 nm are optimal for detecting the natural fluorescence of PYD and DPD.

  • Internal Standard: The use of a hydrolysis-resistant internal standard is recommended to improve the precision and reliability of the determination.[1][13]

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of urinary pyridinium crosslinks.

Start Start Urine_Collection Urine Sample Collection (First Morning Void or 24h) Start->Urine_Collection Hydrolysis Acid Hydrolysis (Total PYD/DPD) Urine_Collection->Hydrolysis SPE Solid-Phase Extraction (Cellulose or C18) Hydrolysis->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatography Reversed-Phase C18 Column Isocratic/Gradient Elution HPLC_Injection->Chromatography Detection Fluorescence Detection (Ex: 295 nm, Em: 395 nm) Chromatography->Detection Data_Analysis Data Analysis and Quantification (Normalized to Creatinine) Detection->Data_Analysis End End Data_Analysis->End

Experimental workflow for HPLC analysis of urinary pyridinium crosslinks.

Quantitative Data

The following tables summarize the performance characteristics of a typical HPLC method for urinary pyridinoline and deoxypyridinoline analysis and the normal reference ranges in a healthy adult population.

Table 1: Method Performance Characteristics

ParameterTotal DPDTotal PYDFree DPDFree PYD
Intra-assay Variability (%) 4.13.89.89.5
Inter-assay Variability (%) 9.18.28.67.0
Mean Recovery (%) 98.1100.898.694.9

Table 2: Normal Urinary Excretion Values in Healthy Adults [14]

AnalyteMorning Fasting Urine (pmol/µmol creatinine)24-hour Urine (pmol/µmol creatinine)
Hydroxylysylpyridinoline (HP/PYD) 33.6 ± 8.129.9 ± 7.0
Lysylpyridinoline (LP/DPD) 7.0 ± 2.55.8 ± 1.9

Note: Values are presented as mean ± standard deviation. These ranges may vary between laboratories and populations.

Conclusion

The HPLC-based determination of urinary pyridinoline and deoxypyridinoline is a robust and reliable method for assessing bone resorption. The detailed protocol and performance data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals. The use of a standardized methodology is crucial for ensuring the comparability of results across different studies and clinical settings. This analytical approach plays a significant role in the diagnosis and monitoring of metabolic bone diseases, contributing to improved patient management and the development of new therapeutic interventions.

References

Application Notes and Protocols: 3-Hydroxypyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine and its derivatives, particularly the 3-hydroxy-4-pyridinone (3,4-HP) scaffold, are versatile ligands in coordination chemistry. Their ability to form stable complexes with a variety of metal ions has led to significant research and applications in medicinal chemistry, catalysis, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound-based ligands, with a focus on their role as iron chelators and in catalytic hydrogenation reactions.

Application 1: Iron Chelation Therapy

3-Hydroxy-4-pyridinones are potent bidentate chelators of ferric iron (Fe³⁺). Their high affinity and selectivity for iron have made them a cornerstone in the development of therapeutics for iron overload disorders, such as β-thalassemia. The orally active drug Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is a prime example of a clinically successful 3,4-HP iron chelator.[1] These ligands form stable, neutral 3:1 (ligand:iron) complexes that can be readily excreted from the body.[2]

Quantitative Data: Iron Chelation Efficacy

The effectiveness of an iron chelator is often expressed as its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under defined conditions. A higher pFe³⁺ value indicates a stronger chelating ability.

Ligand/ChelatorpFe³⁺Reference
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)18.24 - 20.6[3][4]
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1)22.0[4]
Benzamide-hydroxypyridinone hybrid (8g)19.39[3][5]
N-propargylamine-hydroxypyridinone hybrid (6b)17.09 - 22.02[6]
Experimental Protocol: Synthesis of Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)

This protocol is a general guideline based on literature procedures for the synthesis of Deferiprone.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve maltol in deionized water.

  • Addition of Methylamine: While stirring, slowly add an excess of aqueous methylamine solution to the maltol solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude product.

  • Isolation of Crude Product: Filter the precipitate and wash with cold deionized water.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or water. If necessary, adjust the pH with NaOH to dissolve the product. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Final Product: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Experimental Protocol: Spectrophotometric Determination of Iron Chelation

This protocol outlines a general method to determine the iron-chelating capacity of a 3-hydroxypyridinone ligand using UV-Vis spectrophotometry. The method is based on the formation of a colored complex between the ligand and iron(III).

Materials:

  • 3-hydroxypyridinone ligand of interest

  • Iron(III) chloride (FeCl₃) stock solution (e.g., 1 mM in 0.01 M HCl)

  • Buffer solution (e.g., HEPES or TRIS, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the 3-hydroxypyridinone ligand in the buffer solution.

    • Prepare a series of dilutions of the FeCl₃ stock solution in the buffer.

  • Measurement of Ligand Spectrum: Record the UV-Vis spectrum of the ligand solution against a buffer blank to identify its absorption maxima.

  • Titration:

    • To a cuvette containing a fixed concentration of the ligand solution, add increasing aliquots of the FeCl₃ solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the UV-Vis spectrum of the solution.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the iron-ligand complex absorbs maximally and the free ligand has minimal absorbance.

    • Plot the absorbance versus the molar ratio of iron to ligand.

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve. The binding constant can be calculated using various methods, such as the Benesi-Hildebrand method, by analyzing the absorbance data.[7]

Application 2: Homogeneous Catalysis - Asymmetric Hydrogenation

Iridium complexes featuring this compound-derived ligands have emerged as effective catalysts for the asymmetric hydrogenation of various substrates, including pyridinium (B92312) salts.[6] This reaction is crucial for the synthesis of chiral piperidines, which are important structural motifs in many pharmaceuticals.[8] The activation of pyridines as pyridinium salts enhances their reactivity towards hydrogenation and prevents catalyst poisoning.[4]

Quantitative Data: Catalytic Performance in Hydrogenation

The efficiency of a catalyst is typically evaluated by its Turnover Number (TON) and Turnover Frequency (TOF).

Catalyst SystemSubstrateTONTOF (h⁻¹)Reference
[Ir(COD)Cl]₂ / (R)-synphos / I₂N-benzyl-2-phenylpyridinium bromide>99-[9]
[Ir(COD)Cl]₂ / P-Phos ligand / I₂2,6-substituted quinolinesup to 43,000up to 4,000[10][11]

Note: Specific data for this compound-ligated iridium catalysts can vary depending on the exact ligand structure and reaction conditions.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol provides a general procedure for the asymmetric hydrogenation of a pyridinium salt using an in-situ generated iridium catalyst.

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or Synphos)

  • Pyridinium salt substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor equipped with a magnetic stirrer

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ and the chiral phosphine ligand to a reaction vessel. Add the anhydrous, degassed solvent and stir the mixture at room temperature for a specified time to allow for catalyst formation.

  • Reaction Setup: Add the pyridinium salt substrate to the catalyst solution.

  • Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 atm).

  • Reaction: Heat the reaction mixture to the desired temperature and stir vigorously for the required reaction time (e.g., 12-24 hours).

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

  • Analysis: Determine the conversion and enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Visualizations

Signaling Pathway: Mitigation of Amyloid-β Toxicity in Alzheimer's Disease

3-Hydroxy-4-pyridinone-based chelators can mitigate the neurotoxicity associated with metal-amyloid-β (Aβ) aggregates in Alzheimer's disease. By sequestering metal ions like copper and iron, these ligands can prevent the formation of redox-active Aβ-metal complexes, thereby reducing the generation of reactive oxygen species (ROS) and subsequent oxidative stress and neuronal damage.[12][13][14]

G cluster_0 Pathogenic Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+) Abeta-Metal Complex Abeta-Metal Complex Metal Ions (Cu2+, Fe3+)->Abeta-Metal Complex Inert Complex Inert Complex Metal Ions (Cu2+, Fe3+)->Inert Complex Amyloid-beta (Abeta) Amyloid-beta (Abeta) Amyloid-beta (Abeta)->Abeta-Metal Complex ROS Production ROS Production Abeta-Metal Complex->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage 3-HP Chelator 3-HP Chelator 3-HP Chelator->Abeta-Metal Complex Prevents Formation 3-HP Chelator->Inert Complex Sequesters G Start Start Ligand Synthesis Ligand Synthesis Start->Ligand Synthesis Purification Purification Ligand Synthesis->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) Complexation with Metal Salt Complexation with Metal Salt Characterization (NMR, MS)->Complexation with Metal Salt Purification of Complex Purification of Complex Complexation with Metal Salt->Purification of Complex Characterization (FT-IR, UV-Vis, X-ray) Characterization (FT-IR, UV-Vis, X-ray) Purification of Complex->Characterization (FT-IR, UV-Vis, X-ray) End End Characterization (FT-IR, UV-Vis, X-ray)->End G Ir(I) Precatalyst Ir(I) Precatalyst Active Ir(III) Dihydride Active Ir(III) Dihydride Ir(I) Precatalyst->Active Ir(III) Dihydride H2 Substrate Complex Substrate Complex Active Ir(III) Dihydride->Substrate Complex Pyridinium Salt Hydrido-Alkyl Complex Hydrido-Alkyl Complex Substrate Complex->Hydrido-Alkyl Complex Migratory Insertion Hydrido-Alkyl Complex->Ir(I) Precatalyst Reductive Elimination (Piperidine)

References

Application Notes and Protocols for Metal Complexes of 3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications and experimental protocols for metal complexes of 3-hydroxypyridine (B118123) derivatives. These compounds have garnered significant interest due to their versatile coordination chemistry and wide range of biological activities. The following sections detail their primary applications, provide structured protocols for their synthesis and evaluation, and present key quantitative data for comparative analysis.

I. Application Notes

Metal complexes of this compound derivatives are predominantly explored for their therapeutic potential, stemming from their strong metal-chelating properties. Key areas of application include:

  • Chelation Therapy for Metal Overload: 3-Hydroxypyridinone (HPO) ligands, a prominent class of this compound derivatives, are particularly effective at sequestering excess iron (Fe³⁺) and aluminum (Al³⁺). The commercially available drug Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) is a prime example used in the treatment of iron overload in thalassemia patients. These bidentate ligands form stable 3:1 complexes with ferric iron, which are then excreted from the body.

  • Neurodegenerative Diseases: Dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. Metal complexes of this compound derivatives are being investigated for their ability to modulate metal-induced amyloid-β (Aβ) aggregation and reduce oxidative stress.[1] By binding to these metal ions, they can prevent their participation in the generation of reactive oxygen species and their interaction with Aβ peptides.[2]

  • Anticancer Agents: Certain metal complexes of this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes. The ability of the ligand to be functionalized allows for the tuning of the complex's lipophilicity and cellular uptake, enhancing its potential as a targeted cancer therapeutic.

  • Catalysis: The pyridine (B92270) nitrogen and the hydroxyl oxygen of this compound can coordinate with various transition metals, creating complexes with catalytic activity. These complexes have shown potential in reactions such as the hydrogenation of olefins.[3][4]

II. Quantitative Data

The following tables summarize key quantitative data for various metal complexes of this compound derivatives to facilitate comparison.

Table 1: Stability Constants of Metal Complexes with this compound Derivatives

Ligand/ComplexMetal IonLog βReference
3-hydroxy-1-methylpyridine-2(1H)-thioneFe(III)36.7 (logβ₃)[5]
1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone)Cu(II)21.7 (logβ₂)[6]
1,2-diethyl-3-hydroxypyridin-4-oneCu(II)20.2 (logβ₂)[6]
PyridoxamineCu(II)-[7]
3-(2-hydroxyphenyl)-2-pyrazolineCo(II)Higher than Cu, Ni, Fe, Cr[8]
3-(2-hydroxyphenyl)-2-pyrazolineCu(II)Higher than Ni, Fe, Cr[8]
3-(2-hydroxyphenyl)-2-pyrazolineNi(II)Higher than Fe, Cr[8]
3-(2-hydroxyphenyl)-2-pyrazolineFe(III)Higher than Cr[8]
3-(2-hydroxyphenyl)-2-pyrazolineCr(III)Lowest[8]
TrimethoprimCu(II)> Fe(III) > Ni(II) > Co(II) > Zn(II)
SulphadiazineCu(II)> Fe(III) > Ni(II) > Co(II) > Zn(II)
SulphadimidineCu(II)> Fe(III) > Ni(II) > Co(II) > Zn(II)

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Derivative Metal Complexes

CompoundCell LineIC₅₀ (µM)Reference
Compound 5 (unspecified 3-HP derivative)A549 (Lung Cancer)10.67 ± 1.53[9]
Compound 5 (unspecified 3-HP derivative)C6 (Glioma)4.33 ± 1.04[9]
Compound 2 (unspecified 3-HP derivative)A549 (Lung Cancer)24.0 ± 3.46[9]
Compound 2 (unspecified 3-HP derivative)C6 (Glioma)23.33 ± 2.08[9]
Compound 3 (unspecified 3-HP derivative)A549 (Lung Cancer)28.0 ± 1.0[9]
Compound 3 (unspecified 3-HP derivative)C6 (Glioma)49.33 ± 1.15[9]
Ru(II) complex 15 (3-OH-Flavone derivative)CH1 (Ovarian Cancer)>100[10]
Ru(II) complex 17 (3-OH-Flavone derivative)SW480 (Colon Cancer)23.5[10]
Ru(II) complex 18 (3-OH-Flavone derivative)A549 (Lung Cancer)11.2[10]
Ru(II) complex 21 (3-OH-Flavone derivative)CH1 (Ovarian Cancer)9.8[10]
Cu(II) complex 50 (phenanthroline derivative)MCF-7 (Breast Cancer)Low µM range[10]
Cu(II) complex 50 (phenanthroline derivative)MDA-MB-231 (Breast Cancer)Low µM range[10]
ctc-[Pt(NH₃)₂(VPA)₂Cl₂]Various Cancer Lines1.4 (average)[11]
ctc-[Pt(NH₃)₂(VPA)(OAc)Cl₂]Various Cancer Lines5.4 (average)[11]
CisplatinVarious Cancer Lines10.3 (average)[11]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of metal complexes of this compound derivatives.

Protocol 1: Synthesis of this compound Derivative Ligands

This protocol describes a general method for the synthesis of N-substituted 3-hydroxy-4-pyridinones.

Materials:

Procedure:

  • Dissolve maltol or kojic acid in methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Acidify the mixture with a few drops of concentrated HCl.

  • Reflux the reaction mixture for 24-48 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a solution of NaOH to precipitate the product.

  • Filter the crude product and wash it with cold water.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound derivative ligand.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Metal Complexes

This protocol outlines a general procedure for the synthesis of metal complexes with this compound derivative ligands.

Materials:

  • This compound derivative ligand

  • Metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Triethylamine (B128534) (or other suitable base)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the this compound derivative ligand in methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with vigorous stirring.

  • Adjust the pH of the reaction mixture to slightly basic (pH 8-9) using a base like triethylamine to facilitate deprotonation of the ligand and complex formation.

  • Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-24 hours), depending on the specific complex being synthesized.

  • The formation of the complex is often indicated by a color change and/or precipitation.

  • If a precipitate forms, collect it by filtration, wash with the solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the solid complex.

  • Characterize the resulting metal complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and, where applicable, X-ray crystallography.

Protocol 3: Evaluation of Iron Chelation Efficacy (Spectrophotometric Titration)

This protocol determines the iron-binding capacity and stoichiometry of a this compound derivative.

Materials:

  • This compound derivative ligand

  • Ferric chloride (FeCl₃) solution (standardized)

  • HEPES buffer (pH 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the ligand in a suitable solvent (e.g., water, DMSO).

  • Prepare a stock solution of FeCl₃ in 0.1 M HCl.

  • In a series of cuvettes, maintain a constant concentration of the ligand in HEPES buffer.

  • Add increasing concentrations of the FeCl₃ solution to each cuvette.

  • Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the iron-ligand complex. This is typically determined by an initial scan of a solution containing the complex.

  • Plot the absorbance versus the molar ratio of [Fe³⁺]/[Ligand]. The point of inflection in the curve indicates the stoichiometry of the complex.

  • The stability constant (β) can be calculated from the titration data using appropriate software and equations.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the metal complexes on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Normal cell line (for selectivity assessment, e.g., fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Metal complex of this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the metal complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the complex concentration and fitting the data to a dose-response curve.

IV. Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

G Workflow for Synthesis and Characterization of Metal Complexes cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand Start: Maltol/Kojic Acid + Primary Amine reflux Reflux with HCl catalyst start_ligand->reflux neutralize Neutralization with NaOH reflux->neutralize precipitate Precipitation and Filtration neutralize->precipitate purify_ligand Recrystallization precipitate->purify_ligand char_ligand Characterization (NMR, MS) purify_ligand->char_ligand start_complex Ligand + Metal Salt char_ligand->start_complex Pure Ligand ph_adjust pH Adjustment (Base) start_complex->ph_adjust reaction Stirring/Reflux ph_adjust->reaction isolation Isolation (Filtration/Evaporation) reaction->isolation char_complex Characterization (FT-IR, UV-Vis, etc.) isolation->char_complex

Caption: General workflow for the synthesis of this compound derivative ligands and their subsequent metal complexes.

G Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion add_complex Add complex to cells adhesion->add_complex prepare_complex Prepare serial dilutions of metal complex prepare_complex->add_complex incubate Incubate for 24/48/72 hours add_complex->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan in DMSO incubate_mtt->dissolve read_absorbance Read absorbance dissolve->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Step-by-step workflow for assessing the in vitro cytotoxicity of metal complexes using the MTT assay.

G Proposed Mechanism of Action in Alzheimer's Disease cluster_pathway Amyloid-β Aggregation Pathway ab_monomer Aβ Monomer oligomers Toxic Oligomers ab_monomer->oligomers Aggregation metal_ions Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) metal_ions->oligomers Promotes Aggregation ros Reactive Oxygen Species (ROS) metal_ions->ros Catalyzes Formation fibrils Aβ Fibrils (Plaques) oligomers->fibrils neuronal_damage Neuronal Damage oligomers->neuronal_damage ros->neuronal_damage hp_complex 3-HP Metal Complex hp_complex->metal_ions Chelates

References

Application Notes and Protocols: 3-Hydroxypyridine Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

3-Hydroxypyridine (B118123) and its derivatives represent a versatile class of scaffolds for the design of fluorescent probes for the selective detection of various metal ions. Their inherent photophysical properties, coupled with the ability to chelate metal ions through the hydroxyl and pyridinic nitrogen atoms, make them ideal candidates for developing sensitive and selective chemosensors. The coordination of a metal ion to the this compound core often leads to significant changes in the electronic structure of the molecule, resulting in a readily detectable change in fluorescence intensity or a shift in the emission wavelength. This phenomenon, often driven by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT), allows for the quantification of metal ions in various biological and environmental samples.[1][2]

These probes have garnered significant attention in biomedical research and drug development due to their potential to visualize and quantify metal ion fluxes in living cells.[2][3] Dysregulation of metal ion homeostasis is implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. Therefore, this compound-based fluorescent probes serve as powerful tools for studying the roles of metal ions in these diseases and for the screening of potential therapeutic agents that target metal ion-dependent pathways.

This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in metal ion detection, including their synthesis, characterization, and application in both solution-based assays and cellular imaging.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters of representative this compound-based fluorescent probes for the detection of various metal ions.

Table 1: Performance Characteristics of this compound Based Fluorescent Probes

Probe NameTarget Ion(s)Limit of Detection (LOD)Binding Stoichiometry (Probe:Ion)Solvent/MediumReference
3-Hydroxy-4-pyridylisoquinolineZn²⁺Not Specified1:1 and 2:1Acetonitrile (B52724)[1]
3-Hydroxy-4-pyridylisoquinolineMg²⁺Not Specified1:1 and 2:1Acetonitrile[1]
3-Hydroxy-4-pyridylisoquinolineFe²⁺Not Specified1:1 and 2:1Acetonitrile[1]
(E)-((2,4-dihydroxybenzyl)diazenyl)(pyridin-2-yl)methanone (HL)Al³⁺Not SpecifiedNot SpecifiedNot Specified
3-Aminopyridine Salicylidene (3APS)Al³⁺0.75 µM (20 µg/L)1:1H₂O–ACN (9:1)
3-Aminopyridine Salicylidene (3APS)Fe³⁺0.81 µM (45 µg/L)1:1H₂O–ACN (9:1)
Isonicotinohydrazide-based ChemosensorAl³⁺3.0 nM1:1Semi-aqueous[4]

Table 2: Photophysical Properties of this compound Based Fluorescent Probes

Probe NameTarget IonExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence ChangeReference
3-Hydroxy-4-pyridylisoquinoline-Zn²⁺ complexZn²⁺~4214960.35Turn-on[1]
3-Hydroxy-4-pyridylisoquinoline-Mg²⁺ complexMg²⁺~4214970.30Turn-on[1]
3-Hydroxy-4-pyridylisoquinoline-Fe²⁺ complexFe²⁺~4245380.05Turn-on[1]
Isonicotinohydrazide-based Chemosensor-Al³⁺ complexAl³⁺Not Specified4730.484~230-fold increase[4]

III. Signaling Pathways and Sensing Mechanisms

The fluorescence response of this compound probes upon metal ion binding is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new probes and for the interpretation of experimental data.

A. Chelation-Enhanced Fluorescence (CHEF)

In many this compound probes, the unbound ligand exhibits weak fluorescence due to quenching processes such as photoinduced electron transfer (PET) from the electron-rich pyridyl nitrogen to the fluorophore. Upon chelation of a metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in the coordinate bond, thereby inhibiting the PET process. This blockage of the quenching pathway leads to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

CHEF_Mechanism Probe This compound Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion PET Photoinduced Electron Transfer (PET) Probe->PET Quenching Light1 Excitation Light Metal Metal Ion Light2 Enhanced Emission Complex->Light2 Emission Inhibition PET Inhibition Light1->Probe Excitation Inhibition->PET Blocks

Chelation-Enhanced Fluorescence (CHEF) Mechanism.
B. Excited-State Intramolecular Proton Transfer (ESIPT)

Some this compound probes are designed to undergo Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group and the pyridinic nitrogen. Upon excitation, the proton is rapidly transferred from the hydroxyl group to the nitrogen, leading to a tautomeric form that is responsible for the fluorescence emission. The binding of a metal ion can disrupt this hydrogen bond, preventing the ESIPT process and leading to a change in the fluorescence signal, often a ratiometric response with the appearance of a new emission band.[2]

ESIPT_Mechanism cluster_0 Unbound Probe cluster_1 Probe-Metal Complex Probe_GS Ground State (enol) Probe_ES Excited State (keto) Probe_GS->Probe_ES Excitation Complex_GS Ground State Probe_GS->Complex_GS + Metal Ion (ESIPT Blocked) Probe_ES->Probe_GS ESIPT & Emission 1 Complex_ES Excited State Complex_GS->Complex_ES Excitation Complex_ES->Complex_GS Emission 2

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism.

IV. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative this compound probe and its application in metal ion detection.

Protocol 1: Synthesis of 3-Hydroxy-4-pyridylisoquinoline

This protocol describes a general method for the synthesis of 3-hydroxy-4-pyridylisoquinoline, a versatile probe for various metal ions.

Materials:

  • 2-Methyl-4-pyridinecarboxaldehyde

  • 2-Cyanobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 2-(2-Methylpyridin-4-yl)isoindoline-1,3-dione:

    • Dissolve 2-methyl-4-pyridinecarboxaldehyde and 2-cyanobenzyl bromide in DMF.

    • Add K₂CO₃ to the mixture and stir at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

    • Wash the solid with water and dry under vacuum.

  • Step 2: Synthesis of 3-Hydroxy-4-pyridylisoquinoline:

    • Suspend the product from Step 1 in a mixture of EtOH and concentrated HCl.

    • Reflux the mixture for 48 hours.

    • Cool the reaction to room temperature and neutralize with a saturated NaOH solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Fluorometric Titration of Metal Ions

This protocol outlines the steps for determining the sensitivity and selectivity of a this compound probe for a specific metal ion.

Titration_Workflow start Start prep_probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) start->prep_probe prep_metal Prepare Metal Ion Stock Solutions (e.g., 10 mM in H₂O) start->prep_metal prep_buffer Prepare Buffer Solution (e.g., HEPES, pH 7.4) start->prep_buffer setup Prepare Cuvette with Probe and Buffer prep_probe->setup prep_buffer->setup blank Measure Blank Fluorescence (Probe only) setup->blank titrate Add Aliquots of Metal Ion Solution blank->titrate measure Measure Fluorescence after each addition titrate->measure loop Repeat Titration measure->loop loop->titrate More additions analyze Analyze Data: - Plot Intensity vs. [Metal Ion] - Determine LOD and Binding Constant loop->analyze Titration complete end End analyze->end

Experimental Workflow for Fluorometric Titration.

Materials:

  • Stock solution of the this compound probe (e.g., 1 mM in DMSO).

  • Stock solutions of the metal ion of interest and other potentially interfering ions (e.g., 10 mM in deionized water).

  • Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • High-purity solvent for dilution (e.g., acetonitrile or water).

  • Fluorometer with a quartz cuvette.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe at a concentration of 1 mM in a suitable solvent like DMSO.

    • Prepare stock solutions of various metal perchlorates or chlorides at a concentration of 10 mM in deionized water.

  • Fluorometric Measurements:

    • In a quartz cuvette, place a solution of the probe (e.g., 10 µM) in the chosen buffer.

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Selectivity Studies:

    • Repeat the titration procedure with other metal ions to assess the selectivity of the probe.

  • Competition Experiments:

    • To a solution of the probe and the target metal ion, add an excess of other potentially interfering metal ions and record any changes in the fluorescence signal.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve at low concentrations.

Protocol 3: Live Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using a this compound probe for imaging metal ions in living cells.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2).[2][5]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Stock solution of the fluorescent probe (1 mM in DMSO).

  • Solution of the metal ion of interest (e.g., ZnCl₂ or AlCl₃ in water).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture:

    • Culture the cells on glass-bottom dishes or chamber slides suitable for microscopy until they reach 70-80% confluency.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with a solution of the fluorescent probe (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in a CO₂ incubator.

  • Metal Ion Treatment:

    • Wash the cells twice with PBS to remove the excess probe.

    • Incubate the cells with a solution of the metal ion (e.g., 10-50 µM) in serum-free medium for another 30 minutes at 37°C.

  • Control Groups:

    • Include a control group of cells treated only with the probe (no metal ion) and a control group of untreated cells.

  • Fluorescence Imaging:

    • Wash the cells three times with PBS.

    • Add fresh serum-free medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

  • Image Analysis:

    • Analyze the fluorescence intensity in the cells to quantify the relative changes in intracellular metal ion concentration.

V. Troubleshooting

  • Low Fluorescence Signal:

    • Increase the probe concentration or the incubation time.

    • Check the pH of the buffer, as the fluorescence of some probes is pH-dependent.

    • Ensure the excitation and emission wavelengths are set correctly.

  • High Background Fluorescence:

    • Decrease the probe concentration.

    • Ensure complete removal of the excess probe by thorough washing.

    • Use a serum-free medium for probe loading and imaging.

  • Cell Toxicity:

    • Perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe.

    • Reduce the incubation time with the probe.

  • Poor Selectivity:

    • The probe may have an affinity for other metal ions. Perform competition experiments to confirm.

    • Consider using a chelator to mask interfering ions if their presence is known.

VI. Conclusion

This compound-based fluorescent probes are valuable tools for the detection and quantification of metal ions in both chemical and biological systems. Their high sensitivity, selectivity, and suitability for live-cell imaging make them particularly useful for researchers in cell biology, neuroscience, and drug discovery. The protocols provided in this document offer a starting point for the successful application of these probes in various research settings. Further optimization of the experimental conditions may be necessary depending on the specific probe and application.

References

Application of 3-Hydroxypyridine in the Synthesis of the Herbicide Diflufenican

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxypyridine (B118123) and its derivatives are versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their unique electronic properties and reactivity make them valuable precursors for creating complex chemical structures. In the agrochemical sector, this compound serves as a key starting material for the synthesis of potent herbicides. This application note details the use of this compound in the multi-step synthesis of Diflufenican (B1670562), a selective contact and residual herbicide used for the control of broadleaf weeds in cereal crops.[2][3] We provide comprehensive experimental protocols for each synthetic step, quantitative data on the herbicidal efficacy of Diflufenican, and visual representations of the synthetic pathway and mode of action.

Mode of Action: Inhibition of Carotenoid Biosynthesis

Diflufenican functions by inhibiting the enzyme phytoene (B131915) desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants.[3] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. By blocking PDS, Diflufenican prevents the formation of colored carotenoids, leading to an accumulation of the colorless precursor, phytoene. This disruption results in the rapid degradation of chlorophyll in the presence of light, causing characteristic bleaching or whitening of the plant tissues, ultimately leading to plant death.[4]

Diflufenican_Mode_of_Action Geranylgeranyl_pyrophosphate Geranylgeranyl_pyrophosphate Phytoene Phytoene Geranylgeranyl_pyrophosphate->Phytoene Phytoene Synthase Phytoene_Desaturase Phytoene_Desaturase Phytoene->Phytoene_Desaturase Acts on Colored_Carotenoids Colored_Carotenoids Phytoene_Desaturase->Colored_Carotenoids Produces Chlorophyll_Protection Chlorophyll_Protection Colored_Carotenoids->Chlorophyll_Protection Leads to Diflufenican Diflufenican Diflufenican->Phytoene_Desaturase Inhibits Inhibition Inhibition

Figure 1: Simplified signaling pathway of Diflufenican's mode of action.

Synthetic Pathway Overview

The synthesis of Diflufenican from this compound is a multi-step process that involves the initial chlorination of the pyridine (B92270) ring, followed by oxidation to form a key nicotinic acid intermediate. This intermediate then undergoes a Williamson ether synthesis and subsequent amidation to yield the final product.

Diflufenican_Synthesis_Workflow cluster_0 Synthesis of Diflufenican from this compound Start This compound Step1 Step 1: Chlorination Start->Step1 Intermediate1 2-Chloro-3-hydroxypyridine (B146414) Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 2-Chloronicotinic acid Step2->Intermediate2 Step3 Step 3: Williamson Ether Synthesis Intermediate2->Step3 Intermediate3 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid Step3->Intermediate3 Step4 Step 4: Amidation Intermediate3->Step4 End Diflufenican Step4->End

Figure 2: Overall workflow for the synthesis of Diflufenican.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

This procedure involves the selective chlorination of this compound at the 2-position.

  • Materials: this compound, Sodium hypochlorite (B82951) solution (10-15%), Sodium hydroxide (B78521), Hydrochloric acid, Water.

  • Procedure:

    • In a reaction vessel, dissolve this compound in an aqueous solution of sodium hydroxide.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium hypochlorite while maintaining the temperature below 5°C. The pH of the reaction mixture should be maintained between 11 and 13.[1]

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • After the reaction is complete (monitored by TLC), carefully neutralize the mixture to a pH of 7 with hydrochloric acid.

    • The product, 2-chloro-3-hydroxypyridine, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[5]

Step 2: Synthesis of 2-Chloronicotinic acid

This step involves the oxidation of the methyl group of 2-chloro-3-methylpyridine (B94477), a derivative that can be obtained from 2-chloro-3-hydroxypyridine, to a carboxylic acid. A more direct oxidation of 2-chloro-3-hydroxypyridine to 2-chloronicotinic acid can be challenging, thus a route via a methylated intermediate is often preferred. For the purpose of this protocol, we will assume the availability of 2-chloro-3-methylpyridine.

  • Materials: 2-Chloro-3-methylpyridine, Potassium permanganate (B83412), Water, Sulfuric acid.

  • Procedure:

    • In a round-bottom flask, suspend 2-chloro-3-methylpyridine in water.

    • Heat the mixture to 70-80°C with vigorous stirring.

    • Slowly add potassium permanganate portion-wise to the mixture. The reaction is exothermic, so control the addition rate to maintain the temperature.

    • After the addition is complete, continue heating and stirring for several hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with sulfuric acid to a pH of 2-3, which will precipitate the 2-chloronicotinic acid.

    • Collect the product by vacuum filtration, wash with cold water, and dry.[6]

Step 3: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

This reaction is a Williamson ether synthesis, where the sodium salt of 3-(trifluoromethyl)phenol (B45071) displaces the chlorine atom on the 2-chloronicotinic acid.

  • Materials: 2-Chloronicotinic acid, 3-(Trifluoromethyl)phenol, Sodium hydroxide, Dimethylformamide (DMF), Copper catalyst (e.g., copper(I) iodide).

  • Procedure:

    • In a reaction flask, dissolve 3-(trifluoromethyl)phenol in anhydrous DMF.

    • Add sodium hydroxide pellets and stir until a clear solution of the sodium phenoxide is formed.

    • Add 2-chloronicotinic acid and a catalytic amount of copper(I) iodide to the reaction mixture.

    • Heat the mixture to 120-140°C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and pour it into water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.

Step 4: Synthesis of Diflufenican

The final step is the amidation of the carboxylic acid with 2,4-difluoroaniline (B146603).

  • Materials: 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid, 2,4-Difluoroaniline, Thionyl chloride or a carbodiimide (B86325) coupling agent (e.g., EDC), Triethylamine (B128534), Dichloromethane (DCM).

  • Procedure using Thionyl Chloride:

    • In a dry flask under an inert atmosphere, suspend 2-(3-(trifluoromethyl)phenoxy)nicotinic acid in dry DCM.

    • Add a few drops of DMF (catalyst) and then slowly add thionyl chloride at room temperature.

    • Stir the mixture for 2-3 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

    • In a separate flask, dissolve 2,4-difluoroaniline and triethylamine in dry DCM and cool in an ice bath.

    • Slowly add the freshly prepared acid chloride solution to the aniline (B41778) solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Diflufenican.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data: Herbicidal Efficacy of Diflufenican

The efficacy of a herbicide is typically quantified by its effective dose (ED) or concentration (EC) that causes a certain level of response, often a 50% reduction in growth or biomass (ED50 or EC50).

Weed SpeciesCommon NameED50 (g ai/ha)% Control (at specified rate)Reference
Amaranthus tuberculatusWaterhemp72 (biomass reduction)85% (at 180 g/ha)[7][8]
Lolium rigidumRigid Ryegrass->90% (at 240 g/ha)[3]
Galium aparineCleavers--[4]
Stellaria mediaCommon Chickweed--[4]
Veronica persicaPersian Speedwell---

Note: Efficacy can vary depending on environmental conditions, weed growth stage, and soil type. The data presented is for pre-emergence or early post-emergence applications.

Conclusion

This compound is a valuable and versatile starting material in the agrochemical industry, enabling the synthesis of complex and effective herbicides such as Diflufenican. The synthetic route, while multi-stepped, utilizes well-established chemical transformations to build the final active ingredient. Diflufenican's mode of action as a phytoene desaturase inhibitor provides effective control of a range of problematic broadleaf weeds in cereal crops. The detailed protocols and efficacy data provided in this application note serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

Application Notes and Protocols: 3-Hydroxypyridine as a Versatile Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine (B118123), a readily available aromatic heterocycle, serves as a highly versatile and valuable building block in the synthesis of a diverse array of complex heterocyclic compounds. Its unique electronic properties and the presence of both a nucleophilic hydroxyl group and a basic pyridine (B92270) nitrogen atom allow for a wide range of chemical transformations. This functionality has been extensively exploited in medicinal chemistry and materials science to generate novel molecules with significant biological activities, including antimicrobial, anticancer, and neuroprotective properties. These application notes provide an overview of the key synthetic strategies employing this compound and detailed protocols for the preparation of complex heterocyclic derivatives.

Key Applications of this compound in Heterocycle Synthesis

This compound is a foundational scaffold for the development of novel therapeutics and functional materials.[1] Its utility stems from its amenability to various chemical modifications, primarily through reactions involving its hydroxyl group and the pyridine ring.

  • Synthesis of Bioactive Compounds: The this compound moiety is a key pharmacophore in many biologically active molecules. It is a precursor for the synthesis of compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

  • Development of Novel Materials: The structural features of this compound can be integrated into polymers and other functional materials to impart specific electronic or optical properties.[1]

  • Coordination Chemistry and Catalysis: The pyridine nitrogen and the hydroxyl oxygen of this compound can act as ligands, coordinating with metal ions. This property is leveraged in the development of novel catalysts.[1]

  • Precursor for Natural Product Synthesis: The this compound core is a structural component of some natural products and their analogs, making it a valuable starting material in total synthesis.

Data Presentation: Synthesis of this compound and its Derivatives

The following tables summarize quantitative data for the synthesis of this compound and its subsequent derivatization into more complex heterocycles.

ProductStarting Material(s)Reagents and ConditionsYield (%)Purity (%)Melting Point (°C)Reference
This compoundFurfurylamine (B118560)HCl, H₂O₂, 0-5 °C then 100-105 °C7699.3-[3]
2-Ethyl-3-hydroxypyridine2-PropionylfuranAq. NH₃, NH₂CONH₂ (urea), 150 °C, 1.5-3.5 MPa83.1-131.6-132.8[4]
2-Ethyl-6-methyl-3-hydroxypyridine5-Methyl-2-propionylfuranAq. NH₃, NH₂CONH₂, 180 °C, 3.5-4.0 MPa87.1-170.7-171.1[4]
2-(4-Methoxybenzoyl)-3-hydroxypyridine2-(4-Methoxybenzoyl)furanAq. NH₃, p-butylurea, 210 °C, 4.5-5.0 MPa91.5-186.2-187.4[4]
ProductStarting Material(s)Catalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-Substituted-3-hydroxy-1,2,3,6-tetrahydropyridinesN-propargyl-N-tosyl-aminoaldehydes, Arylboronic acidsPd(PPh₃)₄Methanol (B129727)801-2450-85[1][5]
3-Hydroxypyridines5-Substituted-3-hydroxy-1,2,3,6-tetrahydropyridinesDess-Martin periodinane, DBUCH₂Cl₂Room Temp.-Good[1]
3-AryloxypyridinesThis compound, Aryl bromides/iodidesCu catalyst, 2,2,6,6-tetramethylheptane-3,5-dione----[6]
Compound IDAntimicrobial Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
This compound-4-one Derivatives
Compound 6c (against S. aureus and E. coli)32-
Antifungal (against C. albicans and A. niger)128-512-
Bidentate 3-Hydroxypyridin-4-one Derivatives
Compound 4e (against HeLa cells)-30
Compound 4f (against HeLa cells)-700

Experimental Protocols

Protocol 1: De Novo Synthesis of Polysubstituted 3-Hydroxypyridines via "Anti-Wacker"-Type Cyclization[1][5][7]

This protocol describes a palladium-catalyzed method for the synthesis of polysubstituted 3-hydroxypyridines from N-propargyl-N-tosyl-aminoaldehydes and arylboronic acids.

Step 1: Pd(0)-Catalyzed Arylative Cyclization

  • To a test tube, add the N-propargyl-N-tosyl-aminoaldehyde (1 equiv.), arylboronic acid (1.5 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Under an argon atmosphere, add anhydrous methanol (0.1 M).

  • Seal the test tube with a screw cap and stir the mixture at 80 °C for the time required to achieve complete conversion (typically 1-24 hours, monitored by TLC).

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the residue by preparative TLC or column chromatography to yield the 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine.

Step 2: Oxidation and Elimination to form this compound

  • Dissolve the 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine (1 equiv.) in dichloromethane.

  • Add Dess-Martin periodinane (1.5 equiv.) and stir at room temperature until the oxidation is complete (monitored by TLC).

  • To the reaction mixture, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) and continue stirring at room temperature to facilitate the elimination of the p-toluenesulfinic acid moiety.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the polysubstituted this compound.

Protocol 2: Synthesis of this compound from Furfurylamine[3][8]

This protocol details the synthesis of the parent this compound from a bio-renewable source.

  • In a reaction vessel equipped with a dropping funnel and a reflux condenser, prepare a solution of hydrochloric acid.

  • Cool the acidic solution to 0-5 °C in an ice bath.

  • Add furfurylamine dropwise to the cooled acid solution while maintaining the temperature between 0-5 °C. The molar ratio of furfurylamine to HCl should be 1:5.

  • After the addition of furfurylamine is complete, add hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature remains at 0-5 °C. The molar ratio of furfurylamine to H₂O₂ should be 1:1.1.

  • Once the H₂O₂ addition is complete, remove the ice bath and heat the reaction mixture to reflux at 100-105 °C for 30 minutes.

  • After reflux, cool the reaction mixture and perform a suitable work-up procedure to isolate the this compound. This may involve neutralization, extraction, and purification by distillation or recrystallization.

Protocol 3: Copper-Catalyzed O-Arylation of this compound[6][9]

This protocol describes a nucleophilic substitution reaction to form 3-aryloxypyridines, a class of diaryl ethers.

  • In a reaction vessel, combine this compound (1 equiv.), the desired aryl bromide or iodide (1.2 equiv.), a copper catalyst (e.g., CuI, 5-10 mol%), and a suitable ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione, 10-20 mol%).

  • Add a base, such as K₂CO₃ or Cs₂CO₃ (2 equiv.), and a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 100 to 150 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-aryloxypyridine.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exhibit their biological effects through various mechanisms of action. Understanding these pathways is crucial for rational drug design and development.

Neuroprotective Effects of this compound Derivatives

Certain this compound derivatives have demonstrated significant neuroprotective effects in models of cerebral ischemia.[3][7] Their mechanism of action is multifaceted and involves the modulation of key signaling pathways that regulate apoptosis and inflammation.[7]

neuroprotection Ischemic_Stress Ischemic Stress Ca_Influx Ca2+ Influx Ischemic_Stress->Ca_Influx Inflammation Inflammation Ischemic_Stress->Inflammation HP_Derivative This compound Derivative HP_Derivative->Ca_Influx inhibits STAT3 STAT3 HP_Derivative->STAT3 upregulates SOCS3 SOCS3 HP_Derivative->SOCS3 upregulates BCL2 BCL-2 HP_Derivative->BCL2 upregulates Caspase3 Caspase-3 HP_Derivative->Caspase3 downregulates TNFa TNF-α HP_Derivative->TNFa downregulates IL1b IL-1β HP_Derivative->IL1b downregulates Apoptosis Apoptosis Ca_Influx->Apoptosis Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival prevents Inflammation->Apoptosis STAT3->BCL2 SOCS3->Inflammation inhibits BCL2->Apoptosis inhibits Caspase3->Apoptosis TNFa->Inflammation IL1b->Inflammation

Caption: Neuroprotective signaling of this compound derivatives.

Anticancer Mechanism via MAPK Signaling Pathway

Some this compound derivatives, particularly thiosemicarbazone complexes, have shown anticancer potential by inducing apoptosis through the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[8]

anticancer_mapk HP_TSC_Complex This compound Thiosemicarbazone Complex JNK JNK HP_TSC_Complex->JNK inhibits Bcl2 Bcl-2 HP_TSC_Complex->Bcl2 inhibits Bax Bax HP_TSC_Complex->Bax induces c_Jun c-Jun JNK->c_Jun Bcl2->Bax Caspase3 Pro-caspase 3 Bax->Caspase3 Active_Caspase3 Active Caspase 3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Anticancer mechanism via MAPK pathway inhibition.

Iron Chelation by 3-Hydroxypyridin-4-ones

3-Hydroxypyridin-4-ones are a well-established class of iron chelators. Their mechanism of action involves binding to excess iron, preventing it from participating in harmful redox reactions and facilitating its excretion.

iron_chelation cluster_body Body cluster_intervention Intervention Iron_Overload Excess Iron (Fe³⁺) in Tissues ROS_Formation Reactive Oxygen Species (ROS) Formation Iron_Overload->ROS_Formation HPO 3-Hydroxypyridin-4-one (Chelator) Iron_Complex Stable Iron-Chelator Complex Cellular_Damage Cellular Damage ROS_Formation->Cellular_Damage HPO->Iron_Overload Binds to HPO->Iron_Complex Forms Excretion Excretion (Urine and Feces) Iron_Complex->Excretion

References

Application Notes and Protocols for Microbial Degradation of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microbial degradation pathways of 3-hydroxypyridine (B118123), a significant N-heterocyclic compound relevant to environmental science and as a structural motif in pharmaceuticals. Detailed protocols for key experiments are provided to enable researchers to study and characterize these metabolic routes.

Introduction

This compound and its derivatives are found in various industrial applications and are components of many biologically active molecules.[1] Understanding their microbial degradation is crucial for bioremediation of contaminated environments and for assessing the metabolic fate of drug compounds. Several bacterial species have been identified that can utilize this compound as a sole source of carbon, nitrogen, and energy, primarily degrading it through a conserved pathway involving initial hydroxylation and subsequent ring cleavage.[2][3]

Key Microbial Players and Degradation Pathways

The microbial degradation of this compound has been elucidated in several bacterial strains, most notably in Agrobacterium sp. DW-1 and Ensifer adhaerens HP1.[2][3] The central pathway involves the conversion of this compound to common metabolic intermediates via a series of enzymatic reactions.

The initial and most critical step is the hydroxylation of the pyridine (B92270) ring. In Agrobacterium sp. DW-1, this compound is hydroxylated to 2,5-dihydroxypyridine (B106003) (2,5-DHP).[3] Similarly, Ensifer adhaerens HP1 also converts this compound to 2,5-DHP, a reaction catalyzed by a four-component dehydrogenase encoded by the hpdA gene cluster.[2][4] This initial hydroxylation is a common strategy in the microbial metabolism of pyridine compounds, as it prepares the aromatic ring for subsequent cleavage.[5]

Following the formation of 2,5-DHP, the pyridine ring is opened. In Agrobacterium sp. DW-1, an Fe²⁺-dependent dioxygenase catalyzes the cleavage of 2,5-DHP to form N-formylmaleamic acid.[3] This intermediate is then deformylated to maleamic acid, which is further hydrolyzed to maleic acid and subsequently isomerized to fumaric acid, a key intermediate of the citric acid cycle.[2][3] This series of reactions, known as the maleamate (B1239421) pathway, is a common route for the degradation of dihydroxypyridines.[2]

It is noteworthy that the enzymes involved in this compound degradation are often inducible, with this compound itself acting as the inducer.[3]

Microbial_Degradation_of_3_Hydroxypyridine cluster_pathway Degradation Pathway of this compound 3HP This compound 2_5_DHP 2,5-Dihydroxypyridine 3HP->2_5_DHP Hydroxylation (HpdA1A2A3A4) NFMA N-Formylmaleamic Acid 2_5_DHP->NFMA Ring Cleavage (Fe²⁺-dependent Dioxygenase) MA Maleamic Acid NFMA->MA Deformylation Maleic_Acid Maleic Acid MA->Maleic_Acid Hydrolysis Fumaric_Acid Fumaric Acid Maleic_Acid->Fumaric_Acid Isomerization TCA TCA Cycle Fumaric_Acid->TCA Isolation_Workflow Sample Soil/Water Sample Enrichment Enrichment Culture (Liquid MSM + 3-HP) Sample->Enrichment Plating Serial Dilution & Plating (MSM Agar + 3-HP) Enrichment->Plating Isolation Isolation of Single Colonies Plating->Isolation Purification Re-streaking for Pure Culture Isolation->Purification Confirmation Degradation Confirmation (HPLC Analysis) Purification->Confirmation

References

Application Notes and Protocols: 3-Hydroxypyridine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the 3-hydroxypyridine (B118123) scaffold in the design and synthesis of potent enzyme inhibitors. The unique electronic and structural properties of this compound and its derivatives make it a valuable pharmacophore for targeting a range of enzymes implicated in various diseases.

Introduction to this compound as a Pharmacophore

The this compound moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its ability to act as a metal-chelating group, a hydrogen bond donor/acceptor, and a scaffold for diverse functionalization makes it an attractive starting point for the development of enzyme inhibitors. This document focuses on its application in targeting key enzymes such as Histone Deacetylases (HDACs), HIV-1 Integrase, Tyrosinase, and Metallo-β-lactamases.

Targeted Enzyme Classes and Therapeutic Areas

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is linked to the development of cancer and other diseases. The 3-hydroxypyridin-2-thione motif has been identified as a novel zinc-binding group for the development of selective HDAC inhibitors.[1][2][3][4]

Therapeutic Area: Oncology

Pharmacophore Model: The general structure of these inhibitors consists of a zinc-binding group (3-hydroxypyridin-2-thione), a linker region, and a surface recognition group (cap group) that interacts with the surface of the enzyme.

HDAC_Inhibitor_Pharmacophore ZBG Zinc Binding Group (3-Hydroxypyridin-2-thione) Linker Linker ZBG->Linker Cap Cap Group (Surface Recognition) Linker->Cap

Caption: General pharmacophore model for this compound-based HDAC inhibitors.

Quantitative Data Summary: HDAC Inhibition

Compound IDTarget HDAC IsoformIC50 (nM)Reference
10dHDAC6356[1]
10dHDAC82831[1]
14eHDAC6Potent (exact value not specified)[1]
14eHDAC8Potent (exact value not specified)[1]
3-HPTHDAC6681
3-HPTHDAC83675
Compound 44HDAC6306
Compound 14HDAC6300
Compound 14HDAC83100
HIV-1 Integrase Inhibitors

HIV-1 integrase is a key enzyme responsible for integrating the viral DNA into the host genome, a critical step in the viral replication cycle. 3-Hydroxypyrimidine-2,4-diones and pyrazine-fused this compound-4-ones have emerged as important scaffolds for the design of HIV-1 integrase inhibitors.[5][6][7]

Therapeutic Area: Antiviral (HIV/AIDS)

Mechanism of Action: These inhibitors typically chelate the divalent metal ions (Mg2+) in the active site of the integrase enzyme, preventing the strand transfer reaction.

Quantitative Data Summary: HIV-1 Integrase Inhibition

Compound ScaffoldTarget StepIC50 (µM)Reference
3-Hydroxypyrimidine-2,4-dionesStrand TransferVaries based on substitution[6]
Shiff bases of this compound-4-onesAnti-HIV Activity65-100
Hydrogenated Shiff basesAnti-HIV Activity90-1000
Tyrosinase Inhibitors

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin. Inhibitors of tyrosinase are of interest in the cosmetic industry for skin lightening and in medicine for treating hyperpigmentation disorders. 3-Hydroxypyridin-4-one derivatives are effective tyrosinase inhibitors due to their ability to chelate the copper ions in the enzyme's active site.[8][9]

Therapeutic Area: Dermatology, Cosmetics

Mechanism of Action: The 3-hydroxypyridin-4-one scaffold chelates the copper ions essential for tyrosinase catalytic activity.

Quantitative Data Summary: Tyrosinase Inhibition

Compound IDIC50 (µM)Inhibition TypeReference
6i25.29Competitive[9]
6d26.36Not specified
Compound I1.95Not specified[8]
Compound II2.79Not specified[8]
6b25.82Not specified
Metallo-β-lactamase (MBL) Inhibitors

Metallo-β-lactamases are zinc-dependent enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. Inhibitors of MBLs can be co-administered with β-lactam antibiotics to restore their efficacy. 1-Hydroxypyridine-2(1H)-thiones have shown promise as potent MBL inhibitors.[10]

Therapeutic Area: Infectious Diseases (Bacterial)

Mechanism of Action: These compounds inhibit MBLs by chelating the zinc ions in the active site, which are essential for the hydrolysis of the β-lactam ring of antibiotics.

Quantitative Data Summary: VIM-2 Metallo-β-lactamase Inhibition

Compound IDKi (nM)IC50 (µM)Reference
1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid (3)130.27[2]
L-captopril (control)6306.6[2]
Compound 2b2170.908[2]

Experimental Protocols

General Synthesis Workflow for this compound-Based Inhibitors

The synthesis of diverse this compound-based enzyme inhibitors generally follows a modular approach, allowing for the exploration of structure-activity relationships (SAR).

Synthesis_Workflow Start Starting Material (e.g., this compound derivative) Step1 Functional Group Protection/Activation Start->Step1 Step2 Coupling Reaction (Introduction of Linker/Cap Group) Step1->Step2 Step3 Modification of Core Scaffold (e.g., Thionation) Step2->Step3 Step4 Deprotection Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Inhibitor Compound Characterization->Final

Caption: A generalized workflow for the synthesis of this compound-based enzyme inhibitors.

Protocol: In Vitro HDAC Inhibition Assay

This protocol is adapted from methodologies used for evaluating 3-hydroxypyridin-2-thione based HDAC inhibitors.[3]

Materials:

  • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (isoform-optimized)

  • HDAC Assay Buffer (25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Trichostatin A (TSA) as a quenching agent

  • Developer solution

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • HDAC Assay Buffer

    • Test compound solution (or DMSO for control)

    • HDAC enzyme solution

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a solution of TSA.

  • Add the developer solution to each well and incubate at room temperature for 15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is based on gel-based assays used for evaluating inhibitors of HIV-1 integrase.[6]

Materials:

  • Purified recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (one labeled, e.g., with biotin (B1667282) or a fluorescent tag)

  • Target DNA

  • Assay Buffer (e.g., MOPS buffer containing MnCl2 or MgCl2, DTT, and NaCl)

  • Test compounds dissolved in DMSO

  • Loading dye

  • Polyacrylamide gel and electrophoresis apparatus

  • Imaging system for detecting the labeled DNA

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a reaction tube, combine the assay buffer, test compound (or DMSO), and HIV-1 integrase.

  • Pre-incubate the mixture at 37°C for 15-30 minutes.

  • Add the labeled oligonucleotide substrate to initiate the 3'-processing reaction and incubate for a defined period.

  • Add the target DNA to the reaction mixture.

  • Incubate at 37°C to allow for the strand transfer reaction.

  • Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA) and a denaturant.

  • Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualize and quantify the bands corresponding to the unprocessed substrate and the strand transfer products using an appropriate imaging system.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol: Tyrosinase Inhibition Assay

This spectrophotometric assay is commonly used to screen for tyrosinase inhibitors.[8]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, test compound solution (or DMSO), and tyrosinase solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475-492 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to monitor the formation of dopachrome.

  • Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

  • To determine the inhibition type, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

Protocol: Metallo-β-lactamase (VIM-2) Inhibition Assay

This protocol uses a chromogenic substrate to measure the activity of MBLs.[1]

Materials:

  • Purified VIM-2 enzyme

  • Nitrocefin (B1678963) (chromogenic β-lactam substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, test compound (or DMSO), and VIM-2 enzyme solution.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Immediately measure the increase in absorbance at 482-492 nm over time to monitor the hydrolysis of nitrocefin.

  • Determine the initial reaction rate.

  • Calculate the percent inhibition and determine the IC50 and/or Ki values.

Logical Workflow for Inhibitor Development

The development of novel enzyme inhibitors based on the this compound scaffold follows a logical progression from initial design to preclinical evaluation.

Inhibitor_Development_Workflow Design In Silico Design & Modeling Synthesis Chemical Synthesis Design->Synthesis Biochem In Vitro Biochemical Assays (IC50, Ki, MOA) Synthesis->Biochem Cellular Cell-Based Assays (Potency, Toxicity) Biochem->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles Preclinical In Vivo Preclinical Studies Optimization->Preclinical

Caption: A logical workflow for the development of this compound-based enzyme inhibitors.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and synthesis of a new generation of enzyme inhibitors. Its proven efficacy against a range of clinically relevant targets, coupled with the potential for chemical modification to fine-tune potency and selectivity, makes it a valuable tool for drug discovery and development professionals. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable pharmacophore.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxypyridine (B118123) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the reaction of furfural (B47365) or its derivatives (such as furfurylamine) with an ammonia (B1221849) source, the alkali fusion of pyridine-3-sulfonic acid, the hydrolysis of 3-chloropyridine (B48278), and the photochemical rearrangement of pyridine (B92270) N-oxide.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Q2: I am looking for a green and sustainable synthesis route. Which method is recommended?

A2: Syntheses starting from furfural are considered a green and sustainable option as furfural is a bio-based feedstock derivable from agricultural waste.[5][6][12] This approach avoids the use of fossil fuel-derived starting materials.

Q3: How can I purify crude this compound?

A3: Common purification techniques for this compound include recrystallization from solvents like water, ethanol, or benzene.[1] The choice of solvent will depend on the impurities present in your crude product. In some cases, adjusting the pH of an aqueous solution of the crude product can facilitate purification by precipitating the product or impurities.[1]

Q4: Are there any known stability issues with this compound?

A4: this compound can be sensitive to air and may decompose over time, often indicated by a color change to red.[4] It is advisable to store it under an inert atmosphere and in a cool, dark place.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Synthesis from Furfural and Derivatives

This method involves the reaction of furfural or its derivatives like furfurylamine (B118560) with an ammonia source, often in the presence of an oxidizing agent and acid.

Q: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Molar Ratios: The ratio of reactants is critical. For the synthesis from furfurylamine using H₂O₂ and HCl, an optimal molar ratio has been reported to be 1:5:1.1 (furfurylamine:HCl:H₂O₂).[9] Deviating from this can lead to incomplete reaction or side product formation.

  • Incorrect Reaction Temperature: Temperature control is crucial. The addition of the oxidizing agent (e.g., H₂O₂) should often be performed at low temperatures (0-5 °C) to control the exothermic reaction.[9] Subsequent steps might require heating (reflux) to drive the reaction to completion.[9] High temperatures can sometimes lead to polymerization of furfural or other side reactions.[7]

  • Catalyst Issues: If using a catalyst, its activity and loading are important. For instance, in a direct synthesis from furfural using a Raney Fe catalyst, the reaction temperature and ammonia source can significantly impact the yield.[6] Ensure your catalyst is active and used in the correct amount.

  • Purity of Starting Materials: Impurities in furfural or furfurylamine can interfere with the reaction. Consider purifying your starting materials if their quality is uncertain.

Q: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A: The formation of dark, polymeric materials is a common issue in reactions involving furfural, especially at elevated temperatures or in the presence of strong acids.[7] To mitigate this:

  • Control Temperature: Maintain the recommended temperature profile throughout the reaction.

  • Order of Addition: Add reagents in the specified order. For instance, adding the oxidizing agent dropwise at a controlled temperature is often recommended.[9]

  • Minimize Reaction Time: Prolonged reaction times can sometimes promote polymerization. Monitor the reaction progress by TLC or another suitable method and work it up once the reaction is complete.

Method 2: Alkali Fusion of Pyridine-3-Sulfonic Acid

This older method involves heating pyridine-3-sulfonic acid with a strong base like sodium hydroxide (B78521).

Q: My reaction is frothing excessively, making it difficult to control. How can I manage this?

A: Frothing is a known issue with this method, particularly when using the ammonium (B1175870) salt of 3-pyridinesulfonic acid due to the liberation of ammonia.[4] To address this:

  • Use a Large Reaction Vessel: A vessel with ample headspace can help contain the frothing.

  • Controlled Heating: Heat the mixture gradually to control the rate of gas evolution.

  • Consider a Pressure Reactor: A sealed pressure reactor can contain the reaction and prevent frothing from becoming unmanageable. Performing the hydrolysis under pressure has been shown to improve yield and purity.[4]

Q: The yield of my fusion reaction is inconsistent. Why is this happening?

A: Inconsistent yields are a common drawback of this method.[4]

  • Uniform Heating: Ensuring uniform heating of the fusion mixture is critical. Hot spots can lead to decomposition. Using a well-stirred reaction vessel or a sand bath for heating can improve heat distribution.

  • Reaction Conditions: The reaction is sensitive to temperature and the ratio of reactants. Precise control over these parameters is necessary for reproducible results.

Method 3: Hydrolysis of 3-Chloropyridine

This method involves the reaction of 3-chloropyridine with a hydroxide source at elevated temperatures.

Q: The hydrolysis of 3-chloropyridine is not going to completion, resulting in a low yield. What can I do?

A: Incomplete conversion is a common challenge.

  • Reaction Temperature: The reaction typically requires high temperatures, in the range of 130-140 °C.[3] Ensure your reaction is reaching and maintaining the target temperature.

  • Excess Base: Using a molar excess of the basic hydroxide (e.g., sodium hydroxide) is often necessary to drive the reaction to completion. Molar ratios of 3-chloropyridine to NaOH of 1:2 to 1:2.5 have been reported.[3]

  • Solvent: The choice of solvent can be important. Propylene (B89431) glycol has been used as a solvent for this reaction.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Reported Yield (%)Reference
From FurfurylamineFurfurylamineH₂O₂, HCl0-5, then 100-10576[9]
From FurfuralFurfuralNH₃, Raney Fe catalyst12018.2[6]
Alkali Fusion (under pressure)Pyridine-3-sulfonic acidNaOH, KOH240-26083.2-84[4]
Hydrolysis of 3-Chloropyridine3-ChloropyridineNaOH, Propylene glycol130-14085-90[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Furfurylamine[9]
  • In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a solution of furfurylamine in hydrochloric acid at a molar ratio of 1:5.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add hydrogen peroxide (H₂O₂) dropwise to the mixture, maintaining the temperature between 0-5 °C. The molar ratio of furfurylamine to H₂O₂ should be 1:1.1.

  • After the addition is complete, heat the reaction mixture to reflux (100-105 °C) for 30 minutes.

  • Cool the reaction mixture and proceed with workup and purification.

Protocol 2: Synthesis of this compound from 3-Chloropyridine[3]
  • Dissolve 3-chloropyridine (1 equivalent) in propylene glycol.

  • Heat the solution to 130-140 °C.

  • Add sodium hydroxide (2-2.5 equivalents) portion-wise to the heated solution.

  • Maintain the temperature and stir for 2 hours.

  • After the reaction is complete, remove the propylene glycol by distillation.

  • Add deionized water and distill again to remove any unreacted 3-chloropyridine.

  • Cool the remaining solution to room temperature.

  • Neutralize the solution to a pH of 6-7 with concentrated hydrochloric acid.

  • Evaporate the water under reduced pressure.

  • Add methanol (B129727) and reflux for 30-40 minutes.

  • Cool to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by reduced pressure distillation.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions conditions_ok Conditions Match Protocol? check_conditions->conditions_ok check_purity Analyze Purity of Starting Materials purity_ok Purity Confirmed? check_purity->purity_ok check_workup Evaluate Workup and Purification Procedure workup_ok Significant Product Loss? check_workup->workup_ok conditions_ok->check_purity Yes optimize_conditions Systematically Optimize Conditions (e.g., DoE) conditions_ok->optimize_conditions No purity_ok->check_workup Yes purify_reagents Purify Starting Materials (e.g., Distillation, Recrystallization) purity_ok->purify_reagents No analyze_byproducts Analyze Byproducts (GC-MS, NMR) to Identify Side Reactions workup_ok->analyze_byproducts Yes solution Improved Yield workup_ok->solution No optimize_conditions->solution purify_reagents->solution optimize_workup Modify Purification (e.g., Different Solvent, pH Adjustment) optimize_workup->solution analyze_byproducts->optimize_conditions

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Furfural_to_3HP Synthesis of this compound from Furfurylamine cluster_reactants Reactants furfurylamine Furfurylamine intermediate Reaction Intermediate furfurylamine->intermediate hcl HCl (5 eq.) hcl->intermediate h2o2 H₂O₂ (1.1 eq.) h2o2->intermediate 0-5 °C hydroxypyridine This compound intermediate->hydroxypyridine Reflux (100-105 °C) side_products Polymeric Side Products intermediate->side_products High Temp / Long Time

Caption: Reaction pathway for this compound synthesis from furfurylamine.

References

Technical Support Center: Purification of Crude 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-hydroxypyridine (B118123). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, vacuum distillation, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound are largely dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (such as over-oxidation or incomplete hydrolysis), and residual solvents or reagents.[1] For instance, if prepared from 3-pyridinesulfonic acid, residual inorganic salts can be a significant impurity.[2]

Q3: How can I remove colored impurities from my crude this compound?

A3: Colored impurities can often be removed during the recrystallization process by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly as it can adsorb the desired product, leading to a lower yield.

Q4: Is this compound stable during purification?

A4: this compound is a relatively stable compound. However, it can be susceptible to oxidation and discoloration, especially at elevated temperatures in the presence of air.[3] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during distillation.

Purification Method Selection

The following flowchart can guide the selection of an appropriate purification method based on the initial state of the crude product and the desired outcome.

Purification Method Selection Purification Method Selection for Crude this compound start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_liquid_or_oil Is the crude product a liquid or oil? is_solid->is_liquid_or_oil No high_purity_needed High purity required? recrystallization->high_purity_needed column_chromatography Column Chromatography high_purity_needed->column_chromatography Yes end Purified this compound high_purity_needed->end No column_chromatography->end vacuum_distillation Vacuum Distillation is_liquid_or_oil->vacuum_distillation Yes acid_base_impurities Are acidic or basic impurities present? is_liquid_or_oil->acid_base_impurities No vacuum_distillation->end acid_base_extraction Acid-Base Extraction acid_base_impurities->acid_base_extraction Yes acid_base_impurities->end No acid_base_extraction->end

Caption: A decision tree for selecting a suitable purification method.

Quantitative Data Summary

The following table summarizes typical quantitative data for various purification methods for this compound.

Purification MethodTypical YieldPurity AchievedKey ParametersReference(s)
Recrystallization80-84%>98%Solvent: Toluene (B28343), Water, or Ethanol (B145695)[2]
Vacuum DistillationData not readily availableHighBoiling Point: 180°C @ 22 mmHg; 151-153°C @ 4 hPa[2][4]
Column ChromatographyDependent on loading and separation>99%Stationary Phase: Silica (B1680970) Gel; Mobile Phase: Ethyl Acetate (B1210297)/Hexane (B92381) or Dichloromethane (B109758)/Methanol (B129727)[5]
Acid-Base Extraction>90% (recovery)Effective for removing acidic/basic impuritiespH adjustment is critical[6]

Troubleshooting Guides

Recrystallization

Experimental Protocol:

  • Solvent Selection: Choose an appropriate solvent. Water, ethanol, and toluene are commonly used for this compound.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should initiate. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Troubleshooting Q&A:

  • Q: My compound is not dissolving in the hot solvent. What should I do?

    • A: This indicates that the solvent may not be suitable. This compound is a polar molecule, so polar solvents like water or ethanol are generally good choices. If the compound still doesn't dissolve, you may be using too little solvent. Add small increments of hot solvent until dissolution is achieved.

  • Q: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

    • A: "Oiling out" occurs when the solute separates as a liquid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute. Try reheating the solution to redissolve the oil and adding more hot solvent. Allowing the solution to cool more slowly can also promote crystallization over oiling out.

  • Q: No crystals have formed even after cooling in an ice bath. What are the next steps?

    • A: This could be due to the solution being too dilute or supersaturation. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then allow it to cool again.

Recrystallization Troubleshooting Troubleshooting Recrystallization start Dissolved Crude in Hot Solvent cool_solution Cool Solution start->cool_solution crystals_form Do crystals form? cool_solution->crystals_form oiled_out Did it 'oil out'? crystals_form->oiled_out No success Successful Crystallization crystals_form->success Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume oiled_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiled_out->troubleshoot_oiling_out Yes troubleshoot_no_crystals->cool_solution troubleshoot_oiling_out->cool_solution

Caption: A workflow for troubleshooting common recrystallization issues.

Vacuum Distillation

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum. Use a stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum source. The boiling point of this compound is 280-281°C at atmospheric pressure, making vacuum distillation necessary to prevent decomposition.[7] A pressure of 4-22 mmHg will lower the boiling point to a more manageable 151-180°C.[2][4]

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the distilled this compound in a receiving flask. Discard any initial lower-boiling fractions which may contain residual solvent or more volatile impurities. The main fraction should be collected at a stable temperature and pressure.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Troubleshooting Q&A:

  • Q: The compound is not distilling even at high temperature. What could be the problem?

    • A: This is likely due to an insufficient vacuum. Check all connections for leaks. Ensure the vacuum pump is functioning correctly. A poor vacuum will not sufficiently lower the boiling point.

  • Q: The liquid is bumping violently in the distillation flask. How can I prevent this?

    • A: Bumping occurs when the liquid becomes superheated and boils suddenly. Ensure you have added a stir bar for magnetic stirring or fresh boiling chips to the distillation flask before starting the distillation. A slow and steady heating rate can also help prevent bumping.

  • Q: The distilled product is discolored. What is the cause?

    • A: Discoloration can be a sign of thermal decomposition. This may indicate that the distillation temperature is still too high, or the distillation was carried out too slowly. Improving the vacuum to further lower the boiling point can help. Purging the apparatus with an inert gas before applying the vacuum can also minimize oxidation.

Column Chromatography

Experimental Protocol:

  • Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A gradient of ethyl acetate in hexane is a good starting point. For more polar impurities, a gradient of methanol in dichloromethane may be necessary. The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can help reduce peak tailing.[5]

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting Q&A:

  • Q: My compound is not moving down the column. What should I do?

    • A: This indicates that the mobile phase is not polar enough. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Q: All the components of the mixture are coming out of the column at the same time. How can I improve the separation?

    • A: This means your mobile phase is too polar. Start with a less polar solvent system. Running a gradient elution, where you start with a low polarity mobile phase and gradually increase the polarity, will provide better separation.

  • Q: The collected fractions show significant peak tailing on TLC. What is the cause and how can it be fixed?

    • A: Peak tailing for pyridine (B92270) derivatives on silica gel is common due to the interaction of the basic nitrogen with acidic silanol (B1196071) groups on the silica surface. Adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase can help to mitigate this issue by competing for the active sites on the silica gel.[5]

Acid-Base Extraction

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Washing with Base: To remove acidic impurities, wash the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate solution. Drain the aqueous layer.

  • Extraction of this compound: Since this compound is amphoteric, its extraction depends on the pH. To separate it from neutral impurities, you can wash the organic layer with an aqueous acid (e.g., dilute HCl) to protonate the pyridine nitrogen, making it water-soluble. The aqueous layer containing the protonated this compound is then collected.[5]

  • Recovery: The aqueous layer from the previous step is then basified (e.g., with NaOH) to deprotonate the this compound, which can then be back-extracted into an organic solvent.

  • Drying and Evaporation: The organic layer containing the purified this compound is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

Troubleshooting Q&A:

  • Q: An emulsion has formed between the organic and aqueous layers. How can I break it?

    • A: Emulsions can sometimes be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Allowing the mixture to stand for a longer period can also help. In some cases, filtering the mixture through a pad of Celite can be effective.

  • Q: I am not sure which layer is the aqueous layer and which is the organic layer. How can I tell?

    • A: Add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer. The densities of the solvents will also determine their relative positions (e.g., dichloromethane is denser than water, while diethyl ether is less dense).

  • Q: The recovery of my product after back-extraction is low. What could be the reason?

    • A: Incomplete extraction is a likely cause. Ensure you perform multiple extractions with the organic solvent to maximize recovery. Also, ensure the pH of the aqueous layer was sufficiently adjusted to ensure the this compound is in its neutral, less water-soluble form before back-extraction.

References

Technical Support Center: Synthesis of 3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-hydroxypyridine (B118123) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Reaction Yield

Q1: My reaction to synthesize a this compound derivative is resulting in a very low yield. What are the common initial checks I should perform?

A1: Low yields are a frequent challenge, often stemming from the inherent electronic properties of the pyridine (B92270) ring, which can be deactivated towards certain reactions.[1] Initial troubleshooting should systematically address the fundamentals of the reaction setup:

  • Reagent Purity: Confirm the purity and integrity of all starting materials, reagents, and solvents. This compound and its precursors can be sensitive to air and moisture.[1]

  • Inert Atmosphere: Ensure the reaction is conducted under an appropriately inert and dry atmosphere (e.g., nitrogen or argon), as many organometallic reagents and intermediates are sensitive.[1]

  • Reaction Parameters: Re-evaluate and confirm reaction conditions such as temperature, pressure, and reaction time. Suboptimal parameters are a primary cause of poor yields.[1] For instance, some historical methods required high temperatures (230-240°C) and long reaction times (13-14 hours), which can be detrimental.[2]

Q2: I'm attempting a synthesis from a furan (B31954) derivative, but the yield of the this compound is poor. How can I optimize this?

A2: The ring expansion of furan derivatives (e.g., 2-acylfurans or furfurylamine) with an ammonia (B1221849) source is a common and effective route, but it is sensitive to reaction conditions.[3][4] Low yields can often be attributed to:

  • Temperature and Pressure: These reactions typically require high temperatures (150-210°C) and pressures (1.5-5.0 MPa) in an autoclave.[5] Insufficient temperature or pressure will result in an incomplete reaction.

  • Ammonia Source: The choice and concentration of the ammonia source are critical. Using a 25% aqueous or alcoholic ammonia solution is common.[5]

  • Catalyst/Additive: Some variations of this synthesis benefit from additives. For example, one patented method reports significantly increased yields (up to 87-92%) by adding a nitrogen-containing compound like p-butylurea along with the ammonia solution.[5]

Section 2: Poor Regioselectivity

Q1: I am trying to functionalize the this compound ring, but I'm getting a mixture of isomers. How can I control the regioselectivity?

A1: Achieving high regioselectivity is a principal challenge in pyridine chemistry due to the multiple potential reaction sites.[1] The outcome of functionalization is heavily dependent on the reaction type and the directing effects of the existing substituents.

  • For Radical Arylation: Titanium(III)-mediated radical arylation has been shown to proceed with high regioselectivity for the C2 position.[6]

  • For Electrophilic Substitution: The electron-donating hydroxyl group at C3 tends to direct electrophiles to the C2 and C6 positions. However, the pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring. N-oxidation of the pyridine nitrogen can alter this electronic landscape, favoring substitution at the C4 position.

  • Using Neighboring Group Assistance: For derivatives containing carboxylate groups, regioselective hydrolysis, transesterification, and aminolysis can be achieved under mild conditions by leveraging the neighboring hydroxyl group to direct the reaction.[7]

  • Via Pyridyne Intermediates: A modern approach for 3,4-difunctionalization involves generating a 3,4-pyridyne intermediate. This allows for the regioselective addition of a Grignard reagent at the C4 position, followed by quenching with an electrophile at the C3 position.[8][9]

Q2: How can I use protecting groups to influence regioselectivity?

A2: Protecting groups are a key strategy. The lone pair on the pyridine nitrogen can interfere with metal catalysts and alter reaction pathways.[1]

  • N-Oxide Formation: Converting the pyridine to a pyridine N-oxide is a common strategy.[1] The N-oxide group alters the ring's electronic properties, making it more susceptible to certain substitutions and directing functionalization differently. For example, it can facilitate photochemical valence isomerization to introduce a hydroxyl group at the C3 position.[10][11]

  • Borane (B79455) Complexation: Complexing the nitrogen with borane (BH₃) effectively masks the lone pair, preventing it from interfering with Lewis acid-sensitive reagents or catalysts.[1]

Section 3: Difficult Purification & Undesired Side Reactions

Q1: My reaction mixture is a complex mess, and isolating the pure this compound derivative is difficult. What are some common side reactions and purification strategies?

A1: Complex mixtures often result from harsh reaction conditions leading to side products.

  • Common Side Reactions:

    • Frothing/Foaming: In syntheses involving the fusion of pyridinesulfonic acid salts with hydroxides, the liberation of gases like ammonia can cause severe frothing, complicating the process, especially at a large scale.[12]

    • Polymerization: Under harsh acidic or thermal conditions, cyanopyridine precursors can polymerize.[13] Strict temperature control is essential to prevent this.[13]

    • Hydrolysis: Nitrile or ester functional groups on the pyridine ring or its precursors can be susceptible to hydrolysis, especially under acidic or basic conditions.[13]

  • Purification Strategies:

    • Crystallization: this compound and many of its derivatives are crystalline solids.[14] Purification can often be achieved by recrystallization from solvents like water, ethanol, benzene, or toluene.[2]

    • pH Adjustment: The amphoteric nature of this compound can be used for purification. The product can be precipitated by carefully adjusting the pH of the aqueous solution. For example, after alkali fusion, the reaction mixture is dissolved in water and the pH is adjusted to ~4 to remove some impurities, then to 8-9 to precipitate the crude product.[2]

    • Chromatography: For complex mixtures or non-crystalline products, column chromatography is a standard but sometimes challenging option.

Quantitative Data Summary

Table 1: Comparison of Yields for Selected this compound Synthesis Methods

Starting MaterialReagents & ConditionsProductYield (%)Reference
3-Pyridinesulfonic acidNaOH, KOH, H₂O; 240-260°C under pressureThis compound83-84%[12]
Furfurylamine (B118560)HCl, H₂O₂; 0-5°C then reflux at 100-105°CThis compound76%[15]
5-Methyl-2-propionylfuran25% aq. NH₃, p-butylurea; 180°C, 3.5-4.0 MPa2-Ethyl-6-methyl-3-hydroxypyridine87.1%[5]
2-(4-Methoxybenzoyl)furan25% aq. NH₃, p-butylurea; 210°C, 4.5-5.0 MPa2-(4-Methoxyphenyl)-3-hydroxypyridine91.5%[5]
3-ChloropyridineNaOH, Solvent; 130-140°CThis compoundHigh (unspecified)[16]

Experimental Protocols

Protocol 1: Synthesis of this compound from Furfurylamine[16][18]

This protocol describes the synthesis via oxidative hydrolysis of furfurylamine.

Materials:

  • Furfurylamine

  • Hydrochloric acid (HCl), 20-30% solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a three-necked flask equipped with a thermometer, reflux condenser, and dropping funnel, add the hydrochloric acid solution.

  • Slowly add furfurylamine dropwise while maintaining stirring. The molar ratio of HCl to furfurylamine should be approximately 5:1.

  • After the addition is complete, cool the mixture to 0-10°C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise over 30-40 minutes, ensuring the temperature remains between 0-10°C. The molar ratio of furfurylamine to H₂O₂ should be approximately 1:1.1.

  • After the addition of H₂O₂, allow the reaction to proceed for a set time before heating to reflux (100-105°C) for 30 minutes to complete the reaction.

  • Cool the reaction mixture and adjust the pH to neutral (7.0) using a saturated NaOH solution.

  • Extract the aqueous solution 3-4 times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dry the resulting solid in a vacuum oven to obtain this compound.

Protocol 2: Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine from 2-Acylfuran[5]

This protocol describes the high-pressure synthesis from a furan derivative.

Materials:

  • 5-Methyl-2-propionylfuran

  • 25% Aqueous ammonia solution

  • p-Butylurea (optional additive)

  • Isopropanol (B130326)

Procedure:

  • Charge a high-pressure autoclave with 5-methyl-2-propionylfuran, 25% aqueous ammonia, and p-butylurea.

  • Seal the autoclave, begin stirring, and heat the reaction mass to 180°C. The internal pressure will rise to approximately 3.5-4.0 MPa.

  • Maintain these conditions for 2 hours.

  • Cool the autoclave to room temperature and carefully vent any residual pressure.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Recrystallize the crude product from aqueous isopropanol to yield pure 2-ethyl-6-methyl-3-hydroxypyridine.

Visual Guides

Logical & Experimental Workflows

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Step 1: Verify Inputs - Purity of starting materials? - Anhydrous solvents used? - Reagent activity confirmed? start->check_reagents check_setup Step 2: Inspect Reaction Setup - System properly sealed? - Inert atmosphere maintained? - Correct stoichiometry? check_reagents->check_setup Inputs OK check_conditions Step 3: Analyze Conditions - Temperature optimal? - Pressure sufficient (if applicable)? - Reaction time adequate? check_setup->check_conditions Setup OK side_reactions Step 4: Investigate Side Reactions - Evidence of polymerization? - Potential for hydrolysis? - Byproducts identified (TLC, GC-MS)? check_conditions->side_reactions Conditions OK solution Systematically Optimize - Re-purify starting materials - Adjust Temp/Time/Pressure - Add catalyst/additive - Change solvent side_reactions->solution Issue Identified

Caption: A systematic workflow for troubleshooting low yields in synthesis.

Synthesis_Pathway cluster_0 Route 1: Furan Ring Expansion cluster_1 Route 2: Functional Group Interconversion cluster_2 Route 3: Protecting Group Strategy furan 2-Acylfuran pyridine This compound Derivative furan->pyridine NH3, Heat, Pressure pyridine_sulfonic 3-Pyridinesulfonic Acid hydroxypyridine This compound pyridine_sulfonic->hydroxypyridine NaOH/KOH fusion start_pyridine Substituted Pyridine n_oxide Pyridine N-Oxide start_pyridine->n_oxide m-CPBA or H2O2 hydroxy_product This compound Derivative n_oxide->hydroxy_product Photochemical Rearrangement

Caption: Common synthetic pathways to this compound derivatives.

Regioselectivity_Control start This compound Core c2 C2-Position - Radical Arylation (TiCl3) - Electrophilic Attack start->c2 Functionalize at c4 C4-Position - Via N-Oxide intermediate - Via 3,4-Pyridyne start->c4 Functionalize at c6 C6-Position - Electrophilic Attack start->c6 Functionalize at oh_group OH-Group - O-Alkylation - O-Acylation - Cross-coupling (via triflate) start->oh_group Functionalize at

Caption: Key strategies for controlling regioselectivity.

References

stability of 3-hydroxypyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-hydroxypyridine (B118123) under various experimental conditions. The information is intended to assist researchers in designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on the chemical structure of the pyridine (B92270) ring, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Hydrolysis under neutral conditions is generally slow but can be accelerated under acidic or basic conditions.[1] Thermal degradation may also occur at elevated temperatures.

Q2: My this compound sample shows degradation over time. How can I improve its stability?

To enhance the stability of this compound solutions, consider the following:

  • Storage Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photodegradation.

  • pH Control: The stability of this compound is pH-dependent. Both highly acidic and alkaline conditions can promote degradation. It is advisable to buffer solutions to a pH where the compound exhibits maximum stability.

  • Inert Atmosphere: For long-term storage, purging the headspace of the storage container with an inert gas (e.g., nitrogen or argon) can help prevent oxidative degradation.

Q3: I am not observing any degradation in my forced degradation study. What could be the reason?

Several factors could contribute to the apparent stability of this compound in a forced degradation study:

  • Insufficient Stress: The applied stress conditions (e.g., temperature, pH, concentration of stressing agent) may not be harsh enough to induce degradation within the experimental timeframe.

  • Inherent Stability: this compound may be intrinsically stable under the tested conditions.

  • Inadequate Analytical Method: The analytical method used (e.g., HPLC) may not be capable of separating the parent compound from its degradation products. A validated stability-indicating method is crucial.

Q4: What are the known degradation products of this compound?

Under microbial degradation conditions, a major metabolite of this compound has been identified as 2,5-dihydroxypyridine (B106003).[2][3] This transformation involves an initial α-hydroxylation of the pyridine ring.[3] Further degradation of 2,5-dihydroxypyridine can lead to ring cleavage, forming N-formylmaleamic acid.[2][3] The specific degradation products resulting from chemical hydrolysis under acidic and basic conditions are not well-documented in the available literature.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Analysis

Problem: Unforeseen peaks appear in the chromatogram during the stability analysis of this compound.

Troubleshooting Workflow:

Troubleshooting_Unexpected_Peaks start Unexpected Peak Observed check_blank Analyze Blank Sample (Solvent/Mobile Phase) start->check_blank is_peak_present Is Peak Present in Blank? check_blank->is_peak_present system_impurity Peak is a System or Solvent Impurity is_peak_present->system_impurity Yes analyze_control Analyze Unstressed Control Sample is_peak_present->analyze_control No degradation_product Peak is Likely a Degradation Product characterize_peak Characterize Peak (e.g., LC-MS, NMR) degradation_product->characterize_peak is_peak_in_control Is Peak Present in Control? analyze_control->is_peak_in_control is_peak_in_control->degradation_product No starting_material_impurity Peak is an Impurity in the Starting Material is_peak_in_control->starting_material_impurity Yes

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

Issue: Poor Reproducibility of Degradation Results

Problem: Significant variability is observed in the extent of degradation between replicate experiments.

Troubleshooting Steps:

  • Verify Experimental Conditions: Ensure precise and consistent control of all experimental parameters, including temperature, pH, concentration of reagents, and light exposure.

  • Standardize Sample Handling: Implement a consistent protocol for sample preparation, storage, and analysis time to minimize variability.

  • Assess Starting Material Purity: The presence of impurities in the this compound starting material can sometimes catalyze or inhibit degradation reactions.

  • Check Analytical Method Performance: Evaluate the robustness and reproducibility of the analytical method to ensure it is not a source of variability.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound. The conditions should be optimized based on the observed stability of the molecule.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).[1]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.[1]

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of base, and dilute for analysis.[1]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.[1]

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).[1]

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of acid, and dilute for analysis.[1]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.[1]

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).[1]

    • Withdraw samples at specified intervals for immediate analysis.[1]

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber.

    • Expose the sample to a temperature of 70°C for 7 days.[1]

    • At the end of the study, dissolve a known amount of the solid in a suitable solvent for analysis.[1]

  • Photostability:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis stock Prepare 1 mg/mL Stock Solution stock->acid stock->base stock->oxidation stock->thermal stock->photo

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC Method
ParameterRecommended Starting Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all degradation products.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
Temperature 30 °C

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Data Presentation

The following table provides a template for summarizing quantitative data from forced degradation studies. The percentage of degradation should be determined using a validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)

Stress ConditionParametersDuration% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis0.1 M HCl, 60°C24 hoursData to be determinedTo be identified
Base Hydrolysis0.1 M NaOH, RT24 hoursData to be determinedTo be identified
Oxidation3% H₂O₂, RT24 hoursData to be determinedTo be identified
Thermal (Solid)70°C7 daysData to be determinedTo be identified
Photostability1.2 million lux hours-Data to be determinedTo be identified

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Logical Relationships

The following diagram illustrates the logical relationship between the stability of this compound and various influencing factors.

Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways stability This compound Stability pH pH stability->pH Temperature Temperature stability->Temperature Light Light Exposure stability->Light Oxygen Presence of Oxygen stability->Oxygen Hydrolysis Hydrolysis pH->Hydrolysis Thermal_Deg Thermal Degradation pH->Thermal_Deg Photodegradation Photodegradation pH->Photodegradation Oxidation Oxidation pH->Oxidation Temperature->Hydrolysis Temperature->Thermal_Deg Temperature->Photodegradation Temperature->Oxidation Light->Hydrolysis Light->Thermal_Deg Light->Photodegradation Light->Oxidation Oxygen->Hydrolysis Oxygen->Thermal_Deg Oxygen->Photodegradation Oxygen->Oxidation

Caption: Factors influencing this compound stability.

References

Technical Support Center: Improving Scalability of 3-Hydroxypyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-hydroxypyridine (B118123), with a focus on improving scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for this compound?

A1: The primary industrial routes for this compound synthesis are the pyridine (B92270) sulfonation-alkali fusion method and the oxidative acidolysis of furfurylamine (B118560).[1] The sulfonation route is a well-established, high-yield process, while the furfurylamine method utilizes renewable biomass resources.[1] Another viable method, particularly for large-scale production, involves the hydrolysis of 3-chloropyridine.[2]

Q2: My this compound synthesis is suffering from low yields. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions (temperature, pressure, reaction time), impurities in starting materials, and the formation of side products.[3][4] For instance, in syntheses starting from furfural (B47365), temperatures exceeding 140°C can lead to polymerization, significantly reducing the yield.[1] Incomplete oxidation of intermediates, such as in the Hantzsch synthesis, is also a common reason for lower than expected yields.[5]

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Minimizing byproduct formation requires careful control over reaction conditions.[4] In multi-step syntheses like the Hantzsch method, common side products can arise from self-condensation of reactants or Michael addition reactions.[4] Ensuring the purity of starting materials is crucial, as impurities can lead to unwanted side reactions.[4] Running reactions under an inert atmosphere can prevent aerial oxidation of sensitive intermediates.

Q4: How can I effectively manage exothermic reactions during scale-up?

A4: Managing exothermic reactions is critical for safety and to prevent product degradation at larger scales.[4] Key strategies include:

  • Slow, controlled addition of reagents: This helps to manage the rate of heat generation.[4][6]

  • Efficient cooling: Utilizing an appropriate cooling system, such as an ice bath or cryostat, is essential for maintaining a stable, low temperature.[4][6]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[4][6]

  • Continuous flow chemistry: For highly exothermic processes, flow reactors offer superior temperature control and are inherently safer.[4]

Q5: What are the most effective methods for purifying crude this compound at scale?

A5: The choice of purification method depends on the nature of the impurities. Common techniques for purifying pyridine derivatives include:

  • Acid-Base Extraction: This is effective for separating the basic this compound from non-basic impurities.[7]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can yield high-purity material.[4]

  • Vacuum Distillation: This is ideal for removing non-volatile impurities and separating compounds with different boiling points.[7]

  • Column Chromatography: While versatile, this method can be less economical for very large-scale production.[4]

Troubleshooting Guides

Issue 1: Low Yield in Pyridine Sulfonation-Alkali Fusion
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Sulfonation Ensure the use of fuming sulfuric acid and appropriate reaction temperatures (230-240°C). Verify the reaction time is sufficient (13-14 hours).Increased yield of pyridine-3-sulfonic acid intermediate.
Inefficient Alkali Fusion Maintain a fusion temperature of 220-230°C for at least 4 hours. Ensure adequate mixing to prevent localized overheating and caking.Improved conversion of the sulfonic acid to this compound.
Product Loss During Workup Carefully control the pH during neutralization (pH 4 with HCl, then pH 8-9 with Na2CO3). Ensure complete precipitation of the product by cooling to below 5°C.Enhanced recovery of the final product.
Frothing and Caking at Large Scale Consider performing the hydrolysis of the alkali metal salt of 3-pyridinesulfonic acid in an aqueous solution under pressure (240-260°C).[8]A more manageable and efficient large-scale reaction with minimized frothing and caking.[8]
Issue 2: Poor Performance in Furfurylamine Oxidation Method
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Molar Ratios Adhere to the optimal molar ratio of furfurylamine:HCl:H2O2 (1:5:1.1).[9][10]Maximized conversion of the starting material.
Uncontrolled Exotherm During H2O2 Addition Add the hydrogen peroxide dropwise while maintaining a low temperature (0-5°C).[9][10]Prevention of side reactions and product degradation due to excessive heat.
Incomplete Reaction After the addition of H2O2, ensure the reaction mixture is refluxed at 100-105°C for at least 30 minutes.[9][10]Complete conversion to this compound.
Furfural Polymerization (when starting from furfural) Maintain the reaction temperature between 100-140°C. Temperatures above this range can lead to polymerization.[1]Minimized formation of polymeric byproducts and increased yield of the desired product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pyridine Sulfonation and Alkali Fusion

Materials:

Procedure:

  • Sulfonation: In a dry reaction vessel, add fuming sulfuric acid. With stirring, slowly add pyridine, followed by mercury (II) sulfate. Heat the mixture to 230-240°C and maintain for 13-14 hours.

  • Isolation of Pyridine-3-sulfonic acid: Cool the reaction mixture to 20-25°C. Add ethanol and continue cooling to below 5°C to induce crystallization. Filter the mixture to collect the pyridine-3-sulfonic acid.

  • Alkali Fusion: In a separate reaction vessel, add sodium hydroxide and the obtained pyridine-3-sulfonic acid. Melt the mixture at 160°C and then heat to 220-230°C for 4 hours.

  • Workup and Isolation of Crude Product: Cool the mixture to 100°C and dissolve it in water. Adjust the pH to 4 with 30% hydrochloric acid. Concentrate the solution under reduced pressure and filter to remove sodium chloride. Adjust the filtrate to pH 8-9 with a saturated sodium carbonate solution. Cool and filter to obtain crude this compound.

  • Purification: Recrystallize the crude product from toluene to obtain purified this compound.

Protocol 2: Synthesis of this compound from Furfurylamine

Materials:

  • Furfurylamine

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) solution (1 mol/L)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a dropping funnel and a reflux condenser, prepare a solution of hydrochloric acid. Cool the solution to 0-5°C.

  • Addition of Reactants: Slowly add furfurylamine to the cooled HCl solution. Following this, add hydrogen peroxide dropwise while maintaining the temperature between 0-5°C. The molar ratio of furfurylamine:HCl:H₂O₂ should be 1:5:1.1.[9][10]

  • Reaction: After the addition is complete, heat the mixture to reflux at 100-105°C for 30 minutes.[9][10]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the solution by adjusting the pH to 7-8 with a 1 mol/L NaOH solution.[11]

  • Extraction and Isolation: Extract the product from the aqueous solution multiple times with diethyl ether.[11] Combine the organic extracts and remove the solvent under reduced pressure to obtain this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impurity_issue Impurities Detected? check_purity->impurity_issue check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) conditions_issue Conditions Optimal? check_conditions->conditions_issue analyze_byproducts Analyze for Byproducts (TLC, GC-MS, NMR) byproducts_issue Byproducts Identified? analyze_byproducts->byproducts_issue optimize_purification Optimize Purification/ Workup Procedure purification_issue Product Loss During Workup? optimize_purification->purification_issue impurity_issue->check_conditions No purify_reagents Purify/Replace Reagents impurity_issue->purify_reagents Yes conditions_issue->analyze_byproducts Yes adjust_conditions Adjust Reaction Parameters conditions_issue->adjust_conditions No byproducts_issue->optimize_purification No modify_protocol Modify Protocol to Minimize Side Reactions byproducts_issue->modify_protocol Yes refine_workup Refine Workup/Purification Steps purification_issue->refine_workup Yes end Improved Yield purification_issue->end No purify_reagents->check_conditions adjust_conditions->analyze_byproducts modify_protocol->optimize_purification refine_workup->end

Caption: A logical workflow for troubleshooting low yields.

Exothermic_Reaction_Management Management of Exothermic Reactions During Scale-Up cluster_immediate cluster_preventative start Exothermic Reaction Detected (Rapid Temperature Increase) immediate_actions Immediate Actions start->immediate_actions stop_reagents Stop Reagent Addition immediate_actions->stop_reagents enhance_cooling Enhance Cooling immediate_actions->enhance_cooling preventative_measures Preventative Measures for Future Runs stop_reagents->preventative_measures enhance_cooling->preventative_measures slow_addition Implement Slow Reagent Addition preventative_measures->slow_addition dilute_reaction Dilute Reaction Mixture preventative_measures->dilute_reaction optimize_cooling Optimize Cooling System preventative_measures->optimize_cooling consider_flow_chem Consider Flow Chemistry preventative_measures->consider_flow_chem end Safe and Controlled Reaction slow_addition->end dilute_reaction->end optimize_cooling->end consider_flow_chem->end

Caption: A flowchart for managing exothermic reactions.

References

Technical Support Center: Functionalization of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypyridine (B118123). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Table of Contents

  • FAQs on Electrophilic Aromatic Substitution

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • FAQs on N- vs. O-Functionalization

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • FAQs on Cross-Coupling Reactions

    • --INVALID-LINK--

    • --INVALID-LINK--

  • FAQs on Protecting Groups

    • --INVALID-LINK--

    • --INVALID-LINK--

FAQs on Electrophilic Aromatic Substitution

My bromination of this compound is giving me a mixture of products. How can I improve the regioselectivity?

Answer:

A common issue with the bromination of this compound is the formation of a mixture of mono- and di-brominated products. The regioselectivity is highly dependent on the brominating agent and the reaction conditions. For highly regioselective mono-bromination at the C2 position, using N-Bromosuccinimide (NBS) in acetonitrile (B52724) is recommended. Using Br₂ with NaOH has also been reported to yield exclusively 2-bromo-3-hydroxypyridine (B45599).[1] Over-bromination to form 2,6-dibromo-3-hydroxypyridine (B188541) can occur, especially with stronger brominating agents or multiple equivalents of the reagent.

Troubleshooting Flowchart for Bromination

Troubleshooting Bromination of this compound start Starting Point: Mixture of brominated products check_reagent What brominating agent was used? start->check_reagent br2 Br₂ check_reagent->br2 Br₂ nbs NBS check_reagent->nbs NBS other Other check_reagent->other Other br2_outcome High chance of over-bromination and isomer formation. br2->br2_outcome nbs_outcome Good choice for regioselectivity. nbs->nbs_outcome other_outcome Reagent may not be selective. Consider switching to NBS. other->other_outcome br2_solution Solution: Use Br₂/NaOH for C2 selectivity or switch to NBS in acetonitrile. br2_outcome->br2_solution nbs_solution Troubleshoot: - Check solvent (MeCN is optimal) - Control stoichiometry (1.0 eq NBS) - Check temperature nbs_outcome->nbs_solution

Caption: Logic for troubleshooting bromination reactions.

Quantitative Data on Bromination with NBS

Substituent on PyridineSolventProduct(s)Yield (%)Reference
3-OHMeCN2-Bromo-3-hydroxypyridine95--INVALID-LINK--
3-OHCCl₄2-Bromo-3-hydroxypyridine, 2,6-Dibromo-3-hydroxypyridineMixture--INVALID-LINK--

Experimental Protocol: Regioselective Bromination with NBS

  • Dissolve this compound (1 mmol) in acetonitrile (5 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (1 mmol, 1 equivalent) to the solution.

  • Stir the reaction at room temperature in the dark.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude product, a mixture of succinimide (B58015) and the brominated pyridine, can be purified by flash chromatography.[2]

I'm trying to nitrate (B79036) this compound and getting poor yields and multiple isomers. What are the recommended conditions?

Answer:

Direct nitration of this compound with mixed nitric and sulfuric acid is known to produce a mixture of 2-nitro and 6-nitro isomers, with the 2-nitro product generally being major. A common issue is the harsh conditions leading to degradation and purification challenges. An improved, higher-yielding method uses potassium nitrate (KNO₃) and acetic anhydride (B1165640) in ethyl acetate (B1210297).

Quantitative Data on Nitration

Nitrating AgentConditionsProduct(s)Yield (%)Reference
HNO₃ / H₂SO₄40-45 °C3-Hydroxy-2-nitropyridine (B88870)75--INVALID-LINK--
KNO₃ / Ac₂O45 °C, Ethyl Acetate3-Hydroxy-2-nitropyridine90--INVALID-LINK--

Experimental Protocol: Nitration using KNO₃/Ac₂O

  • To a 1L three-neck flask, add this compound (50g, 0.525 mol), ethyl acetate (400 mL), potassium nitrate (KNO₃, 74g, 0.735 mol), and acetic anhydride (367 mL, 3.675 mol).

  • Heat the mixture to 45°C with mechanical stirring.

  • Monitor the reaction until completion (e.g., by TLC).

  • After the reaction, cool the mixture and filter. Wash the solid with ethyl acetate.

  • Combine the filtrates and adjust the pH to neutral with a saturated NaOH solution.

  • Extract the aqueous layer 3-4 times with ethyl acetate.

  • Combine the organic extracts, treat with activated carbon, and reflux for 1 hour.

  • Cool, filter, and dry the filtrate with anhydrous magnesium sulfate.

  • Concentrate the solution on a rotary evaporator and dry the resulting solid to obtain 3-hydroxy-2-nitropyridine.[3]

What is the expected regioselectivity for a Vilsmeier-Haack reaction with this compound?

Answer:

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For this compound, the hydroxyl group is activating and ortho-, para-directing. Therefore, formylation is expected to occur at the C2 and C6 positions. The Vilsmeier reagent (formed from POCl₃ and DMF) is a weak electrophile, and the reaction works best on activated rings.[4] You may see a mixture of 2-formyl and 6-formyl products. The exact ratio can be influenced by steric and electronic factors of other substituents on the ring.

Reaction Pathway

sub This compound intermediate Electrophilic Attack sub->intermediate reagent Vilsmeier Reagent (POCl₃, DMF) reagent->intermediate p2 2-formyl-3-hydroxypyridine (Major Product, expected) intermediate->p2 p6 6-formyl-3-hydroxypyridine (Minor Product, expected) intermediate->p6

Caption: Vilsmeier-Haack formylation of this compound.

FAQs on N- vs. O-Functionalization

I am getting a mixture of N- and O-alkylated products. How can I selectively achieve O-alkylation?

Answer:

The competition between N- and O-alkylation is a classic problem in hydroxypyridine chemistry. To favor O-alkylation, you generally want to use conditions that promote the reactivity of the phenoxide ion while minimizing the nucleophilicity of the ring nitrogen. Using a strong base to fully deprotonate the hydroxyl group, in combination with a polar aprotic solvent, often favors O-alkylation. For example, using KOH in DMSO for methylation of 2-bromo-3-hydroxypyridine gives the O-methylated product.

Experimental Protocol: O-methylation of 2-bromo-3-hydroxypyridine

  • To a stirred mixture of 2-bromo-3-hydroxypyridine (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) at 55-60°C under a nitrogen atmosphere, add a solution of methyl iodide (72.4 g) in DMSO (100 mL) dropwise.

  • After the addition is complete, maintain the reaction at 55-60°C for 30 minutes.

  • Pour the mixture into ice water (800 g) and filter the precipitate.

  • Triturate the precipitate with Et₂O (3 x 500 mL).

  • Wash the combined extracts sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).

  • Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-bromo-3-methoxypyridine (B21398) (yield: 68%).[5]

Under what conditions is N-alkylation favored?

Answer:

N-alkylation is often favored under conditions where the nitrogen atom is more nucleophilic than the oxygen. This can be achieved by using less polar solvents and bases that may not fully deprotonate the hydroxyl group, leading to reaction with the lone pair on the nitrogen. In some cases, the formation of a pyridinium (B92312) salt is the primary reaction, especially with strong acids.[6][7] The choice of electrophile also plays a role; softer electrophiles tend to react at the softer nitrogen atom.

My Mitsunobu reaction on this compound is not working well. What are the common pitfalls?

Answer:

The Mitsunobu reaction allows for the conversion of an alcohol to various functional groups with inversion of stereochemistry. However, with phenols and heteroaromatic alcohols like this compound, several side reactions can occur.

Common Issues and Solutions:

  • Low Acidity of Nucleophile: The reaction works best with acidic nucleophiles (pKa < 13). If your nucleophile (e.g., a carboxylic acid) is not acidic enough, the deprotonation of the azodicarboxylate intermediate is slow, leading to side reactions.

  • Side Reaction with Azodicarboxylate: A common side product is the formation of an alkylated hydrazine (B178648) derivative, where the azodicarboxylate (DEAD or DIAD) acts as the nucleophile instead of your intended nucleophile.[6] This is more likely with weakly acidic pronucleophiles.

  • Formation of Byproducts: The reaction generates triphenylphosphine (B44618) oxide and a hydrazine derivative as byproducts, which can complicate purification.

  • Reagent Order of Addition: The order of addition can be critical. A typical protocol involves dissolving the alcohol, the nucleophile (e.g., carboxylic acid), and triphenylphosphine in a suitable solvent (like THF), cooling to 0°C, and then slowly adding the DEAD or DIAD.[6]

Troubleshooting Diagram

start Mitsunobu Reaction Fails or Low Yield check_pka Is pKa of Nucleophile < 13? start->check_pka check_byproducts Are byproducts complicating purification? start->check_byproducts check_conditions Review Reaction Conditions start->check_conditions pka_yes pKa is OK. check_pka->pka_yes Yes pka_no Low acidity is likely the issue. Consider a more acidic nucleophile or a different coupling method. check_pka->pka_no No byproducts_yes Use polymer-supported PPh₃ or alternative purification methods. check_byproducts->byproducts_yes Yes conditions_solution Check order of addition. Ensure anhydrous conditions. Use THF or other suitable solvent. check_conditions->conditions_solution

Caption: Troubleshooting the Mitsunobu reaction.

FAQs on Cross-Coupling Reactions

What is the best catalyst for a Suzuki-Miyaura coupling with a 3-pyridyl triflate?

Answer:

For the Suzuki-Miyaura coupling of 3-pyridyl triflates, Pd(PPh₃)₄ has been shown to be a very effective catalyst. In comparative studies, it outperformed other common catalysts like Pd(dppf)Cl₂ for this specific transformation.[8] The choice of base is also crucial, with K₃PO₄ being a good option.

Comparison of Catalysts for Suzuki Coupling

CatalystBaseOutcomeReference
Pd(PPh₃)₄K₃PO₄Good to excellent yield--INVALID-LINK--
Pd(dppf)Cl₂K₃PO₄Lower yield than Pd(PPh₃)₄--INVALID-LINK--
Pd(dppf)Cl₂KOAcLower yield than K₃PO₄--INVALID-LINK--
My Suzuki coupling reaction is sluggish or fails. What should I troubleshoot?

Answer:

If your Suzuki coupling with a 3-pyridyl triflate is not proceeding as expected, consider the following troubleshooting steps:

  • Catalyst Choice: As mentioned, Pd(PPh₃)₄ is often the catalyst of choice. Ensure your catalyst is active and has been stored correctly.

  • Base: K₃PO₄ is an effective base for this reaction. Ensure it is finely powdered and anhydrous.

  • Solvent: Dioxane is a commonly used solvent. Ensure it is anhydrous.

  • Temperature: The reaction often requires heating, typically around 90-95°C.

  • Reagent Quality: Ensure the quality of your 3-pyridyl triflate and boronic acid/ester. Boronic acids can dehydrate to form boroxines, which can affect reactivity.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocol: Suzuki Coupling of a 3-Pyridyl Triflate

  • In a screw-top culture tube equipped with a stir bar, add Pd(PPh₃)₄ (10 mol %), and K₃PO₄ (3 equivalents).

  • Seal the tube with a septum and place it under an argon atmosphere.

  • Add anhydrous dioxane (to make a ~0.05 M solution).

  • Add the 3-pyridyl triflate (1 equivalent) and the alkenyl boronate (1.25 equivalents).

  • Replace the septum with a screw cap and place the tube in a preheated oil bath at 90-95°C.

  • Stir until the reaction is complete as monitored by TLC or GC-MS.[9]

FAQs on Protecting Groups

When should I protect the hydroxyl group of this compound, and what are the recommended protecting groups?

Answer:

Protection of the hydroxyl group is necessary when you are performing reactions that are incompatible with a free hydroxyl group. This includes reactions involving strong bases (which would deprotonate the hydroxyl), organometallics, or electrophiles that could react at the oxygen.

Common Scenarios Requiring Protection:

  • Grignard or Organolithium Reactions: To prevent quenching of the organometallic reagent.

  • Certain Cross-Coupling Reactions: If the conditions are basic enough to cause issues with the free hydroxyl.

  • Reactions on other parts of the molecule: To prevent the hydroxyl group from acting as a competing nucleophile.

Recommended Protecting Groups:

  • MEM (2-Methoxyethoxymethyl): Can be installed using MEM-Cl under basic conditions, often with phase-transfer catalysis. It is stable to many conditions but can be removed with acid.

  • TBS (tert-Butyldimethylsilyl): A bulky silyl (B83357) ether that can be installed using TBSCl and a base like imidazole. It is stable to a wide range of conditions and is typically removed with fluoride (B91410) sources (e.g., TBAF).

I am having trouble with the MEM protection of this compound. Is there a reliable protocol?

Answer:

Yes, a reliable method for MEM protection of hydroxypyridines involves phase-transfer catalysis, which can improve yields and simplify the procedure, especially for substrates that may have solubility issues.

Experimental Protocol: MEM Protection using Phase-Transfer Catalysis

  • Combine the this compound derivative, dichloromethane (B109758) (CH₂Cl₂), and a 50% aqueous NaOH solution.

  • Add a catalytic amount of a phase-transfer catalyst, such as Aliquat 336 (trioctylmethylammonium chloride).

  • To this biphasic mixture, add 2-methoxyethoxymethyl chloride (MEM-Cl) dropwise with vigorous stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

References

Technical Support Center: 3-Pyridinesulfonic Acid Fusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering frothing during the fusion of 3-pyridinesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is "fusion" of 3-pyridinesulfonic acid?

A1: In the context of industrial chemistry, "fusion" of an aryl sulfonic acid like 3-pyridinesulfonic acid typically refers to one of two high-temperature processes:

  • Alkali Fusion: Reaction of the sulfonic acid with a molten alkali (e.g., sodium hydroxide) to replace the sulfonic acid group, often with a hydroxyl group. This process is used in the synthesis of phenols and other derivatives.[1][2]

  • Thermal Desulfonation: Heating the sulfonic acid to a high temperature, often in the presence of an acid catalyst, to remove the sulfonic acid group and revert to the parent aromatic compound (pyridine in this case).[1][2]

Q2: What causes frothing during the fusion of 3-pyridinesulfonic acid?

A2: Frothing, a form of foaming, is caused by the entrapment of gas bubbles within the molten reaction mixture. The primary sources of gas generation during the fusion of 3-pyridinesulfonic acid are:

  • Thermal Decomposition: At high temperatures (3-pyridinesulfonic acid's melting point is >300 °C), the sulfonic acid group can decompose, releasing sulfur dioxide (SO₂) and sulfur trioxide (SO₃) gases.[3]

  • Reaction Byproducts: In an alkali fusion, the reaction between the sulfonic acid and the molten alkali can produce water vapor.[1][2] The reaction can also generate sulfur dioxide.

  • Entrained Air: Inefficient mixing or charging of reactants can introduce air into the viscous melt.

Q3: How does the viscosity of the melt contribute to frothing?

A3: The high viscosity of the molten 3-pyridinesulfonic acid and its reaction mixture traps the evolved gases, preventing them from escaping smoothly. This leads to the formation of a stable foam, or "froth," which can expand significantly in volume.

Q4: What are the consequences of uncontrolled frothing?

A4: Uncontrolled frothing can lead to several process safety and efficiency issues:

  • Reactor Overflow: The expanding foam can exceed the reactor volume, leading to loss of product and creating a hazardous spill.

  • Poor Heat Transfer: Foam is a poor thermal conductor, which can lead to localized overheating and potential runaway reactions.

  • Incomplete Reaction: The heterogeneous nature of the foam can result in poor mixing and incomplete conversion of reactants.

  • Product Contamination: If the foam comes into contact with cooler parts of the reactor, it can solidify and fall back into the melt, potentially introducing impurities.

Troubleshooting Guides

Issue 1: Sudden and Vigorous Frothing During Heating
Possible Cause Troubleshooting Step
Rapid Thermal Decomposition 1. Immediately reduce the heating rate or lower the setpoint temperature. 2. Ensure the temperature control system is calibrated and functioning correctly. 3. Consider performing the fusion under a controlled, slight positive pressure of an inert gas (e.g., Nitrogen) to suppress gas evolution.
Presence of Moisture 1. Ensure all reactants and the reactor are thoroughly dry before starting the fusion. 2. Use a dehydrating agent during the reaction if compatible with the process.[1]
Localized Overheating 1. Improve agitation to ensure uniform temperature distribution throughout the melt. 2. Check for and remove any solidified material on the reactor walls that could be impeding heat transfer.
Issue 2: Persistent Frothing Throughout the Fusion Process
Possible Cause Troubleshooting Step
Continuous Gas Evolution from Reaction 1. Introduce a suitable high-temperature anti-foaming agent at the start of the process or add it incrementally. 2. Optimize the reaction temperature to control the rate of gas evolution. 3. If conducting an alkali fusion, ensure the alkali is added in a controlled manner to manage the rate of reaction.
Inefficient Gas Disengagement 1. Increase the headspace in the reactor to allow more room for the foam to break. 2. Consider a reactor design with a larger surface area to volume ratio. 3. A gentle sweep of an inert gas across the surface of the melt can help to carry away evolved gases.
Inappropriate Anti-foaming Agent 1. Verify that the chosen anti-foaming agent is stable and effective at the process temperature and pH. 2. Test different types of anti-foaming agents (e.g., silicone-based vs. non-silicone) to find the most effective one for your specific process.[4][5][6]

Data on Anti-Foaming Agents

The selection of an appropriate anti-foaming agent is critical for controlling frothing. The choice depends on the specific conditions of the fusion process.

Agent Type Active Component Operating Temperature Effective pH Range Advantages Disadvantages
Silicone-Based Polydimethylsiloxane (PDMS), Modified PolysiloxanesUp to 250°C+Wide (Acidic to Alkaline)Highly effective at low concentrations, excellent thermal stability.[4][7]Can cause surface defects in some downstream applications (e.g., coatings).
Non-Silicone (Organic) High-carbon alcohols, fatty acids, esters, polyethersVaries (some up to 150°C)Generally less effective in extreme pHBiodegradable, less likely to cause downstream surface issues.[4]Lower thermal stability compared to silicones.[4]
Oil-Based Mineral oil, vegetable oilUp to 150°CNear-neutralCost-effective.Can reduce gloss in coatings, potential for odor.[8]

Experimental Protocols

Protocol 1: Alkali Fusion of 3-Pyridinesulfonic Acid with Froth Control

Objective: To perform an alkali fusion of 3-pyridinesulfonic acid to produce 3-hydroxypyridine, incorporating measures to control frothing.

Materials:

  • 3-Pyridinesulfonic acid

  • Sodium hydroxide (B78521) (pellets)

  • High-temperature silicone-based anti-foaming agent

  • Nitrogen gas supply

  • High-temperature reactor with overhead stirrer and temperature control

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and completely dry.

  • Charge Alkali: Charge a portion of the sodium hydroxide to the reactor and begin heating to its melting point (318°C) under a slow nitrogen sweep.

  • Prepare Sulfonic Acid Slurry: In a separate vessel, dissolve the 3-pyridinesulfonic acid in a minimal amount of water to form a concentrated solution. Add the remaining sodium hydroxide to this solution.

  • Add Anti-foaming Agent: Add the high-temperature silicone-based anti-foaming agent to the molten sodium hydroxide in the reactor. A typical starting concentration is 100-500 ppm.

  • Controlled Addition: Slowly and carefully add the 3-pyridinesulfonic acid/sodium hydroxide solution to the molten alkali in the reactor. Maintain a steady temperature and constant agitation.

  • Monitor for Frothing: Observe the reaction mixture for any signs of frothing. If frothing occurs, reduce the addition rate.

  • Reaction Completion: Once the addition is complete, maintain the reaction temperature for the desired time to ensure complete conversion.

  • Cool Down: Cool the reaction mixture under a nitrogen atmosphere.

Protocol 2: Thermal Desulfonation of 3-Pyridinesulfonic Acid with Froth Control

Objective: To perform thermal desulfonation of 3-pyridinesulfonic acid while mitigating frothing.

Materials:

  • 3-Pyridinesulfonic acid

  • Sulfuric acid (concentrated, as catalyst)

  • High-temperature silicone-based anti-foaming agent

  • Nitrogen gas supply

  • High-temperature reactor with overhead stirrer, temperature control, and a distillation takeoff.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry.

  • Charge Reactants: Charge the 3-pyridinesulfonic acid and concentrated sulfuric acid to the reactor.

  • Add Anti-foaming Agent: Add the high-temperature silicone-based anti-foaming agent to the reaction mixture.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Gradual Heating: Begin heating the mixture slowly and with constant agitation.

  • Monitor Gas Evolution: Monitor the off-gas for the evolution of SO₂ and SO₃. The rate of heating should be controlled to prevent a sudden, vigorous release of gases.

  • Maintain Temperature: Once the desired reaction temperature is reached, maintain it until the reaction is complete.

  • Product Isolation: The desulfonated product (pyridine) can be isolated by distillation.

  • Cool Down: Once the reaction is complete, cool the reactor under a nitrogen atmosphere.

Visualizations

experimental_workflow_alkali_fusion start Start: Alkali Fusion prep Prepare Reactor (Clean & Dry) start->prep charge_naoh Charge and Melt NaOH prep->charge_naoh add_antifoam Add Anti-foaming Agent charge_naoh->add_antifoam prep_slurry Prepare 3-PSA Slurry controlled_addition Controlled Addition of Slurry prep_slurry->controlled_addition add_antifoam->controlled_addition monitor Monitor for Frothing controlled_addition->monitor monitor->controlled_addition Frothing Detected (Reduce Rate) react Maintain Reaction Temperature monitor->react No Frothing cooldown Cool Down react->cooldown end_process End: Product Work-up cooldown->end_process troubleshooting_frothing frothing Frothing Observed sudden_froth Sudden & Vigorous Frothing frothing->sudden_froth persistent_froth Persistent Frothing frothing->persistent_froth cause1 Rapid Thermal Decomposition? sudden_froth->cause1 cause2 Moisture Present? sudden_froth->cause2 cause3 Continuous Gas Evolution? persistent_froth->cause3 cause4 Inefficient Gas Disengagement? persistent_froth->cause4 solution1 Reduce Heat / Apply Pressure cause1->solution1 solution2 Ensure Dry Reactants cause2->solution2 solution3 Add/Optimize Anti-foam cause3->solution3 solution4 Increase Headspace / Inert Sweep cause4->solution4

References

Technical Support Center: Regioselective Synthesis of Substituted 3-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the regioselective synthesis of substituted 3-hydroxypyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of substituted 3-hydroxypyridines?

A1: Several methods are commonly employed, each with its own advantages and suitability for different substitution patterns. Key methods include:

  • De Novo Synthesis via "Anti-Wacker"-Type Cyclization: A modern and versatile method for preparing polysubstituted 3-hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids. This palladium-catalyzed process offers high regioselectivity.[1][2]

  • Synthesis from Furfural (B47365) or Furfurylamine (B118560): A classical approach where furfural or its derivatives are converted to the pyridine (B92270) ring through reaction with an ammonia (B1221849) source and an oxidizing agent like hydrogen peroxide.[3][4][5][6]

  • Synthesis from 3-Pyridinesulfonic Acid: This method involves the sulfonation of pyridine followed by alkali fusion. It is a more traditional method suitable for producing the parent 3-hydroxypyridine (B118123).[7][8]

  • [4+2] Cycloaddition Reactions: Using 1,3-enynes as substrates in nickel-catalyzed cycloadditions with 3-azetidinones can provide access to specific regioisomers of 3-hydroxy-4,5-alkyl-substituted pyridines.[9]

Q2: How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity is a common challenge.[9] Strategies to improve it include:

  • Choice of Synthetic Route: The "anti-Wacker"-type cyclization is noted for its high regioselectivity in constructing polysubstituted 3-hydroxypyridines.[1][2]

  • Directing Groups: In pyridyne-based syntheses, the use of directing groups, such as a C2 amide, can effectively control the regioselectivity of nucleophilic attack.

  • Substituent Effects: The electronic properties of substituents on the starting materials can influence the regiochemical outcome. Electron-withdrawing groups on pyridyne precursors, for instance, can enhance aryne distortion and lead to greater regioselectivity.[10]

Q3: My palladium-catalyzed reaction is giving a low yield. What should I investigate?

A3: Low yields in palladium-catalyzed reactions, such as the "anti-Wacker" cyclization or Suzuki couplings to further functionalize the this compound, can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). The formation of palladium black is a visual indicator of catalyst decomposition.[11][12]

  • Ligand Choice and Stability: The choice of ligand is critical. For electron-rich heterocycles, bulky, electron-rich phosphine (B1218219) ligands may be necessary to promote the catalytic cycle. The ligand itself may also degrade under the reaction conditions.[11]

  • Purity of Reagents: Impurities in starting materials, especially boronic acids which can degrade on storage, can inhibit catalysis.[11]

  • Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can accelerate catalyst decomposition, while low temperatures may lead to a sluggish reaction.[11][13]

Q4: What are the best practices for purifying substituted 3-hydroxypyridines?

A4: Purification can be challenging due to the polar nature of the hydroxyl group and the basicity of the pyridine nitrogen.

  • Column Chromatography: This is a versatile technique. However, the basicity of pyridines can cause tailing on silica (B1680970) gel. This can often be mitigated by adding a small amount of a base, like triethylamine, to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent/anti-solvent system is a highly effective method for achieving high purity.[8]

  • Acid-Base Extraction: The basicity of the pyridine ring allows for extraction into an acidic aqueous layer to separate from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guides

Method 1: De Novo Synthesis via "Anti-Wacker"-Type Cyclization

Issue: Low or no yield of the cyclized tetrahydropyridine (B1245486) intermediate.

Potential CauseTroubleshooting Steps
Inactive Palladium Catalyst Ensure the Pd(0) source (e.g., Pd(PPh₃)₄) is fresh or has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[11]
Oxygen Contamination Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction setup and duration.[11][12]
Poor Quality Boronic Acid Use fresh boronic acid or test its quality (e.g., by NMR). Boronic acids can dehydrate to form boroxines upon storage, which can affect their reactivity.
Incorrect Reaction Temperature Optimize the reaction temperature. The "anti-Wacker" cyclization is typically run at elevated temperatures (e.g., 80 °C), but this may need to be adjusted based on the specific substrates.[1]

Issue: Failure of the final elimination step to form the this compound.

Potential CauseTroubleshooting Steps
Ineffective Base Ensure the base (e.g., DBU) is fresh and added in the correct stoichiometric amount. The choice of base can be critical for the elimination of the sulfinic acid moiety.[1]
Substrate-Specific Issues For some substitution patterns, the elimination may be disfavored. This has been observed in cases with a 1-alkynyl group at the C4 position.[1] In such instances, alternative synthetic routes may need to be considered.
Method 2: Synthesis from Furfural/Furfurylamine

Issue: Low yield of this compound.

Potential CauseTroubleshooting Steps
Side Reactions of Furfural Furfural can undergo side reactions at higher temperatures. Ensure the initial reaction steps, such as the addition of the oxidizing agent (e.g., H₂O₂), are performed at low temperatures (e.g., 0-5 °C).[4][5]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. For the reaction of furfurylamine with H₂O₂, an optimal molar ratio of furfurylamine:HCl:H₂O₂ has been reported as 1:5:1.1.[5]
Suboptimal Reaction Temperature/Time The reflux temperature and time can significantly impact the yield. These parameters should be optimized for the specific substrate and scale. For example, a reflux at 100-105 °C for 0.5 hours has been found to be effective in one procedure.[5]

Issue: Product is impure or has a dark color.

Potential CauseTroubleshooting Steps
Polymerization/Degradation Furfural and its derivatives can be prone to polymerization, especially under acidic conditions or at elevated temperatures. Careful control of reaction conditions is crucial. The crude product is often brown and requires further purification.[4]
Inefficient Purification The crude product often requires purification. Recrystallization from solvents like toluene (B28343) has been shown to be effective in yielding a high-purity product.[8]

Quantitative Data Summary

Table 1: Comparison of Yields for Selected this compound Syntheses

Synthesis MethodStarting MaterialsProductYield (%)Reference
From 3-Pyridinesulfonic AcidSodium and potassium salts of 3-pyridinesulfonic acidThis compound83.2[7]
From FurfurylamineFurfurylamine, H₂O₂, HClThis compound76[5]
From FurfuralFurfural, Ammonium Sulfamate2-amino-3-hydroxypyridine (B21099)>75[4]
"Anti-Wacker" CyclizationN-propargyl-N-tosyl-aminoaldehydes, Arylboronic acidsPolysubstituted 3-hydroxypyridinesGenerally good to excellent yields for the multi-step process.[1]

Experimental Protocols

Key Experiment: De Novo Synthesis of Polysubstituted 3-Hydroxypyridines via "Anti-Wacker"-Type Cyclization

This protocol is adapted from the work of Ito and coworkers.[1]

Step 1: Pd-Catalyzed Arylative Cyclization of Terminal Alkyne-Aldehyde

  • To a reaction tube, add the N-propargyl-N-tosyl-aminoaldehyde (1 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Place the tube under an argon atmosphere.

  • Add anhydrous methanol (B129727) (to a concentration of 0.1 M).

  • Seal the tube with a screw cap and heat the mixture at 80 °C for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the residue by preparative TLC or column chromatography to yield the 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate.

Step 2: Oxidation to the 3-Oxo Intermediate

  • Dissolve the tetrahydropyridine intermediate from Step 1 in a suitable solvent (e.g., CH₂Cl₂).

  • Add Dess-Martin periodinane (1.5 equiv) and stir at room temperature until the starting material is consumed (monitor by TLC). For acid-sensitive substrates, add sodium bicarbonate to buffer the reaction.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by chromatography.

Step 3: Elimination to Form the this compound

  • Dissolve the 3-oxo intermediate from Step 2 in an anhydrous solvent (e.g., THF).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (typically 1.5-2.0 equiv).

  • Stir the reaction at room temperature or with gentle heating until the elimination is complete (monitor by TLC or LC-MS).

  • Quench the reaction, extract the product, and purify by chromatography to obtain the final substituted this compound.

Visualizations

Troubleshooting_Low_Yield start Low Yield or No Reaction in Regioselective this compound Synthesis method Which synthetic method? start->method pd_cat Palladium-Catalyzed ('Anti-Wacker', Suzuki) method->pd_cat Pd-catalyzed furfural From Furfural/ Furfurylamine method->furfural Classical pd_q1 Formation of Palladium Black? pd_cat->pd_q1 furfural_q1 Reaction Temperature During Oxidation? furfural->furfural_q1 pd_a1_yes Catalyst Decomposition. 1. Improve degassing of solvents. 2. Ensure inert atmosphere (Ar/N2). 3. Use fresh, high-quality catalyst/ligand. pd_q1->pd_a1_yes Yes pd_q2_no Check Reagent Quality pd_q1->pd_q2_no No pd_a2 1. Use fresh boronic acid. 2. Verify purity of starting materials (NMR). 3. Ensure base is anhydrous and active. pd_q2_no->pd_a2 pd_q3 Optimize Conditions pd_a2->pd_q3 pd_a3 1. Screen reaction temperature. 2. Adjust catalyst and ligand loading. 3. Consider alternative ligand/solvent. pd_q3->pd_a3 furfural_a1_high Side reactions/polymerization likely. Maintain low temperature (0-5 °C) during H2O2 addition. furfural_q1->furfural_a1_high Too High furfural_q2_ok Check Stoichiometry furfural_q1->furfural_q2_ok Controlled (0-5°C) furfural_a2 Verify molar ratios of furfurylamine:acid:oxidant. (e.g., 1:5:1.1 ratio) furfural_q2_ok->furfural_a2 furfural_q3 Optimize Reflux Conditions furfural_a2->furfural_q3 furfural_a3 Adjust reflux time and temperature to maximize conversion and minimize degradation. furfural_q3->furfural_a3 Synthesis_Selection start Select Synthesis Route for Substituted this compound q1 Desired Product? start->q1 parent Unsubstituted This compound q1->parent Unsubstituted polysub Polysubstituted (high regioselectivity needed) q1->polysub Polysubstituted alkylsub Specific Alkyl Substitution Pattern q1->alkylsub Specific Alkyl Pattern method_parent Use classical methods: - From 3-Pyridinesulfonic Acid - From Furfurylamine parent->method_parent method_polysub Use De Novo Synthesis: - 'Anti-Wacker' type cyclization polysub->method_polysub method_alkylsub Consider: - [4+2] Cycloaddition with 1,3-enynes alkylsub->method_alkylsub

References

managing reaction temperature in 3-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 3-hydroxypyridine (B118123). It is intended for researchers, scientists, and drug development professionals to address common challenges and ensure successful, reproducible outcomes.

Troubleshooting Guide

This guide addresses specific issues related to temperature control that may be encountered during the synthesis of this compound.

1. Issue: Low or No Yield of this compound

  • Question: My reaction has resulted in a low yield or no desired product. How can I troubleshoot this?

  • Answer: Low or no yield in this compound synthesis can often be attributed to improper reaction temperatures. Here are some steps to diagnose and resolve the issue:

    • Verify Temperature Accuracy: Ensure your temperature monitoring equipment (thermocouple, thermometer) is calibrated and correctly placed to measure the internal reaction temperature, not just the heating bath.

    • Check for Localized Overheating: In large-scale reactions, especially those involving viscous materials, localized overheating near the vessel walls can occur, leading to the degradation of reactants and products.[1] Ensure vigorous and uniform stirring throughout the reaction.

    • Review Synthesis-Specific Temperature Requirements: Different synthetic routes to this compound have distinct optimal temperature ranges. Refer to the data table and experimental protocols below to ensure you are using the correct temperatures for your chosen method. For instance, the sulfonation of pyridine (B92270) requires very high temperatures (210-240°C), while the initial step of the synthesis from furfurylamine (B118560) is conducted at a much lower temperature (0-5°C).[2][3]

    • Consider Reaction Time in Conjunction with Temperature: The duration of the reaction is as critical as the temperature. A reaction that is not heated for a sufficient amount of time may not go to completion, while prolonged heating, even at the correct temperature, can lead to the formation of byproducts.

2. Issue: Formation of Impurities and Side Products

  • Question: My final product is impure, and I suspect the formation of side products. Could this be related to the reaction temperature?

  • Answer: Yes, improper temperature control is a primary cause of impurity formation.

    • High-Temperature Degradation: At temperatures approaching 300°C, particularly in the synthesis from pyridine-3-sulfonic acid, the formation of dihydroxypyridines, such as the unstable 2,3-isomer, can occur.[1]

    • Exothermic Reactions: Some steps in the synthesis of pyridine derivatives can be highly exothermic. If the heat generated is not effectively dissipated, the resulting temperature spike can lead to the formation of degradation products and pose a safety hazard.[4] To manage this, consider the slow, dropwise addition of reagents and ensure efficient cooling with an ice bath or cryostat.[4]

    • Polymerization: In syntheses involving nitriles, such as pyridine-3-carbonitriles, localized overheating can initiate polymerization, leading to the formation of insoluble, tar-like materials.[4] Strict temperature control is crucial to prevent this side reaction.[4]

3. Issue: Reaction Appears Stalled or is Proceeding Too Slowly

  • Question: The reaction does not seem to be progressing, or the reaction rate is much slower than expected. What should I do?

  • Answer: A slow or stalled reaction is often a sign that the temperature is too low.

    • Insufficient Activation Energy: Many chemical reactions require a certain amount of energy (activation energy) to initiate. If the reaction temperature is too low, the reactants may not have enough energy to overcome this barrier.

    • Gradual Temperature Increase: If you suspect the temperature is too low, increase it gradually while monitoring the reaction progress using an appropriate analytical technique, such as TLC or LC-MS. Be careful not to overshoot the optimal temperature, as this can lead to the formation of byproducts.

    • Catalyst Activity: If your reaction uses a catalyst, its activity may be temperature-dependent. Ensure that the reaction is being conducted at the optimal temperature for the specific catalyst being used.

Frequently Asked Questions (FAQs)

Q1: What are the critical temperature control points in the synthesis of this compound from pyridine-3-sulfonic acid?

A1: There are two main high-temperature steps in this synthesis. The first is the sulfonation of pyridine, which is typically carried out at 210-240°C.[5] The second is the alkali fusion of pyridine-3-sulfonic acid, which is conducted at temperatures in the range of 220-250°C.[5] Precise control of these temperatures is crucial for obtaining a good yield and minimizing the formation of byproducts like dihydroxypyridines.[1]

Q2: Are there any low-temperature steps in the synthesis of this compound that I need to be aware of?

A2: Yes, the synthesis of this compound from furfurylamine involves a critical low-temperature step. The addition of hydrogen peroxide should be done dropwise while maintaining the reaction temperature between 0-5°C.[2][3] This is likely to control the exothermic reaction and prevent the formation of unwanted side products. Following this, the reaction mixture is refluxed at a higher temperature of 100-105°C.[2][3]

Q3: How can I improve temperature control in a large-scale synthesis of this compound?

A3: Maintaining uniform temperature in large batches can be challenging.[1] To improve temperature control, consider the following:

  • Use a reactor with a high surface area to volume ratio to facilitate heat transfer.

  • Employ a powerful and efficient stirring mechanism to ensure the reaction mixture is homogeneous.

  • Use a jacketed reactor with a circulating temperature control fluid.

  • For highly exothermic steps, consider using a continuous flow reactor, which offers excellent temperature control.

Q4: What is the optimal temperature for the synthesis of this compound from 3-chloropyridine (B48278)?

A4: The synthesis of this compound from 3-chloropyridine is typically carried out at a temperature of 130-140°C.[6]

Data Presentation

Table 1: Temperature Parameters in Various this compound Synthesis Routes

Starting MaterialReaction StepRecommended Temperature Range (°C)Reported YieldNotes
PyridineSulfonation210 - 240-High temperatures are necessary for this step.[5]
Pyridine-3-sulfonic acidAlkali Fusion / Hydrolysis220 - 26079 - 84%Temperatures approaching 300°C can lead to dihydroxypyridine byproducts.[1]
3-ChloropyridineHydrolysis with base130 - 14085 - 90%A relatively milder condition compared to the sulfonic acid route.[6]
FurfurylamineH₂O₂ Addition0 - 576%Dropwise addition is crucial to control the exotherm.[2][3]
FurfurylamineReflux100 - 10576%This step follows the low-temperature H₂O₂ addition.[2][3]
Furfural (B47365)Ammonolysis100 - 140~12.6%A greener route using a biomass-derived starting material.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Pyridine-3-sulfonic Acid

This protocol is a general guideline and may require optimization.

  • Sulfonation of Pyridine:

    • In a suitable reactor, carefully add pyridine to fuming sulfuric acid.

    • Add a catalytic amount of mercury (II) sulfate.

    • Heat the mixture to 210-220°C and maintain this temperature for 8-10 hours.[5]

    • Cool the reaction mixture and add a solvent such as methanol, ethanol, or water to precipitate the pyridine-3-sulfonic acid.[5]

    • Filter the solid and dry.

  • Alkali Fusion and Hydrolysis:

    • Mix the obtained pyridine-3-sulfonic acid with an alkaline substance (e.g., sodium hydroxide).

    • Heat the mixture to a molten state at approximately 160°C, then increase the temperature to 220-250°C and maintain for 2-3 hours.[5]

    • Cool the reaction mixture and dissolve it in water.

    • Adjust the pH to 8-9 with a suitable acid.

    • The crude this compound can be purified by crystallization.

Protocol 2: Synthesis of this compound from Furfurylamine

This protocol is based on a reported procedure and should be performed with appropriate safety precautions.

  • Reaction Setup:

    • In a reaction vessel equipped with a dropping funnel and a thermometer, prepare a solution of hydrochloric acid.

    • Cool the solution to 0-5°C using an ice bath.

  • Oxidative Ring Expansion:

    • To the cooled hydrochloric acid solution, add furfurylamine.

    • Slowly add hydrogen peroxide dropwise, ensuring the temperature is maintained between 0-5°C.[2][3] The molar ratio of furfurylamine:HCl:H₂O₂ should be approximately 1:5:1.1.[2][3]

  • Reflux and Workup:

    • After the addition of hydrogen peroxide is complete, heat the reaction mixture to 100-105°C and reflux for about 30 minutes.[2][3]

    • After cooling, the this compound can be isolated and purified through standard workup procedures.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Temperature Issues start Problem Observed (Low Yield, Impurities) check_temp Is the reaction temperature within the optimal range? start->check_temp verify_sensor Verify temperature sensor calibration and placement check_temp->verify_sensor No check_stirring Is the stirring adequate and uniform? check_temp->check_stirring Yes adjust_temp Adjust heating/cooling to reach optimal temperature verify_sensor->adjust_temp adjust_temp->check_stirring improve_stirring Increase stirring speed or use a more effective stirrer check_stirring->improve_stirring No check_exotherm Is an unexpected exotherm occurring? check_stirring->check_exotherm Yes improve_stirring->check_exotherm control_exotherm Implement slower reagent addition and/or more efficient cooling check_exotherm->control_exotherm Yes analyze_product Analyze product for known side products check_exotherm->analyze_product No control_exotherm->analyze_product optimize_conditions Systematically optimize reaction conditions (temp, time, concentration) analyze_product->optimize_conditions end_success Problem Resolved optimize_conditions->end_success TemperatureEffects Logical Relationships of Temperature in Synthesis temp Reaction Temperature too_low Too Low temp->too_low optimal Optimal temp->optimal too_high Too High temp->too_high slow_rate Slow or Stalled Reaction too_low->slow_rate high_yield High Yield optimal->high_yield high_purity High Purity optimal->high_purity side_products Side Product Formation (e.g., dihydroxypyridines) too_high->side_products degradation Product/Reagent Degradation too_high->degradation runaway Potential for Thermal Runaway too_high->runaway low_yield1 Low Yield slow_rate->low_yield1 low_purity Low Purity side_products->low_purity low_yield2 Low Yield degradation->low_yield2 low_yield2->low_purity

References

Technical Support Center: Solvent Effects on 3-Hydroxypyridine Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypyridine (B118123). The following information addresses common issues related to solvent selection and its impact on reaction outcomes, particularly regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My this compound alkylation reaction is giving me a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?

A1: The N- versus O-alkylation of this compound is highly dependent on the solvent, base, and alkylating agent used. This compound exists in a tautomeric equilibrium between the hydroxy form and a zwitterionic pyridone form. The choice of solvent can stabilize one tautomer over the other, thus influencing the nucleophilic site.

  • For preferential N-alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724). These solvents do not hydrogen bond with the nucleophile, leaving the nitrogen atom more available for attack.

  • For preferential O-alkylation: Nonpolar or less polar solvents can favor O-alkylation. In some cases, using the silver salt of the pyridone in a nonpolar solvent like benzene (B151609) has been shown to favor O-alkylation for related structures.

Q2: I am observing low yields in my this compound reaction. Could the solvent be the cause?

A2: Yes, the solvent can significantly impact reaction yield. Here are a few ways the solvent might be affecting your reaction:

  • Poor Solubility: this compound and its salts may have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Solvation of Nucleophile: Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the this compound anion, creating a "solvent cage" that hinders its ability to act as a nucleophile and thus lowering the reaction rate and yield.

  • Side Reactions: Some solvents can participate in or promote side reactions. For instance, using a nucleophilic solvent might lead to solvent incorporation into the product.

Q3: When I run my reaction in a protic solvent like ethanol, I get a different product ratio compared to an aprotic solvent like THF. Why is this happening?

A3: This is a classic example of solvent effects on nucleophilicity and tautomeric equilibrium.

  • In Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with both the nitrogen and oxygen atoms of the this compound tautomers. This interaction can stabilize the zwitterionic pyridone form, potentially influencing the N/O product ratio. Furthermore, protic solvents can solvate the nucleophile, reducing its reactivity.

  • In Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These solvents do not have acidic protons and therefore do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, which can lead to faster reaction rates and different selectivity. For S(_N)2 reactions, polar aprotic solvents generally lead to significant rate enhancements compared to polar protic solvents.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Williamson Ether Synthesis (O-Alkylation)

Symptoms: Your reaction to synthesize a 3-alkoxypyridine from this compound results in a significant amount of the N-alkylated isomer, or a mixture that is difficult to separate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Solvent Choice The solvent has a dramatic effect on the O/N alkylation ratio. Polar aprotic solvents tend to favor N-alkylation. For a Williamson ether synthesis on a related ambident nucleophile, switching from methanol (B129727) (a polar protic solvent) to acetonitrile (a polar aprotic solvent) significantly increased the O-alkylation product ratio from 72:28 to 97:3 (for O- vs. C-alkylation).[2][3] For this compound, if you are getting too much N-alkylation, consider less polar, non-protic solvents.
Base Selection The counter-ion of the base can influence the reaction site. Using a milder base like K₂CO₃ or Cs₂CO₃ might favor O-alkylation over stronger bases like NaH.
Reaction Temperature Lowering the reaction temperature may improve selectivity by favoring the kinetic product.
Issue 2: Low Yield in Mitsunobu Reaction

Symptoms: An attempt to perform a Mitsunobu reaction with this compound as the nucleophile results in low conversion of the starting material and a low yield of the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Solvent Selection The most common solvents for the Mitsunobu reaction are THF and diethyl ether.[4] If you are experiencing low yields, ensure your solvent is anhydrous. Dichloromethane or dioxane can also be used.[4]
Acidity of Nucleophile The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 15.[4] this compound meets this criterion. However, if the reaction is still sluggish, the formation of the betaine (B1666868) intermediate might be slow.
Order of Reagent Addition The standard and generally most effective protocol is to dissolve the alcohol, this compound, and triphenylphosphine (B44618) in the solvent, cool to 0 °C, and then slowly add the azodicarboxylate (e.g., DEAD or DIAD).[4]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 3-Alkoxypyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or acetonitrile, 5-10 mL per mmol of substrate), add a base (e.g., K₂CO₃, 1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heating: Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Mitsunobu Reaction with this compound

This protocol is a general guideline for the Mitsunobu reaction.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL per mmol of alcohol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.

  • Purification: Purify the desired product by flash column chromatography.

Data Presentation

Table 1: Solvent Effects on the Regioselectivity of Alkylation of Pyridine Derivatives

Nucleophile Alkylating Agent Solvent N-Alkylation (%) O-Alkylation (%) Other Products (%) Reference
2-PyridoneBenzyl HalidesWater (with Tween 20)>83<17-[5]
Sodium β-naphthoxideBenzyl BromideMethanol-7228 (C-alkylation)[2][3]
Sodium β-naphthoxideBenzyl BromideAcetonitrile-973 (C-alkylation)[2][3]
4-MethoxypyridineMethyl IodideToluene~50-~50 (N-methylpyridone)[6]
4-MethoxypyridineMethyl IodideDMF0-100 (N-methylpyridone)[6]

Visualizations

Tautomerism cluster_0 Favored in Nonpolar Solvents cluster_1 Favored in Polar Protic Solvents This compound This compound 3-Pyridone (Zwitterion) 3-Pyridone (Zwitterion) This compound->3-Pyridone (Zwitterion) Proton Transfer

Caption: Tautomeric equilibrium of this compound.

AlkylationPathways This compound Anion This compound Anion N-Alkylation N-Alkylated Product This compound Anion->N-Alkylation Polar Aprotic Solvent (e.g., DMF, Acetonitrile) O-Alkylation O-Alkylated Product This compound Anion->O-Alkylation Less Polar Solvent

Caption: Solvent influence on N- vs. O-alkylation pathways.

SolventOptimizationWorkflow start Start: Undesired Reaction Outcome (Low Yield / Poor Selectivity) solvent_class Identify Solvent Class (Protic vs. Aprotic, Polar vs. Nonpolar) start->solvent_class hypothesis Formulate Hypothesis: - Nucleophile solvation? - Tautomer stabilization? - Solubility issue? solvent_class->hypothesis select_solvents Select a Range of Test Solvents (e.g., THF, DMF, Toluene, CH3CN) hypothesis->select_solvents small_scale Run Small-Scale Parallel Reactions select_solvents->small_scale analyze Analyze Outcomes (Yield, N/O Ratio via NMR/LC-MS) small_scale->analyze optimize Optimize Temperature and Concentration for Best Solvent analyze->optimize end End: Optimized Conditions optimize->end

Caption: Workflow for troubleshooting and optimizing solvent conditions.

References

Validation & Comparative

Acidity of 3-Hydroxypyridine vs. 4-Hydroxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the acidity of 3-hydroxypyridine (B118123) and 4-hydroxypyridine (B47283) for researchers, scientists, and professionals in drug development. The significant difference in the acidic properties of these two isomers is primarily governed by their tautomeric equilibria in solution, a factor crucial for their behavior in biological and chemical systems.

Quantitative Comparison of Acidity

The acidity of hydroxypyridines can be considered from two perspectives: the acidity of the protonated pyridinium (B92312) form (pKa₁) and the acidity of the neutral molecule, which involves the loss of a proton from the hydroxyl or ring nitrogen (pKa₂). These values dictate the charge state of the molecule at a given pH.

CompoundStructurePredominant Tautomer (in water)pKa₁ (Pyridinium Deprotonation)pKa₂ (N-H/O-H Deprotonation)
This compound Enol (Hydroxypyridine) & Zwitterion4.79[1][2]8.75[1][2]
4-Hydroxypyridine Keto (Pyridone)3.2~11[3]

Chemical Principles: The Role of Tautomerism and Resonance

The difference in acidity between this compound and 4-hydroxypyridine is a direct consequence of their differing tautomeric forms in aqueous solution.

4-Hydroxypyridine predominantly exists as its keto tautomer, 4-pyridone .[4][5][6] This tautomer possesses significant aromatic character due to the delocalization of the nitrogen lone pair into the ring. When the conjugate base is formed by deprotonation of the hydroxyl group in the minor enol form (4-hydroxypyridine), the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This extensive delocalization stabilizes the conjugate base, making the parent molecule (specifically, its conjugate acid) more acidic. The pKa of ~3.2 reflects the deprotonation of the N-H+ of the pyridinium form, indicating that 4-pyridone is a relatively weak base. The deprotonation of the N-H bond of 4-pyridone itself, however, is much less favorable (pKa ~11) as it disrupts the aromaticity.

This compound , in contrast, exists in aqueous solution as an equilibrium mixture of the enol (this compound) and a zwitterionic (inner salt) keto form.[7] Critically, the negative charge in the conjugate base of this compound cannot be delocalized onto the ring nitrogen via a direct resonance pathway. This lack of extensive resonance stabilization makes the conjugate base less stable compared to that of 4-hydroxypyridine. Consequently, this compound is a weaker acid (in terms of its pyridinium form, pKa₁ = 4.79) and a stronger base than 4-hydroxypyridine. The pKa₂ of 8.75 corresponds to the deprotonation of the hydroxyl group.

The diagrams below illustrate these structural differences.

Potentiometric_Titration prep 1. Sample Preparation Dissolve compound in water to a known concentration (e.g., 1-10 mM). Purge with N₂ to remove dissolved CO₂. calib 2. pH Meter Calibration Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10). prep->calib titrate 3. Titration Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record pH after each addition, allowing it to stabilize. calib->titrate plot 4. Data Plotting Plot pH (y-axis) vs. volume of titrant added (x-axis). titrate->plot analyze 5. pKa Determination Determine the half-equivalence point(s). The pH at the half-equivalence point is equal to the pKa. plot->analyze Spectrophotometry prep 1. Sample & Buffer Preparation Prepare a stock solution of the compound. Prepare a series of buffers covering a wide pH range. spectra 2. Spectral Scans Record UV-Vis spectra of the compound in highly acidic (fully protonated) and highly alkaline (fully deprotonated) solutions to find λ_max for each species. prep->spectra measure 3. Absorbance Measurements Prepare samples in each buffer solution. Measure absorbance at the chosen λ_max across the pH range. spectra->measure plot 4. Data Plotting Plot absorbance vs. pH. This should yield a sigmoidal curve. measure->plot analyze 5. pKa Determination The pKa is the pH at the inflection point of the sigmoid curve, where A = (A_acid + A_base) / 2. plot->analyze

References

A Comparative Guide to the Biological Activity of 3-Hydroxypyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-hydroxypyridine (B118123) and its structural isomers, 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283). Due to a greater abundance of research on their derivatives, this guide synthesizes data from both the parent compounds and their analogues to offer a comprehensive perspective for drug discovery and development.

Introduction

Hydroxypyridines are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the hydroxyl group on the pyridine (B92270) ring profoundly influences the molecule's physicochemical properties and, consequently, its biological function. This guide focuses on the comparative biological activities of this compound, 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone), and 4-hydroxypyridine (in tautomeric equilibrium with 4-pyridone). We will explore their antioxidant, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, supported by available experimental data.

Data Presentation: A Comparative Analysis

Direct comparative studies on the parent hydroxypyridine isomers are limited. The following tables summarize available quantitative data, primarily from studies on their derivatives, to provide an insight into their relative biological potential.

Table 1: Comparative Antioxidant Activity

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
This compound-4-one derivativeDPPH Radical Scavenging~119Ascorbic Acid~26.6 - 41.25
3,4-Dihydroxypyridine (from 4-hydroxypyridine metabolism)DPPH Radical ScavengingEC50 = 2.4 mg/g GAEMimosineEC50 = 10.3 mg/g GAE

Table 2: Comparative Antimicrobial Activity

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound-4-one derivative (6c)Staphylococcus aureus32Ampicillin>32
This compound-4-one derivative (6c)Escherichia coli32Ampicillin>32
4-Hydroxy-2-pyridone alkaloid (Apiosporamide)Staphylococcus aureus1.56 - 6.25CiprofloxacinNot specified
4-Hydroxy-2-pyridone alkaloid (Apiosporamide)Methicillin-resistant S. aureus (MRSA)1.56 - 6.25CiprofloxacinNot specified

Table 3: Comparative Cytotoxicity

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound (with UVA/UVB)HaCaT keratinocytesInduces apoptosis at 100 µM--
3-Hydroxy-4-thiopyridone derivative (1e)HCT116 (Colon Cancer)~0.05--
3-Hydroxy-4-thiopyridone derivative (1e)SW480 (Colon Cancer)~0.05--
4-Hydroxy-2-pyridone alkaloid (Furanpydone A)MKN-45 (Gastric Cancer)4.35--
4-Hydroxy-2-pyridone alkaloid (Furanpydone A)HCT116 (Colon Cancer)9.72--

Table 4: Comparative Enzyme Inhibition

Compound/DerivativeTarget EnzymeIC50 / Ki
3-Hydroxypyridin-4-onesTyrosine HydroxylaseInhibition correlates with lipophilicity
2-Hydroxypyridine-N-oxideMushroom TyrosinaseIC50 = 1.16 µM, Ki = 1.8 µM
4-Hydroxypyridine derivativesNADH-Ubiquinone ReductaseInhibition observed
This compound derivative (Emoxypine)Monoamine Oxidase A (MAO-A)Decreased activity by 34-44%
This compound derivative (Emoxypine)Monoamine Oxidase B (MAO-B)Decreased activity by 9-10%

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution has a deep violet color and a characteristic absorbance maximum around 517 nm.

  • Reaction Mixture: Various concentrations of the test compound (hydroxypyridine isomers or derivatives) are added to the DPPH solution. A blank sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the test compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxypyridines are often linked to their ability to modulate key cellular signaling pathways. While direct evidence for the parent isomers is emerging, the following pathways are implicated based on studies of their derivatives and related compounds.

Antioxidant and Anti-inflammatory Pathways

Hydroxypyridine derivatives have been shown to possess antioxidant and anti-inflammatory properties, which are often interconnected. Key signaling pathways involved in these processes include the Keap1-Nrf2 and NF-κB pathways.

Keap1_Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 HP Hydroxypyridines (Potential Activators) HP->Keap1_Nrf2 Potential Modulation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Nrf2_n->ARE Binds to

Caption: Keap1-Nrf2 antioxidant response pathway.

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or certain activators, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. Hydroxypyridines, with their antioxidant potential, may modulate this pathway.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates HP Hydroxypyridines (Potential Inhibitors) HP->IKK Potential Inhibition IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB NFkB NF-κB IkB_NFkB->NFkB Releases Ub Ubiquitination & Degradation IkB_p->Ub Leads to Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_n->Inflammatory_Genes Induces Transcription

Caption: NF-κB inflammatory signaling pathway.

The NF-κB pathway is central to the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the activation of the IKK complex, which phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes. The anti-inflammatory effects of some hydroxypyridine derivatives may be attributed to their ability to inhibit this pathway.

Enzyme Inhibition

The ability of hydroxypyridines to chelate metal ions is a key mechanism behind their inhibition of various metalloenzymes.

Enzyme_Inhibition HP Hydroxypyridine (Chelator) Metal_Ion Metal Ion Cofactor (e.g., Fe²⁺, Cu²⁺) HP->Metal_Ion Chelates Metalloenzyme Metalloenzyme (e.g., Tyrosinase, Lipoxygenase) Inactive_Enzyme Inactive Enzyme Metalloenzyme->Inactive_Enzyme Inactivation Product Product Metalloenzyme->Product Catalyzes Metal_Ion->Metalloenzyme Binds to Active Site Inactive_Enzyme->Product Blocked Substrate Substrate Substrate->Metalloenzyme Binds to Substrate->Inactive_Enzyme Binding Inhibited

Caption: Mechanism of metalloenzyme inhibition.

Many enzymes require a metal ion cofactor for their catalytic activity. Hydroxypyridines, particularly those with a 3-hydroxy-4-pyridone or similar chelating motif, can bind to these metal ions, sequestering them from the enzyme's active site. This leads to the inhibition of the enzyme's function. This mechanism is thought to be responsible for the anti-inflammatory effects of some hydroxypyridinones through the inhibition of iron-dependent enzymes like cyclooxygenase and lipoxygenase[1].

Conclusion

This compound and its isomers, 2-hydroxypyridine and 4-hydroxypyridine, along with their numerous derivatives, represent a versatile class of compounds with a broad spectrum of biological activities. While direct comparative data on the parent isomers is not extensive, the available information suggests that all three scaffolds hold significant promise for the development of novel therapeutics.

  • This compound and its derivatives, particularly the 3-hydroxy-4-pyridone class, are notable for their iron-chelating, antioxidant, and anti-inflammatory properties.

  • 2-Hydroxypyridine (2-pyridone) is a common scaffold in a wide range of biologically active natural products and synthetic compounds with demonstrated antimicrobial, antiviral, and anticancer activities.

  • 4-Hydroxypyridine (4-pyridone) serves as a crucial intermediate in the synthesis of various pharmaceuticals and has been investigated for its role in enzyme inhibition.

Further head-to-head comparative studies of the parent isomers are warranted to fully elucidate their relative potencies and mechanisms of action. The information presented in this guide serves as a valuable starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of hydroxypyridines.

References

comparative study of metal chelating properties of hydroxypyridinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Metal Chelating Properties of Hydroxypyridinones

Hydroxypyridinones (HPs) are a significant class of N-heterocyclic chelators extensively studied for their high efficacy and specificity in binding hard metal ions, particularly ferric iron (Fe³⁺).[1] Their versatile structure allows for easy derivatization, enabling the fine-tuning of their biological and physicochemical properties.[1][2] This guide provides a comparative study of the metal chelating properties of various hydroxypyridinone derivatives, with a focus on their application in chelation therapy and diagnostics. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application.

Structural Classes and Chelation Mechanism

Hydroxypyridinones are broadly classified into three main categories based on the position of the hydroxyl and keto groups on the pyridinone ring: 3-hydroxy-4-pyridinones (3,4-HP), 3-hydroxy-2-pyridinones (3,2-HP), and 1-hydroxy-2-pyridinones (1,2-HOPO).[3] These molecules typically act as bidentate ligands, meaning they use two oxygen atoms to coordinate with a central metal ion.[4] For a metal ion like Fe³⁺, which prefers a six-coordinate geometry, three bidentate HP ligands are required to form a stable octahedral complex.[4][5] This 3:1 stoichiometry is crucial for effectively sequestering the metal ion.[6]

To enhance the metal chelation capacity, multiple HP units can be attached to a scaffold, creating polydentate ligands such as tetradentate (bis-HPs), hexadentate (tris-HPs), and octadentate (tetra-HPs) structures.[2][5][7] These multidentate chelators generally exhibit higher affinity and stability for metal ions compared to their bidentate counterparts.[2][8]

cluster_reactants Reactants cluster_product Product Fe3 Fe³⁺ Ion Fe_Complex [Fe(3,4-HPO)₃] Complex (Stable & Octahedral) Fe3->Fe_Complex Chelation (3:1 Stoichiometry) HPO1 3,4-HPO HPO1->Fe_Complex HPO2 3,4-HPO HPO2->Fe_Complex HPO3 3,4-HPO HPO3->Fe_Complex

General mechanism of Fe³⁺ chelation by three bidentate 3,4-HPO ligands.

Quantitative Comparison of Chelating Properties

The efficacy of a chelating agent is primarily assessed by its metal-ligand stability constant (log β) and its pM value. The stability constant indicates the strength of the metal-ligand complex, while the pM value (e.g., pFe³⁺) represents the chelator's binding ability at a physiological pH of 7.4, offering a more biologically relevant measure of potency.[4] A higher pM value signifies a more effective chelator under physiological conditions.[6]

Iron (Fe³⁺) Chelating Properties

The tables below summarize the pFe³⁺ values and stability constants for various hydroxypyridinones and compares them with clinically used iron chelators.

Table 1: Comparative pFe³⁺ Values of Various Chelators

ChelatorTypepFe³⁺Reference
Deferiprone (DFP)Bidentate 3,4-HP20.5 - 20.6[5][9]
3,4-HOPO (general)Bidentate20.6[9]
3,2-HOPO (general)Bidentate16.3[9]
1,2-HOPO (general)Bidentate16[5]
5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1)Bidentate 3,4-HP derivative22.0[9]
Hexadentate 3,4-HP (1)Hexadentate> Deferiprone[10]
Hexadentate 1,2-HOPO (4)Hexadentate> Deferiprone[10]
Desferrioxamine (DFO)Hexadentate Hydroxamate26.5[2]
Deferasirox (DFX)Tridentate22.5[4]

Table 2: Stability Constants (log β) for Metal Complexes

LigandMetal Ionlog β ValueReference
DeferiproneFe³⁺37.2 (β₃)[5]
1-Hydroxypyridin-2-oneFe³⁺27 (β₃)[5]
1-Methyl-3-hydroxypyridin-2-oneFe³⁺32 (β₃)[5]
3,4,3-LI(1,2-HOPO)Ce³⁺17.7 (β₁₁₀)[11]
3,4,3-LI(1,2-HOPO)Ce⁴⁺41.5 (β₁₁₀)[11]
3,4,3-LI(1,2-HOPO)Th⁴⁺40.1 (β₁₁₀)[11]
3,4,3-LI(1,2-HOPO)Zr⁴⁺43.1 (β₁₁₀)[12]
3,4,3-LI(1,2-HOPO)Pu⁴⁺43.5 (β₁₁₀)[12]

Experimental Protocols

Accurate determination of the metal chelating properties of hydroxypyridinones relies on standardized experimental protocols. The following sections detail the methodologies for potentiometric titration and spectrophotometric assays.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a fundamental method for determining the stability constants of metal-ligand complexes by monitoring pH changes upon titration with a strong base.[4]

1. Materials and Reagents:

  • Hydroxypyridinone ligand of interest

  • Metal salt (e.g., FeCl₃)

  • Standardized hydrochloric acid (HCl)

  • Standardized, carbonate-free sodium hydroxide (B78521) (NaOH) solution

  • Background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength

  • High-purity deionized water (purged with an inert gas to remove CO₂)

2. Instrumentation:

  • High-precision automatic titrator or a pH meter with a high-quality glass electrode

  • Thermostatted titration vessel (maintained at 25.0 ± 0.1 °C)

  • Magnetic stirrer

3. Procedure:

  • Ligand Protonation Constants (pKa): A solution of the ligand and a slight excess of HCl is titrated with standardized NaOH. The pH is recorded after each addition of the titrant.

  • Metal-Ligand Stability Constants (log β): Solutions containing the ligand and the metal ion at various molar ratios (e.g., 1:1, 2:1, 3:1 ligand-to-metal) are prepared. These solutions are then titrated with standardized NaOH.

4. Data Analysis:

  • The collected titration data (volume of titrant vs. pH) are analyzed using specialized software like HYPERQUAD to calculate the pKa and log β values.[4]

A Solution Preparation (Ligand, Metal Ion, Electrolyte) B System Calibration (pH Electrode Standardization) A->B C Potentiometric Titration (Titrate with standardized NaOH) B->C D Data Acquisition (Record pH vs. Titrant Volume) C->D E Data Processing (Use software like HYPERQUAD) D->E F Calculation of pKa and log β values E->F G Results (Stability Constants) F->G

Experimental workflow for determining metal-ligand stability constants.
Spectrophotometric Assay for Iron Chelating Activity (Ferrozine Assay)

This assay determines the iron-chelating capacity of a compound by measuring the competition between the test compound and ferrozine (B1204870) for ferrous ions (Fe²⁺).[4][13] Ferrozine forms a magenta-colored complex with Fe²⁺, which can be quantified spectrophotometrically.[13]

1. Principle: The presence of a chelating agent will inhibit the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance at 562 nm.[4][13]

2. Procedure:

  • Prepare a stock solution of the hydroxypyridinone derivative.

  • In a microplate or cuvettes, add the sample solution at various concentrations.

  • Add a solution of FeCl₂.

  • Initiate the reaction by adding a ferrozine solution.

  • Incubate the mixture at room temperature for 10-20 minutes.

  • Measure the absorbance at 562 nm. A control without the test compound is also measured.

3. Calculation: The chelating activity is calculated using the following formula: Chelating Activity (%) = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the hydroxypyridinone.[4]

Conclusion

Hydroxypyridinones represent a versatile and potent class of metal chelators, with 3-hydroxy-4-pyridinones being particularly effective for iron chelation.[2][14] The development of multidentate HP ligands has further enhanced their chelating efficacy, with some derivatives showing superior iron binding capacity compared to established drugs.[4][10] The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to compare and select appropriate hydroxypyridinone-based chelators for their specific applications, from treating metal overload diseases to developing new diagnostic and therapeutic agents.[7][15]

References

A Researcher's Guide to Purity Assessment of Synthesized 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-hydroxypyridine (B118123), a key building block in pharmaceuticals and other bioactive molecules. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their strengths and weaknesses for this specific application.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key characteristics of HPLC, GC, and NMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability to this compound Highly suitable due to the polar nature and non-volatility of this compound.Requires derivatization to increase volatility and thermal stability.Excellent for structural confirmation and quantification without a specific reference standard for the analyte.
Sensitivity High, especially with UV or Mass Spectrometry (MS) detection.High, particularly with a Flame Ionization Detector (FID) or MS.Lower sensitivity compared to chromatographic methods, may not detect trace impurities.[1][2]
Specificity Good, can be enhanced with MS detection (LC-MS).High, especially with MS detection (GC-MS), which provides structural information.Very high, provides detailed structural information for both the main compound and impurities.
Quantification Requires a reference standard of this compound for accurate quantification.Requires a reference standard for quantification.Can provide absolute quantification (qNMR) using an internal standard of a different, certified compound.[3][4][5]
Common Impurities Detected Non-volatile starting materials, by-products, and degradation products.Volatile and semi-volatile impurities, residual solvents.A wide range of impurities with distinct proton signals, including structural isomers.
Sample Preparation Simple dissolution in a suitable solvent.Involves derivatization, which can be time-consuming and introduce potential errors.Simple dissolution in a deuterated solvent.

Potential Impurities in Synthesized this compound

The potential impurities in a sample of this compound are largely dependent on the synthetic route employed. Two common methods for its preparation are the oxidation of furfurylamine (B118560) and the hydrolysis of pyridine-3-sulfonic acid.

  • From Furfurylamine: This process involves the oxidation of furfurylamine with reagents like hydrogen peroxide in the presence of an acid.[6] Potential impurities could include unreacted furfurylamine, partially oxidized intermediates, and by-products from side reactions. The reaction of furfurylamine can lead to the formation of various pyridine (B92270) derivatives.[7][8]

  • From Pyridine-3-sulfonic acid: This synthesis involves the hydrolysis of pyridine-3-sulfonic acid, often under high temperature and pressure.[9] Potential impurities could include unreacted pyridine-3-sulfonic acid, salts formed during neutralization, and other pyridine derivatives.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for pyridine derivatives and can be adapted and validated for the specific analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is well-suited for the routine quality control of this compound, allowing for the separation and quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (with 0.1% formic acid) and acetonitrile. The exact ratio should be optimized to achieve good separation, a common starting point is 90:10 (Water:Acetonitrile).

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a similar concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 270 nm (or optimized based on the UV spectrum of this compound)

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample can be calculated by comparing the peak area of the this compound in the sample to the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for identifying and quantifying volatile impurities, such as residual solvents. For the analysis of this compound, a derivatization step is necessary to increase its volatility.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar).

Reagents:

  • Methanol or other suitable solvent (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • This compound reference standard

Procedure:

  • Derivatization:

    • Accurately weigh the this compound sample (and reference standard in a separate vial) into a vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatizing agent (e.g., BSTFA).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • Standard Solution Preparation: Prepare a derivatized standard solution of known concentration.

  • Sample Solution Preparation: Prepare the derivatized sample solution.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Carrier gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject the derivatized standard and sample solutions. The purity is determined by comparing the peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[10]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a signal that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the certified internal standard.

    • Dissolve both in a precise volume of a suitable deuterated solvent in an NMR tube.[3][11]

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This typically involves:

      • A long relaxation delay (D1) to ensure complete relaxation of all protons.

      • A sufficient number of scans for a good signal-to-noise ratio.

      • Careful phasing and baseline correction of the spectrum.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for purity assessment using the described techniques.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_nmr qNMR Analysis synthesis Synthesized This compound hplc_prep Sample Dissolution (Mobile Phase) synthesis->hplc_prep gc_prep Derivatization (e.g., Silylation) synthesis->gc_prep nmr_prep Dissolution with Internal Standard synthesis->nmr_prep hplc_analysis RP-HPLC-UV/MS Analysis hplc_prep->hplc_analysis hplc_result Purity Calculation (vs. Reference Standard) hplc_analysis->hplc_result gc_analysis GC-FID Analysis gc_prep->gc_analysis gc_result Purity Calculation (vs. Reference Standard) gc_analysis->gc_result nmr_analysis Quantitative ¹H NMR Acquisition nmr_prep->nmr_analysis nmr_result Absolute Purity Calculation nmr_analysis->nmr_result

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_impurities Potential Impurities cluster_techniques Analytical Techniques main_compound Synthesized This compound starting_materials Unreacted Starting Materials (e.g., Furfurylamine, Pyridine-3-sulfonic acid) byproducts Synthesis By-products (e.g., other pyridine derivatives) solvents Residual Solvents nmr NMR main_compound->nmr Structural Confirmation & Absolute Purity hplc HPLC starting_materials->hplc Detects Non-volatile SM starting_materials->nmr Identifies & Quantifies byproducts->hplc Detects Non-volatile By-products gc GC byproducts->gc Detects Volatile By-products byproducts->nmr Identifies & Quantifies solvents->gc Detects Volatile Solvents

Caption: Relationship between impurities and techniques.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted approach. For routine quality control and the analysis of non-volatile impurities, RP-HPLC is a robust and reliable technique. GC is invaluable for detecting and quantifying residual solvents and other volatile impurities, though it necessitates a derivatization step for this compound. Quantitative NMR stands out as a powerful tool for absolute purity determination and structural confirmation, providing a high degree of confidence in the identity and purity of the synthesized material. The choice of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research or development phase.

References

Comparative Analysis of 1H and 13C NMR Spectral Data for 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-hydroxypyridine (B118123), a key heterocyclic compound widely used in the development of pharmaceuticals and other fine chemicals. The data is presented for two common NMR solvents, deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), to assist researchers in identifying and characterizing this molecule under different experimental conditions.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) for ¹H and ¹³C NMR are summarized below. The data highlights the influence of the solvent on the resonance of the pyridine (B92270) ring protons and carbons. The standard numbering convention for the pyridine ring, with the nitrogen atom at position 1, is used for signal assignment.[1]

Chemical Structure and Atom Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Data

The ¹H NMR data shows distinct differences between the spectra recorded in CDCl₃ and DMSO-d₆, most notably the observation of the hydroxyl proton in the latter.

Proton δ (ppm) in CDCl₃ δ (ppm) in DMSO-d₆ Multiplicity Coupling Constants (J) in Hz (DMSO-d₆)
H28.288.36dJ(H2,H6) = 2.8, J(H2,H4) = 0.7
H68.098.15ddJ(H6,H5) = 4.65, J(H6,H2) = -0.15
H47.337.32dddJ(H4,H5) = 8.35, J(H4,H6) = 1.45, J(H4,H2) = 0.7
H57.297.26ddJ(H5,H4) = 8.35, J(H5,H6) = 4.65
OHNot Observed9.91s-

Data sourced from ChemicalBook.[2]

¹³C NMR Spectral Data

The ¹³C NMR chemical shifts are also solvent-dependent. The data provided below is for DMSO-d₆, as reported in peer-reviewed literature.

Carbon δ (ppm) in DMSO-d₆
C2141.0
C3155.0
C4127.0
C5124.0
C6138.0

Note: The provided ¹³C NMR data is based on experimental results correlated with computational data.[3]

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for this compound.

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer. For instance, a Varian Gemini 300VT spectrometer operating at 300.07 MHz for ¹H and 75.46 MHz for ¹³C nuclei.[3]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Referencing: The residual solvent peak is used as an internal reference (CDCl₃: δ = 7.26 ppm; DMSO-d₆: δ = 2.50 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Referencing: The solvent peak is used as an internal reference (CDCl₃: δ = 77.16 ppm; DMSO-d₆: δ = 39.52 ppm).

Data Interpretation and Comparison

The downfield chemical shifts observed for the protons and carbons of this compound are characteristic of aromatic systems. The electron-withdrawing effect of the nitrogen atom and the electronic effects of the hydroxyl group influence the specific chemical shifts of the ring atoms.

  • Solvent Effects: The use of DMSO-d₆, a more polar and hydrogen-bond accepting solvent, results in a significant downfield shift of the hydroxyl proton, allowing for its observation as a broad singlet at 9.91 ppm. In contrast, this proton is often not observed in CDCl₃ due to rapid exchange. The chemical shifts of the ring protons are also slightly affected by the solvent environment.

  • Signal Assignment: The assignments provided in the tables are based on established chemical shift predictions for substituted pyridines, multiplicity patterns, and coupling constants. For example, H2 and H6 are typically the most downfield protons due to their proximity to the electronegative nitrogen atom.

This guide serves as a valuable resource for researchers requiring reference NMR data for this compound, facilitating the confirmation of its synthesis and the analysis of its purity in various chemical processes.

References

A Comparative Guide to the Synthetic Production of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic compounds like 3-hydroxypyridine (B118123) is of paramount importance. This versatile chemical intermediate is a fundamental building block in the creation of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] This guide provides a detailed comparison of the most prominent synthetic routes to this compound, offering a comprehensive overview of experimental data, detailed protocols, and visual pathway diagrams to inform the selection of the most suitable method based on factors such as yield, purity, scalability, and starting materials.

Comparison of Key Synthesis Methods

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular route often depends on the desired scale of production, cost considerations, and the availability of starting materials. The following table summarizes the quantitative data for some of the most common and industrially relevant methods.

Synthesis MethodStarting Material(s)Key IntermediatesOverall YieldPurityKey AdvantagesKey Disadvantages
Sulfonation of Pyridine (B92270) Pyridine, Fuming Sulfuric Acid, Sodium Hydroxide (B78521)Pyridine-3-sulfonic acid62-64% (crude)>98% (after recrystallization)Well-established, uses readily available starting materials.[1][2]Multi-step process, use of harsh reagents (fuming sulfuric acid), high temperatures.[1][2]
From Furfurylamine (B118560) Furfurylamine, Hydrogen Peroxide, Hydrochloric AcidNot explicitly isolated76%99.3%High yield and purity, utilizes a bio-based precursor.[4][5]Involves an exothermic reaction that requires careful temperature control.[4][5]
From 3-Chloropyridine (B48278) 3-Chloropyridine, Alkaline HydroxideNot applicableHigh (not quantified in results)High (not quantified in results)Potentially suitable for large-scale industrial production, mild reaction conditions.[6]Starting material may be more expensive than pyridine or furfural.
From Furfural (Catalytic) Furfural, AmmoniaNot explicitly isolated18.2%Not specifiedDirect, environmentally friendly method using a bio-based feedstock and a heterogeneous catalyst.[7]Relatively low yield compared to other methods.[7]

Detailed Experimental Protocols

Synthesis from Pyridine via Sulfonation and Alkali Fusion

This classical and well-documented method involves the sulfonation of pyridine, followed by fusion with an alkali hydroxide.[1][2]

Step 1: Synthesis of Pyridine-3-sulfonic acid Fuming sulfuric acid is placed in a dry reaction vessel. Pyridine is added dropwise with stirring, followed by the addition of mercury sulfate (B86663) as a catalyst. The mixture is heated to 230-240°C and maintained at this temperature for 13-14 hours. After cooling to 20-25°C, ethanol (B145695) is added, and the mixture is further cooled to below 5°C to induce crystallization. The resulting pyridine-3-sulfonic acid is collected by filtration. The reported yield for this step is 62%.[2]

Step 2: Alkali Fusion to this compound Sodium hydroxide and pyridine-3-sulfonic acid are combined in a reaction vessel and melted at 160°C. The temperature is then raised to 220-230°C for 4 hours. After cooling to 100°C, water is added to dissolve the reaction mass. The pH is adjusted to 4 with 30% hydrochloric acid, and the solution is concentrated under reduced pressure to remove sodium chloride by filtration. The filtrate's pH is then adjusted to 8-9 with saturated sodium carbonate, cooled, and filtered to yield crude this compound with a 64% yield.[2] The crude product can be recrystallized from toluene (B28343) to obtain a final product with a purity of 98%.[2]

Synthesis from Furfurylamine

This high-yield method utilizes a bio-derived starting material, furfurylamine, and an oxidizing agent.[4][5]

Protocol: The reaction is carried out by reacting furfurylamine with hydrogen peroxide in the presence of hydrochloric acid. The optimal molar ratio of furfurylamine to HCl to H2O2 is 1:5:1.1. Hydrogen peroxide is added dropwise to the mixture of furfurylamine and hydrochloric acid at a controlled temperature of 0-5°C. Following the addition, the reaction mixture is refluxed at 100-105°C for 30 minutes. After the reaction is complete, a work-up procedure is performed to isolate the this compound. This method has been reported to produce this compound in 76% yield with a purity of 99.3%.[4][5]

Synthesis from 3-Chloropyridine

This method is presented as a viable option for industrial production due to its mild conditions and simple operation.[6]

Protocol: 3-Chloropyridine is dissolved in a suitable solvent and heated to 130-140°C. An alkaline hydroxide, such as sodium hydroxide or potassium hydroxide, is added in batches. The mixture is held at this temperature and stirred for 2 hours. After the reaction, the solvent is removed by distillation. Deionized water is added, and the distillation is repeated. The reaction mixture is then cooled to room temperature, and the pH is neutralized to 6-7 with concentrated hydrochloric acid. Water is evaporated under reduced pressure. Methanol is then added, and the mixture is refluxed for 30 minutes, cooled, and filtered. The filtrate is concentrated and then purified by reduced pressure distillation to yield this compound.[6]

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations for the key synthetic routes described above.

G cluster_0 Synthesis from Pyridine Pyridine Pyridine P3SA Pyridine-3-sulfonic acid Pyridine->P3SA Fuming H2SO4, HgSO4, 230-240°C HP This compound P3SA->HP NaOH, 220-230°C

Caption: Sulfonation and alkali fusion route from pyridine.

G cluster_1 Synthesis from Furfurylamine Furfurylamine Furfurylamine HP This compound Furfurylamine->HP H2O2, HCl, 0-5°C then 100-105°C

Caption: One-pot synthesis from bio-based furfurylamine.

G cluster_2 Synthesis from 3-Chloropyridine Chloropyridine 3-Chloropyridine HP This compound Chloropyridine->HP Alkaline Hydroxide, 130-140°C

Caption: Nucleophilic substitution route from 3-chloropyridine.

Concluding Remarks

The selection of an optimal synthetic route for this compound is a critical decision in the chemical and pharmaceutical industries. The traditional method starting from pyridine via sulfonation is well-established but involves harsh conditions. For a more sustainable and high-yielding approach, the synthesis from furfurylamine presents a compelling alternative, leveraging a bio-based feedstock to produce a high-purity product. The route from 3-chloropyridine offers a potentially streamlined process for industrial-scale manufacturing with milder conditions. The direct catalytic conversion of furfural, while currently offering lower yields, represents an area of active research and could become more competitive with the development of more efficient catalysts. Ultimately, the choice will be guided by a balance of economic, environmental, and logistical considerations specific to the intended application and scale of production.

References

A Comparative Guide to the Efficacy of 3-Hydroxypyridin-4-one Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective iron chelator is a critical decision guided by factors such as efficacy, safety, and mechanism of action. This guide provides a comprehensive comparison of 3-hydroxypyridin-4-one (3,4-HPO) iron chelators, with a focus on deferiprone (B1670187), the most clinically established member of this class, and its emerging derivatives. We present supporting experimental data, detailed methodologies, and visualizations to aid in the evaluation of these compounds.

Introduction to 3-Hydroxypyridin-4-one Iron Chelators

The 3-hydroxypyridin-4-ones are a class of orally active, bidentate iron chelators that form stable 3:1 complexes with ferric iron (Fe³⁺)[1][2]. This ability to bind iron makes them effective in the treatment of iron overload conditions, such as thalassemia major, where repeated blood transfusions lead to toxic iron accumulation in various organs[3]. Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is the most well-studied compound in this class and has been approved for clinical use[3]. Research is ongoing to develop novel 3,4-HPO derivatives with improved efficacy and safety profiles.

The efficacy of an iron chelator is often assessed by its ability to reduce iron stores in the body, commonly measured by serum ferritin levels, liver iron concentration (LIC), and myocardial iron concentration (cardiac T2* MRI). A key chemical parameter for comparing iron-binding affinity is the pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration under physiological conditions (pH 7.4). A higher pFe³⁺ value indicates a stronger affinity for iron.

Comparative Efficacy Data

The following tables summarize the comparative efficacy data for deferiprone against other standard iron chelators and highlight the properties of various 3-hydroxypyridin-4-one derivatives.

Table 1: Comparative Efficacy of Deferiprone vs. Other Iron Chelators

ParameterDeferiprone (DFP)Deferoxamine (DFO)Deferasirox (DFX)Key Findings & Citations
Serum Ferritin Reduction Effective in reducing or stabilizing serum ferritin levels.[1]Standard of care, effective in reducing serum ferritin.Effective in reducing serum ferritin.Studies show comparable efficacy between DFP and DFO in reducing serum ferritin over one year.[4] Some studies suggest DFX may lead to a significant reduction in serum ferritin.
Liver Iron Concentration (LIC) Reduction Demonstrates efficacy in reducing LIC.Highly effective in reducing LIC.Effective in reducing LIC.DFP shows a similar ability to DFO in removing liver iron.
Myocardial Iron Removal (Cardiac T2 MRI)Considered more effective in removing cardiac iron.[3]Less effective than DFP in cardiac iron removal.Efficacy in cardiac iron removal is still under investigation, with some studies showing improvement.Deferiprone has shown superiority in improving cardiac T2 values, indicating better cardioprotective effects.[3]
Route of Administration OralSubcutaneous or Intravenous InfusionOralThe oral administration of DFP and DFX offers a significant advantage in patient compliance over the parenteral administration of DFO.
Major Side Effects Neutropenia, Agranulocytosis, Arthropathy, Gastrointestinal symptoms.[3]Local reactions at the infusion site, Auditory and Ocular toxicity.Gastrointestinal disturbances, Skin rash, Increase in serum creatinine.All chelators require careful monitoring for adverse effects.

Table 2: Physicochemical and Efficacy Parameters of Selected 3-Hydroxypyridin-4-one Derivatives

CompoundStructure/ModificationpFe³⁺Key Findings & Citations
Deferiprone (CP20/L1) 1,2-dimethyl-3-hydroxypyridin-4-one19.4Clinically approved, effective oral iron chelator, particularly for cardiac iron removal.[5]
CP94 1,2-diethyl-3-hydroxypyridin-4-one~19.4 (similar to Deferiprone)Higher lipophilicity compared to Deferiprone, leading to greater in vivo chelating efficiency in preclinical models.[6]
CP502 1,6-dimethyl-3-hydroxy-4-(1H)-pyridinone-2-carboxy-(N-methyl)-amide hydrochloride21.7A "high pFe³⁺" chelator, showing enhanced iron chelation activity in a rat model compared to deferiprone.[4]
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one Introduction of a 1'-hydroxyalkyl group at the 2-position21.4Significant improvement in pFe³⁺ value compared to Deferiprone.[5]
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one Introduction of a 1'-hydroxyalkyl group at the 2-position21.5Demonstrates a substantial increase in iron binding affinity.[5]
CP254 Hexadentate 3-hydroxypyridin-4-one ligand27.24A novel hexadentate ligand with very high affinity for iron, designed for reduced intestinal iron absorption.[7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of 3-hydroxypyridin-4-one iron chelators.

Measurement of Serum Ferritin

Objective: To quantify the concentration of ferritin in the blood, which serves as an indirect marker of total body iron stores.

Methodology:

  • Sample Collection: Whole blood is collected from the patient via venipuncture. The blood is then centrifuged to separate the serum.

  • Assay Principle: Serum ferritin levels are typically measured using immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or chemiluminescence immunoassay (CLIA).

  • Procedure (ELISA example):

    • Wells of a microplate are coated with a monoclonal antibody specific for ferritin.

    • Patient serum is added to the wells, and any ferritin present binds to the antibody.

    • After washing, a second, enzyme-linked polyclonal antibody against ferritin is added, which binds to the captured ferritin, forming a "sandwich".

    • A substrate for the enzyme is added, and the resulting color change is proportional to the amount of ferritin in the sample.

    • The absorbance is read using a microplate reader, and the ferritin concentration is determined by comparison to a standard curve.

Measurement of Liver Iron Concentration (LIC) by T2* MRI

Objective: To non-invasively quantify the amount of iron deposited in the liver.

Methodology:

  • Imaging Technique: T2* (T2-star) weighted Magnetic Resonance Imaging (MRI) is the standard non-invasive method for measuring LIC.

  • Principle: Iron is a paramagnetic substance that shortens the T2* relaxation time of tissues in a concentration-dependent manner. The higher the iron concentration, the faster the T2* signal decay.

  • Procedure:

    • The patient is positioned in an MRI scanner.

    • A series of gradient-echo images of the liver are acquired at multiple echo times (TEs).

    • Regions of interest (ROIs) are drawn on the liver parenchyma, avoiding large blood vessels.

    • The signal intensity within the ROIs is measured at each TE.

    • A signal decay curve is generated by plotting signal intensity against TE.

    • The T2* value is calculated by fitting an exponential decay model to the curve.

    • The LIC (in mg of iron per gram of dry liver tissue) is then calculated from the T2* value using a validated calibration curve.

Measurement of Myocardial Iron by T2* MRI

Objective: To non-invasively assess the level of iron deposition in the heart muscle, a critical factor in the prognosis of iron overload.

Methodology:

  • Imaging Technique: Similar to LIC measurement, cardiac T2* MRI is the gold standard for quantifying myocardial iron.

  • Procedure:

    • ECG-gated, multi-echo, gradient-echo sequences are used to acquire images of the heart, typically in a mid-ventricular short-axis view.

    • A region of interest (ROI) is carefully drawn in the interventricular septum, avoiding blood pools and epicardial fat.

    • The signal intensity within the ROI is measured at different echo times.

    • A T2* value is derived from the signal decay curve.

    • Myocardial iron levels are categorized based on the T2* value (e.g., T2* < 20 ms (B15284909) indicates cardiac iron overload).

Visualizations

The following diagrams illustrate key pathways and workflows related to iron chelation by 3-hydroxypyridin-4-one derivatives.

Cellular_Iron_Metabolism_and_Chelation cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endosome Endosome Transferrin-Fe(III) Transferrin-Fe(III) NTBI Non-Transferrin Bound Iron (NTBI) DMT1_mem DMT1 NTBI->DMT1_mem Transport TfR1 Transferrin Receptor 1 (TfR1) Endosome_Fe(III) Fe(III) TfR1->Endosome_Fe(III) Endocytosis LIP Labile Iron Pool (LIP) - Fe(II) DMT1_mem->LIP DMT1_endo DMT1 Endosome_Fe(III)->DMT1_endo Reduction to Fe(II) DMT1_endo->LIP Transport Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme Synthesis) LIP->Mitochondria Utilization DFP-Fe_complex DFP-Fe Complex (Excreted) Ferroportin Ferroportin (Iron Exporter) LIP->Ferroportin Export DFP Deferiprone (DFP) DFP->LIP Chelates DFP->DFP-Fe_complex Forms Complex

Caption: Cellular iron metabolism and the action of Deferiprone.

This diagram illustrates the primary pathways of cellular iron uptake, storage, and export. Transferrin-bound iron is taken up via the transferrin receptor (TfR1), while non-transferrin-bound iron (NTBI) can be transported by DMT1. Inside the cell, iron enters the labile iron pool (LIP) before being utilized or stored in ferritin. Deferiprone (DFP), a 3-hydroxypyridin-4-one chelator, can cross the cell membrane and chelate iron from the LIP, forming a complex that is then excreted from the body.

Experimental_Workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Protocol cluster_monitoring Efficacy and Safety Monitoring cluster_data_analysis Data Analysis Inclusion_Criteria Inclusion Criteria: - Diagnosis of iron overload - e.g., Thalassemia Major Exclusion_Criteria Exclusion Criteria: - Contraindications to chelation therapy Randomization Randomization Exclusion_Criteria->Randomization Group_A Group A: 3-hydroxypyridin-4-one chelator (e.g., Deferiprone) Randomization->Group_A Group_B Group B: Standard of Care (e.g., Deferoxamine) Randomization->Group_B Follow_up Follow-up Assessments (e.g., 3, 6, 12 months) Group_A->Follow_up Group_B->Follow_up Baseline Baseline Assessment: - Serum Ferritin - LIC (MRI T2) - Cardiac T2 MRI Baseline->Randomization Statistical_Analysis Statistical Analysis: - Comparison of changes  from baseline - Safety profile comparison Follow_up->Statistical_Analysis Adverse_Events Monitoring for Adverse Events Adverse_Events->Statistical_Analysis Conclusion Conclusion on Comparative Efficacy Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for a clinical trial comparing iron chelators.

Conclusion

3-Hydroxypyridin-4-one iron chelators, particularly deferiprone, represent a significant advancement in the management of iron overload, offering the convenience of oral administration and demonstrating particular efficacy in removing cardiac iron. The development of novel derivatives with higher pFe³⁺ values holds promise for even more effective and safer chelation therapies. This guide provides a comparative framework and essential experimental details to aid researchers and clinicians in their evaluation and selection of these important therapeutic agents. Further research into the long-term efficacy and safety of newer 3,4-HPO derivatives is warranted to fully elucidate their clinical potential.

References

A Comparative Guide to the Cytotoxicity of 3-Hydroxypyridinone Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has led to significant interest in the field of medicinal inorganic chemistry. Among the promising candidates, 3-hydroxypyridinone (3-HP) metal complexes have emerged as a versatile class of compounds with potent cytotoxic activities against various cancer cell lines. Their unique chemical properties, including the ability to chelate essential metal ions and participate in redox processes, make them attractive scaffolds for the design of next-generation anticancer drugs. This guide provides a comparative overview of the cytotoxic profiles of different 3-HP metal complexes, supported by experimental data and detailed methodologies, to aid researchers in this dynamic field.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of 3-hydroxypyridinone and related metal complexes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the metal center, the specific 3-HP ligand, and the cancer cell type. The following table summarizes representative IC50 values for various metal complexes, providing a basis for comparison.

Metal ComplexLigandCancer Cell LineIC50 (µM)Reference
Gallium(III) Complex Isoniazid-derived hydrazoneHCT-116 (colorectal)0.4[1]
Iron(III) Complex (IITK4003) Heterocyclic ligandHuh-7 (liver)0.34[2]
Zinc(II) Complex (Zn-L3) Schiff base/phenanthroline/thiosemicarbazoneMCF-7 (breast)5.2[3]
Ruthenium(II) Complex (4) Ferrocenyl β-diketonateMIA PaCa-2 (pancreas)8 ± 2[4]
Nickel(II) Complex (NiII-L2) Unsymmetrical salophen-type ligandHCT-116 (colorectal)3.4 ± 1.7[5]
Cisplatin (Reference Drug) -HCT-116 (colorectal)17.2[5]
Cisplatin (Reference Drug) -MIA PaCa-2 (pancreas)6 ± 1[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the cytotoxicity studies of 3-hydroxypyridinone metal complexes.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8]

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested and seeded into 96-well plates at a density of approximately 1 × 10^4 cells per well and allowed to adhere overnight.[9]

  • Compound Treatment:

    • Stock solutions of the 3-hydroxypyridinone metal complexes are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the complexes are made in the cell culture medium to achieve the desired final concentrations.

    • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (e.g., cisplatin) are also included.

    • The plates are incubated for a specified period, typically 24 to 72 hours.[7]

  • MTT Incubation and Measurement:

    • After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.[7]

    • The plates are incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[7]

    • The medium is then removed, and a solvent such as isopropanol (B130326) or DMSO is added to dissolve the formazan crystals, resulting in a purple solution.[7]

    • The absorbance of the solution is measured using a microplate reader at a wavelength of 550-570 nm.[7]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution.

  • Cell Treatment and Preparation:

    • Cells are seeded in 6-well plates and treated with the metal complexes at concentrations around their IC50 values for a specified time.

    • After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

    • Fixed cells are washed and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye such as propidium iodide.

    • The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Mechanisms and Workflow

Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in these studies.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 3-HP Metal Complexes Characterization Characterization (NMR, MS, X-ray) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Flow_Cytometry Flow Cytometry IC50->Flow_Cytometry Western_Blot Western Blot (Protein Expression) IC50->Western_Blot ROS_Assay ROS Measurement IC50->ROS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle

Caption: Experimental workflow for cytotoxicity studies.

Intrinsic_Apoptosis_Pathway Metal_Complex 3-HP Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Metal_Complex->ROS Bax Bax Activation Metal_Complex->Bax Bcl2 Bcl-2 Inhibition Metal_Complex->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by metal complexes.

Mechanisms of Action: Inducing Programmed Cell Death

The cytotoxic effects of 3-hydroxypyridinone metal complexes are often mediated by the induction of apoptosis, or programmed cell death. Several studies point towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[2]

Key events in this pathway include:

  • Generation of Reactive Oxygen Species (ROS): Many metal complexes can catalytically generate ROS, leading to oxidative stress within the cancer cells. This oxidative stress can damage cellular components, including mitochondria.

  • Mitochondrial Dysfunction: The integrity of the mitochondrial membrane is crucial for cell survival. ROS and the direct action of the metal complexes can lead to the permeabilization of the mitochondrial outer membrane.

  • Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical. Some metal complexes have been shown to upregulate Bax and downregulate Bcl-2, tipping the balance towards apoptosis.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.[2]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3.[2]

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[10]

Conclusion and Future Directions

3-Hydroxypyridinone metal complexes represent a promising class of cytotoxic agents with the potential for development as novel anticancer therapeutics. The data presented in this guide highlights the potent and variable cytotoxicity of these complexes against different cancer cell lines. Understanding the detailed mechanisms of action, particularly the specific signaling pathways involved, will be crucial for the rational design of more effective and selective drug candidates. Future research should focus on expanding the library of these complexes, conducting in vivo efficacy and toxicity studies, and exploring targeted delivery strategies to enhance their therapeutic index. The continued investigation of 3-HP metal complexes is a vital endeavor in the ongoing fight against cancer.

References

A Comparative Analysis of the Tautomeric Equilibria of 3-Hydroxypyridine and 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium of hydroxypyridines is a critical factor in their chemical reactivity, biological activity, and physicochemical properties. This guide provides an objective comparison of the tautomerism of 3-hydroxypyridine (B118123) and 2-hydroxypyridine (B17775), supported by experimental data and computational studies. The distinct nature of their pyridone tautomers—zwitterionic for the 3-isomer and neutral for the 2-isomer—leads to significant differences in their tautomeric behavior in various environments.

Tautomeric Forms

Both this compound and 2-hydroxypyridine exist in equilibrium between a hydroxy (enol) form and a pyridone (keto) form.

  • 2-Hydroxypyridine interconverts to the neutral 2-pyridone .

  • This compound interconverts to the zwitterionic 3-pyridone .

Quantitative Comparison of Tautomeric Equilibria

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The equilibrium constant, KT = [pyridone]/[hydroxypyridine], quantifies the relative amounts of the two tautomers.

CompoundSolvent/PhaseTautomeric Equilibrium Constant (KT)Predominant FormReference
2-Hydroxypyridine Gas Phase~0.25 - 0.4Hydroxypyridine[1]
Cyclohexane~1.7Pyridone (slight)[2]
Chloroform~6.0Pyridone[2]
Water~900Pyridone[1]
This compound Gas Phase-Hydroxypyridine (favored)[3]
Cyclohexane-Hydroxypyridine[4]
Water~1.17Nearly equal mixture[3][5]

Note: KT values can vary between studies due to different experimental conditions.

Factors Influencing Tautomeric Equilibrium

Several factors dictate the position of the tautomeric equilibrium for these compounds:

  • Solvent Polarity: This is a dominant factor. For 2-hydroxypyridine, increasing solvent polarity dramatically shifts the equilibrium towards the more polar 2-pyridone form.[2] In contrast, for this compound, the zwitterionic 3-pyridone is significantly stabilized by polar, protic solvents like water, leading to a substantial population of both tautomers.[6] In non-polar solvents, the less polar hydroxypyridine form is favored for both isomers.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role. Water, for instance, can effectively solvate the charged centers of the zwitterionic 3-pyridone and the carbonyl and N-H groups of 2-pyridone, stabilizing these forms.[2][6]

  • Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine (B92270) ring. The pyridone forms, while still exhibiting some aromatic character through delocalization of the nitrogen lone pair, have a less aromatic system.[2] In the gas phase, where intermolecular interactions are minimal, the aromatic hydroxypyridine form is generally more stable.

Experimental and Computational Methodologies

The study of hydroxypyridine tautomerism relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

UV-Vis Spectroscopy

This is a common method for determining the tautomeric equilibrium constant in solution.

  • Sample Preparation: Prepare solutions of the hydroxypyridine in the desired solvents at a known concentration (typically in the micromolar to millimolar range).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The different tautomers exhibit distinct absorption maxima. For this compound in water, the enol form has a characteristic absorption peak, while the zwitterionic keto form shows its own distinct peaks.[5] By deconvoluting the overlapping spectra, the relative concentrations of each tautomer can be determined, and from this, the equilibrium constant (KT) can be calculated.[5] For 2-hydroxypyridine, the spectra of the individual tautomers can be more easily distinguished in different solvents where one form predominates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study tautomeric equilibria, particularly when the interconversion is slow on the NMR timescale.

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent.

  • Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra.

  • Data Analysis: The chemical shifts of protons and carbons are sensitive to the tautomeric form. By integrating the signals corresponding to each tautomer, their relative populations can be determined.[7] For cases of rapid interconversion, the observed chemical shifts will be a weighted average of the shifts of the individual tautomers.

Computational Chemistry Methods

Computational models are invaluable for predicting tautomeric ratios and understanding the underlying energetic factors.

  • Model Building: Construct the 3D structures of both tautomers of the hydroxypyridine.

  • Quantum Chemical Calculations: Employ methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) to optimize the geometries and calculate the electronic energies of each tautomer.[1][8]

  • Solvation Modeling: To simulate the effect of a solvent, use continuum solvation models (e.g., SMD, SCRF) or include explicit solvent molecules in the calculation.[1][8]

  • Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG) between the tautomers. The equilibrium constant can then be determined using the equation ΔG = -RTln(KT).

Visualizing Tautomeric Equilibria and Experimental Workflow

Tautomerism_Comparison Tautomeric Equilibria of Hydroxypyridines cluster_2HP 2-Hydroxypyridine cluster_3HP This compound 2-HP 2-Hydroxypyridine (Enol Form) 2-P 2-Pyridone (Keto Form) 2-HP->2-P K_T 3-HP This compound (Enol Form) 3-P 3-Pyridone (Zwitterionic Keto Form) 3-HP->3-P K_T

Caption: Tautomeric equilibria for 2- and this compound.

Experimental_Workflow Experimental Workflow for K_T Determination A Sample Preparation (Solutions in various solvents) B Spectroscopic Measurement (UV-Vis or NMR) A->B C Spectral Analysis (Deconvolution/Integration) B->C D Calculation of [Tautomer] Ratios C->D E Determination of K_T D->E

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Hydroxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 3-Hydroxypyridine, a common laboratory chemical, is classified as a hazardous substance, necessitating strict adherence to disposal protocols. This guide provides essential, step-by-step instructions for its safe disposal, aligned with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Essential PPE includes:

  • Gloves: Chemically resistant gloves must be inspected prior to use.[4]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[4]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[4][5]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] Avoid creating dust when handling the solid form of this compound.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[1][2][4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible waste container.[6] Polyethylene or polypropylene (B1209903) containers are often suitable.[3]

    • The container must be in good condition, free from leaks, and have a secure, screw-type lid.[7] Makeshift lids like aluminum foil or plastic wrap are not acceptable.[7]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration and quantity.[8][9]

    • Include the date when the waste was first added to the container.[8]

  • Segregation of Waste:

    • This compound is incompatible with strong oxidizing agents, strong acids, strong bases, finely powdered metals, and acid chlorides.[1][2] It is critical to store waste this compound separately from these substances to prevent violent reactions.[6][7]

    • Keep halogenated and non-halogenated solvent wastes in separate containers.[6]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[8]

    • This area should be at or near the point of generation and under the control of laboratory personnel.[10]

    • Ensure the storage area is cool, dry, and well-ventilated.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][9]

    • Do not exceed the storage limits for hazardous waste in your satellite accumulation area (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[7][8]

Hazard Classification and Data

While specific quantitative limits for disposal are determined by local regulations and waste disposal facilities, the hazard profile of this compound from Safety Data Sheets (SDS) provides the basis for its classification as hazardous waste.

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Compatible Hazardous Waste Container B->C Proceed with collection D Label Container with 'Hazardous Waste' & Contents C->D E Segregate from Incompatibles (Strong Acids/Bases, Oxidizers) D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G Ready for disposal H EHS Transports to Approved Waste Disposal Facility G->H S1 Spill Occurs S2 Clean up with Absorbent Material S1->S2 S3 Collect Contaminated Material S2->S3 S3->C Treat as hazardous waste

References

Essential Safety and Operational Guide for Handling 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of 3-Hydroxypyridine, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is considered a hazardous substance.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] Additionally, it may cause respiratory irritation.[2][3][4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[3]To prevent eye irritation and serious eye damage from dust or splashes.[2][3]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[3][5]To prevent skin contact, which can cause irritation.[2][3]
Respiratory Protection NIOSH-approved N95 dust mask or higher for nuisance exposures.[6][7] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[8]To protect against inhalation of dust, which can cause respiratory tract irritation.[2][3][4]
Body Protection Lab coat or other protective clothing to prevent skin exposure.[5] In cases of higher risk, a complete suit protecting against chemicals may be required.[7]To minimize skin contact and contamination of personal clothing.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound in a laboratory setting. The following step-by-step procedure outlines the key stages from preparation to disposal.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1][2][3][4]

    • Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[1][5]

    • Don all required personal protective equipment as specified in the table above.

    • Have an eyewash station and safety shower readily accessible.[5]

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[1]

    • When weighing and transferring the solid, use techniques that minimize dust generation.

    • Keep containers securely sealed when not in use.[1]

    • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][5]

    • Skin: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.[2][5]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal gen_solid Unused this compound collect_solid Collect in labeled, sealed container for solid hazardous waste gen_solid->collect_solid gen_liquid Solutions containing this compound collect_liquid Collect in labeled, sealed container for liquid hazardous waste gen_liquid->collect_liquid gen_contaminated Contaminated PPE and labware gen_contaminated->collect_solid dispose_licensed Transfer to a licensed disposal company collect_solid->dispose_licensed collect_liquid->dispose_licensed dispose_incinerate Incineration in a chemical scrubber dispose_licensed->dispose_incinerate Option 1 dispose_landfill Burial at an authorized landfill dispose_licensed->dispose_landfill Option 2

Disposal workflow for this compound waste.

Disposal Protocol:

  • Segregation:

    • Treat all unused this compound and materials contaminated with it as hazardous waste.[9]

    • Collect solid waste (e.g., unused compound, contaminated filter paper) in a clearly labeled, sealable, and chemically compatible container.[9]

    • Collect liquid waste (e.g., solutions containing the compound) in a designated, leak-proof, and shatter-resistant waste container.[9]

  • Storage:

    • Store waste containers in a designated and properly ventilated satellite accumulation area.[9]

    • Ensure containers are kept securely sealed.[1]

  • Final Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

    • Engage a licensed disposal company for the final disposal of the chemical waste.[3]

    • Possible disposal methods include dissolving the material in a combustible solvent and burning it in a chemical incinerator with a scrubber, or burial in an authorized landfill.[1][3]

    • Do not discharge into sewers or waterways.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyridine
Reactant of Route 2
3-Hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.